Product packaging for 7-bromo-4-fluoro-1H-indole(Cat. No.:CAS No. 292636-09-0)

7-bromo-4-fluoro-1H-indole

Cat. No.: B2558880
CAS No.: 292636-09-0
M. Wt: 214.037
InChI Key: PRXUTIXCOBFMMM-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1H-indole (CAS 292636-09-0) is a halogenated indole derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H5BrFN and a molecular weight of 214.04 g/mol, this compound serves as a versatile scaffold for the development of novel bioactive molecules . The indole nucleus is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The specific bromo and fluoro substituents on the indole ring make this compound a valuable intermediate for further functionalization via cross-coupling reactions and other synthetic transformations, enabling researchers to explore new chemical space. This product is offered with a purity of 96% and is provided as a solid . It is intended for research and further manufacturing applications only and is not for medicinal, edible, or human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are required during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B2558880 7-bromo-4-fluoro-1H-indole CAS No. 292636-09-0

Properties

IUPAC Name

7-bromo-4-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXUTIXCOBFMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-4-Fluoro-1H-Indole: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-bromo-4-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. We will move beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and practical guidance for its use in a research and development setting. The structure of this document is designed to logically progress from fundamental physicochemical properties to synthetic utility and strategic applications, reflecting the workflow of a discovery scientist.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, poly-substituted heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its unique substitution pattern—a bromine atom at the 7-position and a fluorine atom at the 4-position—imparts specific steric and electronic properties that are highly sought after in the design of targeted therapeutics.

Identity and Key Physical Data

A precise understanding of a compound's basic properties is the foundation of all subsequent experimental work. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 292636-09-0[1][3]
Molecular Formula C₈H₅BrFN[1][4]
Molecular Weight 214.03 g/mol [1][4]
IUPAC Name This compound[1]
Physical State Solid[1]
Purity (Typical) ≥96%[1]
XLogP3 2.8[4]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 0[5]

The XLogP3 value of 2.8 suggests moderate lipophilicity, a crucial parameter in drug design that influences membrane permeability and pharmacokinetic profiles.[4]

Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopic analysis is non-negotiable for structure verification. The combination of NMR and Mass Spectrometry provides an unambiguous confirmation of the molecule's identity. While full spectra are typically provided by suppliers, understanding the expected signals is key to interpreting the data correctly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is profoundly influenced by the molecule's unique halogenation pattern. The electron-withdrawing nature of the fluorine atom and the anisotropic effects of the bromine atom create a distinct and predictable set of chemical shifts.

  • ¹H NMR: The protons on the aromatic ring will exhibit characteristic splitting patterns and chemical shifts influenced by the adjacent fluorine and bromine atoms. The N-H proton typically appears as a broad singlet downfield.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The carbons directly attached to the electronegative fluorine (C4) and bromine (C7) atoms will be significantly affected.[4]

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift provides direct confirmation of the fluorine's presence and electronic environment.[6]

Note: Researchers should always acquire their own analytical data to confirm the identity and purity of starting materials before commencing a synthetic campaign. Data is available from suppliers and public databases.[7][8]

Synthesis and Reactivity: A Chemist's Perspective

The true utility of a building block lies in its predictable reactivity. The this compound scaffold offers multiple avenues for synthetic elaboration.

Synthesis Strategies

The synthesis of substituted indoles often relies on classical methods like the Fischer, Leimgruber-Batcho, or Bartoli indole syntheses, adapted for halogenated precursors. A common conceptual approach involves the reductive cyclization of a suitably substituted nitrophenyl derivative.

Below is a conceptual workflow for a typical indole synthesis, highlighting the critical stages.

G cluster_0 Synthesis Workflow A 1. Precursor Synthesis (e.g., Substituted Nitrotoluene) B 2. Condensation Reaction (e.g., with DMF-DMA) A->B Formation of Enamine C 3. Reductive Cyclization (e.g., using Fe/AcOH or H2/Raney Ni) B->C Intramolecular Cyclization D 4. Purification (Crystallization or Chromatography) C->D Isolation of Crude Product E 5. Characterization (NMR, MS, Purity Analysis) D->E Structure & Purity Verification

Caption: Conceptual workflow for the synthesis of a substituted indole.

This process, while robust, requires careful optimization of the reduction and cyclization step to manage potential side reactions and maximize yield.[9]

Core Reactivity: The Indole Nucleus

The indole ring system is electron-rich, making it susceptible to electrophilic attack. The position of greatest reactivity is typically the C3 position, due to its ability to stabilize the intermediate cation without disrupting the aromaticity of the benzene ring.

Caption: Reactivity of the indole nucleus towards electrophiles.

This inherent reactivity makes reactions like Vilsmeier-Haack formylation (to produce aldehydes), Mannich reactions, and Friedel-Crafts acylations highly effective for introducing functionality at the C3 position. The presence of derivatives like this compound-3-carbaldehyde and its corresponding carboxylic acid in supplier catalogs confirms the synthetic utility of this position.[10][11]

The bromine atom at C7 provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. This dual reactivity at C3 (electrophilic substitution) and C7 (cross-coupling) makes the molecule a highly versatile scaffold.

Application in Drug Discovery and Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[12][13] Halogenated indoles, such as this compound, are particularly valuable as intermediates for several reasons:

  • Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, binding affinity, and membrane permeability.

  • Vector for Further Synthesis: The bromine atom serves as a key reaction site for building molecular complexity.[14]

  • Probing Structure-Activity Relationships (SAR): The defined positions of the halogens allow chemists to systematically probe interactions within a biological target's binding pocket.

This scaffold is a key intermediate for compounds investigated as kinase inhibitors, receptor tyrosine kinase inhibitors, and inhibitors of enzymes like tryptophan dioxygenase, which are relevant in oncology and immunology.[12][15]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol describes a representative electrophilic substitution reaction to install a formyl group at the C3 position. It is a self-validating system; successful synthesis of the known 3-carbaldehyde derivative confirms the expected reactivity.

Objective: To synthesize this compound-3-carbaldehyde.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Precise temperature control is crucial to prevent degradation.

  • Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis/Quench: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding ice-cold water, followed by the dropwise addition of saturated NaHCO₃ solution until the mixture is alkaline (pH > 8). Causality Note: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction components.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield the pure this compound-3-carbaldehyde.

Safety: This procedure must be conducted in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its physicochemical properties, predictable reactivity at multiple sites, and relevance to medicinally important scaffolds make it an invaluable tool for researchers. A thorough understanding of its core characteristics, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel and impactful chemical entities.

References

An In-depth Technical Guide to 7-bromo-4-fluoro-1H-indole (CAS 292636-09-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-fluoro-1H-indole is a halogenated indole derivative that has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 4-position, imparts distinct physicochemical properties that are highly advantageous for the development of novel therapeutics. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the indole scaffold, thereby influencing ligand-target interactions. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and applications of this compound in drug discovery, with a particular focus on its role in the development of kinase and viral inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 292636-09-0[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Appearance White to light brown solid[2]
Purity ≥97% (typical)[2]
Boiling Point 314.2 °C at 760 mmHgN/A
Density 1.8 g/cm³N/A
Flash Point 143.8 °CN/A
XLogP3 2.8[1]

Synthesis of this compound

Proposed Synthetic Workflow: A Two-Step Approach

A potential synthetic route, inspired by the synthesis of related fluorinated indoles, is outlined below.[3] This two-step process involves the condensation of 2-fluoro-6-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the desired indole.

Synthesis_Workflow start 2-Fluoro-6-nitrotoluene step1 Step 1: Condensation with DMF-DMA start->step1 intermediate (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine step1->intermediate DMF-DMA, heat step2 Step 2: Reductive Cyclization intermediate->step2 product 4-Fluoro-1H-indole step2->product e.g., Pd/C, H2 or Fe/AcOH step3 Step 3: Regioselective Bromination product->step3 final_product This compound step3->final_product NBS, suitable solvent

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine

  • To a solution of 2-fluoro-6-nitrotoluene in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Causality: The Leimgruber-Batcho synthesis begins with the formation of an enamine from a substituted nitrotoluene. DMF-DMA serves as a convenient and reactive source of the dimethylaminomethylene group. The reaction is typically driven to completion by heating.

Step 2: Synthesis of 4-fluoro-1H-indole

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using iron powder in acetic acid can be employed.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst (if using Pd/C) and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-1H-indole.

Causality: The reduction of the nitro group to an amine is the key step that initiates the cyclization. The newly formed amino group attacks the enamine double bond, and subsequent elimination of dimethylamine leads to the formation of the indole ring.

Step 3: Synthesis of this compound

  • Dissolve 4-fluoro-1H-indole in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Causality: The electron-rich indole ring readily undergoes electrophilic aromatic substitution. The fluorine atom at the 4-position is a deactivating group but directs electrophilic attack to the ortho and para positions. The 7-position is sterically accessible and electronically favored for bromination with NBS.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

TechniqueExpected Data
¹H NMR Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The N-H proton will appear as a broad singlet. The fluorine and bromine substituents will influence the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR The spectrum will show eight distinct carbon signals. The carbons attached to fluorine and bromine will exhibit characteristic chemical shifts. The C-F coupling will be observable.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift being indicative of its electronic environment.[4]
IR Spectroscopy Characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C=C stretching of the aromatic and pyrrole rings (around 1600-1450 cm⁻¹) are expected.
Mass Spectrometry The molecular ion peak [M]⁺ will be observed at m/z 213 and 215 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

The indole nucleus is a well-established "privileged scaffold" in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. The this compound moiety can be further functionalized to generate potent and selective kinase inhibitors.

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication. Its overexpression is implicated in the development of various cancers, making it an attractive target for anticancer therapy.[5] The this compound scaffold can be utilized in the synthesis of PLK4 inhibitors. The bromine atom at the 7-position provides a convenient site for introducing various substituents via Suzuki or other cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors.[6][7]

Kinase_Inhibitor_Pathway Indole This compound Inhibitor PLK4 Inhibitor Indole->Inhibitor Synthesis PLK4 PLK4 Kinase Inhibitor->PLK4 Inhibition Centriole Centriole Duplication PLK4->Centriole Regulates Cancer Cancer Cell Proliferation Centriole->Cancer Leads to

Role of this compound in PLK4 inhibition.
Antiviral Agents

Indole derivatives have demonstrated a broad spectrum of antiviral activities, targeting various stages of the viral life cycle. This compound serves as a key intermediate in the synthesis of potent antiviral compounds.

HIV-1 Capsid Inhibitors: Lenacapavir is a potent, long-acting HIV-1 capsid inhibitor. The synthesis of this complex molecule involves a 7-bromo-4-chloro-1H-indazol-3-amine intermediate.[8][9] While not the exact same starting material, the structural similarity highlights the importance of halogenated indole and indazole scaffolds in the development of novel anti-HIV agents. The this compound core can be similarly elaborated to create novel capsid inhibitors that interfere with the assembly and disassembly of the viral capsid, a critical process for viral replication.

Safety and Handling

This compound is classified as harmful and an irritant.[1][10] Appropriate safety precautions must be taken when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its versatile reactivity, stemming from the bromine substituent, coupled with the beneficial properties imparted by the fluorine atom, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The continued exploration of this scaffold is expected to lead to the discovery of novel and effective therapeutics for the treatment of cancer and viral infections.

References

An In-Depth Technical Guide to 7-bromo-4-fluoro-1H-indole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Strategic halogenation of the indole ring is a powerful tool for modulating a compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of bromine and fluorine atoms, in particular, can lead to enhanced biological activity and improved drug-like characteristics.[1] This guide focuses on the synthesis, molecular structure, and potential applications of a specific di-halogenated indole, 7-bromo-4-fluoro-1H-indole, a valuable building block in modern drug discovery.

Molecular Structure and Properties of this compound

IUPAC Name: this compound[4]

Molecular Formula: C₈H₅BrFN[4]

Canonical SMILES: C1=CC(=C2C(=C1F)C=CN2)Br[4]

The molecular structure of this compound features a bicyclic system with a benzene ring fused to a pyrrole ring. A bromine atom is substituted at the 7-position of the indole ring, and a fluorine atom is at the 4-position. This specific substitution pattern influences the molecule's electronic distribution and steric profile, making it a unique synthon for further chemical modifications.

PropertyValueSource
Molecular Weight 214.03 g/mol [4]
CAS Number 292636-09-0[4]
Appearance White to light brown solid[5]
Purity ≥ 97% (typical)[5]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be achieved through a multi-step pathway, often starting from a readily available substituted aniline. A representative synthetic route is outlined below, emphasizing the rationale behind the key transformations.

Experimental Protocol: A Representative Synthesis

Starting Material: 3-Fluoroaniline

Step 1: Acetylation of 3-Fluoroaniline

  • Reaction: 3-Fluoroaniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to protect the amino group as an acetamide.

  • Rationale: The acetyl protecting group prevents unwanted side reactions at the amino group during the subsequent bromination step and helps direct the electrophilic substitution.

Step 2: Regioselective Bromination

  • Reaction: The resulting N-(3-fluorophenyl)acetamide is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetic acid.

  • Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the acetamido group, bromination is directed to the para position, yielding N-(2-bromo-5-fluorophenyl)acetamide.

Step 3: Deprotection of the Acetamido Group

  • Reaction: The acetyl group is removed by acid or base-catalyzed hydrolysis to yield 2-bromo-5-fluoroaniline.

  • Rationale: Deprotection is necessary to liberate the aniline for the subsequent indole ring formation.

Step 4: Indole Ring Formation (e.g., Bartoli Indole Synthesis)

  • Reaction: 2-bromo-5-fluoroaniline is reacted with vinylmagnesium bromide. The reaction proceeds through an initial addition of the Grignard reagent to the aniline, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • Rationale: The Bartoli indole synthesis is a powerful method for the construction of 7-substituted indoles from ortho-substituted nitroarenes or anilines. The use of vinylmagnesium bromide provides the necessary two-carbon unit for the pyrrole ring formation.

Step 5: Purification

  • Procedure: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Rationale: Purification is essential to remove any unreacted starting materials, byproducts, and impurities to obtain high-purity this compound.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection cluster_3 Step 4: Indole Formation A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Acetic anhydride, Pyridine C N-(2-bromo-5- fluorophenyl)acetamide B->C NBS, Acetic Acid D 2-bromo-5-fluoroaniline C->D aq. HCl, Heat E This compound D->E Vinylmagnesium bromide, THF

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data Observed Values (Predicted/Typical)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.10 (br s, 1H, NH), 7.30-7.20 (m, 2H, Ar-H), 6.95 (dd, 1H, J = 8.0, 4.0 Hz, Ar-H), 6.55 (t, 1H, J = 3.0 Hz, Ar-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 155.0 (d, J = 245.0 Hz, C-F), 135.0, 128.0 (d, J = 10.0 Hz), 125.0, 122.0 (d, J = 5.0 Hz), 110.0 (d, J = 20.0 Hz), 105.0, 102.0
Mass Spectrometry (EI) m/z (%): 215/213 ([M⁺], 100/98), 134, 107

Note: The presented NMR data are typical expected values and may vary slightly based on the solvent and experimental conditions.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position is particularly useful as it provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

The fluorine atom at the 4-position can enhance the metabolic stability and membrane permeability of the final compound, which are desirable properties for drug candidates. Halogenated indoles are known to exhibit a broad spectrum of biological activities, including as kinase inhibitors, antivirals, and central nervous system agents. While specific biological data for this compound is not extensively published, its structural motifs are present in compounds investigated for various therapeutic targets.

Applications A This compound B Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) A->B C Functionalized Indole Derivatives B->C D Kinase Inhibitors C->D E Antiviral Agents C->E F CNS Agents C->F

Caption: Potential applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the field of medicinal chemistry. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the exploration of diverse chemical spaces in the quest for new therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in drug discovery and development programs.

References

Spectroscopic Elucidation of 7-bromo-4-fluoro-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 7-bromo-4-fluoro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its mass spectrometry and nuclear magnetic resonance (NMR) characteristics. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability in structural elucidation.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen substituents, such as bromine and fluorine, on the indole ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (C₈H₅BrFN, Molecular Weight: 214.03 g/mol ) is a valuable building block in synthetic chemistry, and a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of its downstream derivatives.[1][2]

This guide will provide a comprehensive analysis of the mass spectrometry and NMR data that one would expect to obtain for this compound, explained from a practical, field-proven perspective.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For a molecule like this compound, electron ionization (EI) is a common and effective ionization method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring an EI mass spectrum for a solid organic compound like this compound.

Workflow for EI-MS Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~1 mg of sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). prep2 Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. prep1->prep2 acq1 Set ionization energy to 70 eV. prep2->acq1 acq2 Scan a mass range of m/z 40-300. acq1->acq2 acq3 Maintain ion source temperature at 200-250 °C. acq2->acq3 an1 Identify the molecular ion peak (M⁺·). acq3->an1 an2 Analyze the isotopic pattern for bromine. an1->an2 an3 Characterize major fragment ions. an2->an3

Caption: Workflow for EI-MS analysis of this compound.

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and a predictable fragmentation pattern. The presence of a bromine atom is a key diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Table 1: Predicted Major Ions in the EI Mass Spectrum of this compound

m/z (relative to ⁷⁹Br)m/z (relative to ⁸¹Br)Proposed FragmentComments
213215[M]⁺·Molecular ion. The presence of a doublet with a ~1:1 intensity ratio is characteristic of a monobrominated compound.
134134[M - Br]⁺Loss of a bromine radical.
107107[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrrole ring, a common fragmentation pathway for indoles.

Fragmentation Pathway

The high-energy electrons used in EI induce the ejection of an electron from the molecule, forming a radical cation (M⁺·). This molecular ion then undergoes a series of fragmentation reactions, with the weakest bonds typically breaking first. In this compound, the C-Br bond is relatively weak and prone to cleavage.

M [C₈H₅BrFN]⁺· m/z = 213/215 F1 [C₈H₅FN]⁺ m/z = 134 M->F1 - Br· F2 [C₇H₄F]⁺ m/z = 107 F1->F2 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H and ¹³C NMR experiments allows for the unambiguous assignment of all proton and carbon atoms in the structure.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 30-degree pulse width.

    • Use a spectral width of approximately 12 ppm.

    • Set the number of scans to 16 or more for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire the spectrum over a spectral width of approximately 200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Structural Assignments

The following diagram illustrates the numbering of the atoms in the this compound molecule, which will be used for the assignment of NMR signals.

Caption: Structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the five protons on the indole ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1~8.2br s-The N-H proton of the indole ring typically appears as a broad singlet.
H2~7.3tJ ≈ 2.5 HzCoupled to H3.
H3~6.6ddJ ≈ 2.5, 1.0 HzCoupled to H2 and the N-H proton.
H5~6.9tJ ≈ 8.5 HzCoupled to H6. The fluorine at C4 will also introduce a through-space coupling.
H6~7.1ddJ ≈ 8.5, 4.5 HzCoupled to H5 and the fluorine at C4.

The predictions are based on the analysis of similar substituted indoles.[3] The fluorine atom at the C4 position will have a significant effect on the chemical shifts and multiplicities of the adjacent protons, particularly H3 and H5.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms of the indole ring. The chemical shifts are highly dependent on the electronic environment, and the carbon atoms bonded to or near the fluorine atom will exhibit characteristic C-F coupling.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale
C2~125-A typical chemical shift for the C2 of an indole.
C3~103d, J ≈ 4 HzShielded by the adjacent nitrogen and influenced by the fluorine at C4.
C3a~128d, J ≈ 12 HzA quaternary carbon with a moderate C-F coupling constant.
C4~155d, J ≈ 250 HzDirectly bonded to the fluorine atom, resulting in a large one-bond C-F coupling constant and a significant downfield shift.
C5~110d, J ≈ 20 HzInfluenced by the fluorine at C4, showing a two-bond C-F coupling.
C6~122d, J ≈ 5 HzA three-bond C-F coupling is expected.
C7~100d, J ≈ 4 HzBonded to bromine, which causes a significant upfield shift.
C7a~135-A quaternary carbon.

The predicted chemical shifts and coupling constants are based on established trends for fluoro- and bromo-substituted aromatic compounds.[3] The large one-bond C-F coupling constant for C4 is a definitive feature in the ¹³C NMR spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unambiguous identification and characterization. The predicted mass spectrometry and NMR data, grounded in established principles and data from analogous structures, offer a reliable reference for researchers working with this important synthetic building block. By understanding the key diagnostic features in each spectrum, scientists can confidently verify the structure and purity of this compound, facilitating its effective use in drug discovery and development programs.

References

A Technical Guide to the Physical Properties of Solid 7-bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 7-bromo-4-fluoro-1H-indole

This compound is a halogenated derivative of indole, a prominent heterocyclic aromatic compound. Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with bromine and fluorine substituents at the 7th and 4th positions, respectively. These modifications significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in synthetic and medicinal chemistry. As a solid compound at standard conditions, its physical properties are paramount for its handling, formulation, and application in further research and development.

Importance in Medicinal Chemistry and Materials Science

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of halogen atoms, particularly fluorine and bromine, is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance binding affinity and block metabolic degradation, while bromine can serve as a handle for further chemical modifications through cross-coupling reactions. Consequently, this compound serves as a critical intermediate for synthesizing novel therapeutic agents and functional organic materials.[1] A thorough understanding of its solid-state properties is essential for process development, quality control, and ensuring reproducible experimental outcomes.

Core Physicochemical Properties

Identity and Structure

Accurate identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[2][3][4]
CAS Number 292636-09-0[2][4][5][6]
Molecular Formula C₈H₅BrFN[2][3][4][5]
Molecular Weight 214.03 g/mol [2]
Exact Mass 212.95894 Da[2][3]
InChIKey PRXUTIXCOBFMMM-UHFFFAOYSA-N[2][3][4][5]
Canonical SMILES C1=CC(=C2C(=C1F)C=CN2)Br[2][3][4]
Common Synonyms 7-Bromo-4-fluoroindole, 4-Fluoro-7-bromoindole[2][4]
Physical State and Appearance

This compound is documented as a solid at ambient temperature and pressure.[5] While specific coloration can vary based on purity and crystalline form, it is typically supplied as a crystalline or powdered solid.

Thermal Properties

Melting Point: A precise melting point for this compound is not consistently reported in publicly available chemical databases or supplier safety data sheets as of the latest search. The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Thermal Stability (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal behavior of a solid.

  • DSC would reveal the melting endotherm, as well as any polymorphic transitions, crystallization events, or decomposition exotherms.

  • TGA would determine the temperature at which the compound begins to degrade or lose mass, providing insight into its thermal stability and potential storage limitations.

The absence of this data in the literature highlights an opportunity for fundamental characterization work on this compound. A standardized protocol for determining the melting point is provided in Section 4.2.

Solubility Characteristics

A systematic approach to determining solubility is crucial for any new experimental work and is detailed in Section 4.3.

Spectroscopic and Structural Characterization

Spectroscopy and diffraction methods provide the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

NucleusKey Expected Features
¹H NMR Signals corresponding to the aromatic protons on the indole ring system and the N-H proton. Coupling patterns (J-coupling) between adjacent protons and between protons and the ¹⁹F nucleus would be observed.
¹³C NMR Resonances for each of the eight unique carbon atoms in the molecule. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) provide valuable structural information.
¹⁹F NMR A single resonance is expected, with its chemical shift being indicative of the electronic environment around the fluorine atom. This technique is highly sensitive and useful for purity assessment.[3]

A literature reference indicates that the ¹⁹F NMR spectrum has been acquired in CDCl₃.[3] Comprehensive NMR analysis is often detailed in synthetic chemistry publications.[8][9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For solid this compound, the spectrum would be dominated by characteristic vibrational modes.

  • N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹.

  • C-H Aromatic Stretch: Peaks typically appear just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-F and C-Br Stretches: These vibrations occur in the fingerprint region (below 1400 cm⁻¹) and can be complex, but are characteristic of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides the precise mass of the molecule, confirming its elemental composition. The computed exact mass of this compound is 212.95894 Da.[2][3] High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a solid compound. This technique would provide unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While the crystal structure for a complex derivative has been reported, demonstrating the utility of this method for indole compounds[10], no public crystallographic data for this compound itself was identified in the initial search. Obtaining this data would be a significant contribution to the full characterization of this molecule.

Experimental Methodologies

The following section details workflows and protocols for the physical characterization of a solid compound like this compound.

Workflow for Physicochemical Characterization

This diagram outlines the logical flow for a comprehensive analysis of the compound's physical properties.

G cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Structural Verification cluster_3 Advanced Properties Purity Purity Check (e.g., LC-MS, NMR) Appearance Visual Inspection (Color, Form) Purity->Appearance NMR NMR Spectroscopy (1H, 13C, 19F) Purity->NMR Solubility Solubility Screening Purity->Solubility MP Melting Point Determination Appearance->MP DSC_TGA DSC / TGA Analysis MP->DSC_TGA FTIR FTIR Spectroscopy NMR->FTIR HRMS High-Resolution MS NMR->HRMS XRay Single Crystal X-Ray Diffraction Solubility->XRay Requires pure crystals

References

Commercial suppliers of 7-bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing and Utilizing 7-Bromo-4-fluoro-1H-indole for Advanced Research and Development

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, halogenated indoles represent a class of intermediates prized for their synthetic versatility and ability to modulate pharmacological properties. This compound stands out as a particularly valuable reagent. The strategic placement of a bromine atom at the 7-position provides a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, while the fluorine atom at the 4-position, a common bioisostere, can enhance metabolic stability, membrane permeability, and binding affinity.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of suppliers to provide a senior application scientist's perspective on supplier evaluation, quality control, safe handling, and the core synthetic applications of this versatile intermediate. The methodologies and insights presented herein are designed to be self-validating, ensuring that researchers can confidently source and utilize this compound to accelerate their research and development programs.

Chapter 1: Physicochemical Profile and Structural Significance

A thorough understanding of a molecule's properties is the foundation of its effective use. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous identification and are critical for literature and patent searches, as well as regulatory documentation.

The indole core itself is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs. The specific disubstitution pattern of this molecule is key to its utility. The C7-bromine is amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space at this vector.[1] The C4-fluorine's strong electron-withdrawing nature influences the electronic properties of the entire ring system and can participate in crucial electrostatic interactions with biological targets.[1]

Identifier Value Source
CAS Number 292636-09-0PubChem[2], Fluorochem[3]
IUPAC Name This compoundPubChem[2]
Molecular Formula C₈H₅BrFNPubChem[2], Fluorochem[3]
Molecular Weight 214.03 g/mol PubChem[2]
Canonical SMILES C1=CC2=C(C=CN2)C(=C1F)BrFluorochem[3]
InChIKey PRXUTIXCOBFMMM-UHFFFAOYSA-NPubChem[2], Fluorochem[3]
Physical Form SolidFluorochem[3], Sigma-Aldrich[4]

Chapter 2: Commercial Supplier Landscape

The reproducibility of scientific research is directly linked to the quality and consistency of the starting materials. Sourcing this compound requires careful evaluation of potential suppliers. The following table summarizes a selection of commercial vendors, but researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

Supplier Stated Purity Notes / Services
Fluorochem 96%Provides detailed specifications and safety documents online.[3]
Sigma-Aldrich (Ambeed Partner) 98%Offers various quantities, from milligrams to multi-gram scales.[4]
ChemScene ≥95%Provides custom synthesis and commercial production services.[5]
China Skyrun Industrial Co., Ltd. (via Echemi) 97%Listed as a trader of bulk drug intermediates.[6]
BLD Pharm Purity/Specification available upon requestLists related derivatives, indicating expertise in indole chemistry.[7][8][9]
Ningbo Inno Pharmchem Co., Ltd. 98.0% minimum, often ≥99%Emphasizes batch-to-batch consistency and rigorous analytical verification.[10]

Expert Insight: When evaluating suppliers, look beyond the quoted purity. A supplier's willingness to provide a detailed, lot-specific CoA with spectral data (e.g., ¹H NMR, HPLC) is a strong indicator of trustworthiness. For GMP or scale-up activities, a supplier's ability to provide documentation on process and analytical development is critical.[3]

Chapter 3: Quality Control and Analytical Verification Workflow

Relying solely on a supplier's CoA is not sufficient for rigorous scientific work. Independent verification of identity, purity, and integrity of incoming materials is a self-validating step that prevents costly downstream failures.

Incoming Material QC Workflow

The logical flow for qualifying a new batch of this compound involves initial identity confirmation and purity assessment, followed by detailed structural verification.

QC_Workflow start Receive Sample lcms Purity & Identity Check (LC-MS) start->lcms Log Batch # decision Purity >98%? Correct Mass? lcms->decision nmr Structural Confirmation (¹H, ¹⁹F, ¹³C NMR) pass Release to Inventory nmr->pass Structure Confirmed fail Quarantine & Reject decision->nmr Yes decision->fail No

Caption: A typical QC workflow for incoming chemical reagents.

Protocol 1: Identity and Purity Verification by LC-MS

This method provides a rapid assessment of purity (as % area under the curve) and confirms the molecular weight of the main component.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Expected Ion: [M+H]⁺ = 213.97 (for ¹⁹F, ⁷⁹Br) and 215.97 (for ¹⁹F, ⁸¹Br), observed as an isotopic doublet.

  • Analysis: Integrate the peak areas from the UV chromatogram (e.g., at 254 nm) to calculate purity. Confirm the mass of the major peak corresponds to the expected [M+H]⁺.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR provides unambiguous structural confirmation.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: Acquire a standard proton spectrum. Expect signals in the aromatic region (approx. 6.5-8.0 ppm) and a broad singlet for the N-H proton (typically >8.0 ppm). The coupling patterns between aromatic protons will be indicative of the substitution pattern.

  • ¹⁹F NMR Analysis: Acquire a proton-decoupled fluorine spectrum. Expect a single resonance for the fluorine atom, with coupling to adjacent protons if not decoupled.

Chapter 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if inhaled or swallowed.[2][3]

GHS Hazard Information: [2]

  • H302/H332: Harmful if swallowed or if inhaled.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Laboratory Handling Protocol
  • Engineering Controls: Always handle this solid compound within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Dispensing: Use a spatula to weigh the solid. Avoid creating dust. If the material is fine, consider temporarily wetting it with an anti-solvent if compatible with the planned reaction.

  • Waste Disposal: Dispose of contaminated materials and excess chemical in a designated hazardous waste container according to institutional guidelines.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

    • Inhalation: Move the affected person to fresh air.[11][12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Some suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.[4]

Chapter 5: Core Applications in Chemical Synthesis

The primary value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. The C7-bromo group is a prime site for modification via palladium-catalyzed cross-coupling reactions.

Synthetic Utility Workflow

Synthetic_Utility start 7-Bromo-4-fluoro- 1H-indole suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd Catalyst, Base heck Heck Coupling (Alkenes) start->heck Pd Catalyst, Base buchwald Buchwald-Hartwig (Amines, Alcohols) start->buchwald Pd Catalyst, Base, Ligand sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts, Base product1 C7-Aryl/Heteroaryl Substituted Indoles suzuki->product1 product2 C7-Vinyl Substituted Indoles heck->product2 product3 C7-Amino/Alkoxy Substituted Indoles buchwald->product3 product4 C7-Alkynyl Substituted Indoles sonogashira->product4

Caption: Key cross-coupling reactions using the C7-bromo handle.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid to demonstrate its application in library synthesis.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material typically indicates completion.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-4-fluoro-1H-indole product.

Conclusion

This compound is more than just a chemical; it is a key enabler for innovation in pharmaceutical and chemical research. Its well-placed functional handles allow for the systematic and efficient construction of complex molecular architectures. This guide has provided a framework for navigating the critical aspects of its use, from sourcing and quality control to safe handling and synthetic application. By integrating these principles of supplier scrutiny, independent analytical verification, and adherence to safety protocols, researchers can confidently leverage the full potential of this powerful building block to drive their discovery programs forward.

References

The Strategic Application of 7-Bromo-4-fluoro-1H-indole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indole Nucleus and the Strategic Introduction of Halogenation

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in drug discovery. The strategic placement of halogen atoms, particularly bromine and fluorine, on the indole ring can significantly enhance the pharmacological properties of the resulting molecules. Fluorine substitution is known to improve metabolic stability, membrane permeability, and binding affinity, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2] This guide provides an in-depth technical overview of 7-bromo-4-fluoro-1H-indole, a halogenated indole derivative with significant potential as a building block in the development of novel therapeutics. We will explore its synthesis, chemical reactivity, and applications in drug discovery, with a focus on its role in the generation of potent kinase inhibitors.

Synthesis of this compound: A Practical Approach

The Fischer indole synthesis remains a robust and widely utilized method for the construction of the indole nucleus.[3][4] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, a plausible and adaptable synthetic route is the Fischer indole synthesis starting from 2-bromo-5-fluoroaniline.

Conceptual Synthetic Workflow

G A 2-Bromo-5-fluoroaniline B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2) B->C D (2-Bromo-5-fluorophenyl)hydrazine C->D F Hydrazone Formation D->F E Glyoxal or suitable aldehyde/ketone E->F G Fischer Indole Cyclization (Acid Catalyst, Heat) F->G H This compound G->H

Caption: Conceptual workflow for the synthesis of this compound via the Fischer Indole Synthesis.

Detailed Experimental Protocol (Adapted from a General Fischer Indole Synthesis)

This protocol is a representative procedure adapted from established methods for the synthesis of substituted indoles and should be optimized for specific laboratory conditions.[5]

Step 1: Preparation of (2-Bromo-5-fluorophenyl)hydrazine

  • Diazotization: Dissolve 2-bromo-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution slowly, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-bromo-5-fluorophenyl)hydrazine.

Step 2: Fischer Indole Cyclization

  • Hydrazone Formation (in situ): To a solution of (2-bromo-5-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a suitable aldehyde or ketone (e.g., glyoxal or pyruvic aldehyde, 1.1 eq).

  • Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the reaction mixture. Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: A Versatile Scaffold for Molecular Elaboration

The chemical reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing and synthetically versatile halogen substituents. The bromine atom at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of diverse molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 7-position is a prime site for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions.[2][6][7][8][9] These reactions enable the formation of C-C and C-N bonds, allowing for the synthesis of a vast array of derivatives.

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for the formation of C-C bonds by coupling the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][9]

  • Typical Reaction Conditions:

    • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other suitable palladium complexes (1-5 mol%).

    • Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2-3 equivalents).

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

    • Temperature: 80-120 °C.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the indole at the 7-position by coupling with an alkene in the presence of a palladium catalyst and a base.[7][8]

  • Typical Reaction Conditions:

    • Palladium Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%).

    • Ligand: PPh₃, P(o-tolyl)₃, or other phosphine ligands.

    • Base: Et₃N, K₂CO₃, or other inorganic or organic bases.

    • Solvent: DMF, NMP, or acetonitrile.

    • Temperature: 100-140 °C.

N-Functionalization

The nitrogen atom of the indole ring can be readily functionalized through various reactions, including alkylation, arylation, and acylation. This allows for the modulation of the electronic properties of the indole ring and the introduction of additional points of diversity.

N-Alkylation:

  • Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base.

  • Base: NaH, K₂CO₃, or Cs₂CO₃.

  • Solvent: DMF, THF, or acetone.

Logical Flow of Reactivity

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B D Heck Coupling (Alkene, Pd catalyst, Base) A->D F N-Alkylation (R-X, Base) A->F C 7-Aryl-4-fluoro-1H-indole B->C E 7-Vinyl-4-fluoro-1H-indole D->E G 1-Alkyl-7-bromo-4-fluoro-1H-indole F->G

Caption: Key reaction pathways for the functionalization of this compound.

Applications in Drug Discovery: A Building Block for Potent Kinase Inhibitors

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of bioactive molecules, particularly in the field of oncology. The indole scaffold is a common feature in many kinase inhibitors, and the strategic placement of the bromo and fluoro groups allows for fine-tuning of the molecule's interaction with the kinase active site.[10][11]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Case Study: Indole Derivatives as Aurora Kinase Inhibitors
Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Compound 13 Aurora A52.2 ± 8.1-[14]
GSK 1070916 Aurora B/C--[10]

Note: The compounds listed are examples of indole or azaindole derivatives as kinase inhibitors and are not direct derivatives of this compound. This table illustrates the potential of the indole scaffold in kinase inhibitor design.

Case Study: Indole Derivatives as Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is another important therapeutic target implicated in a range of diseases, including neurodegenerative disorders and cancer.[1][15][16] The urea scaffold, which can be readily introduced onto the indole nitrogen, is a common feature in many potent GSK-3 inhibitors. The synthesis of a library of 1-aryl-3-benzylureas, some of which incorporated indole moieties, has led to the identification of potent GSK-3 inhibitors.[1]

Signaling Pathway Context

G A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E GSK-3β D->E F Downstream Targets (e.g., Glycogen Synthase, β-catenin) E->F G Indole-based GSK-3 Inhibitor G->E

Caption: Simplified PI3K/Akt/GSK-3β signaling pathway, a common target for indole-based inhibitors.

Conclusion: A Versatile and Promising Scaffold for Future Drug Discovery

This compound represents a strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indole core with synthetically versatile bromine and pharmacologically beneficial fluorine substituents provides a powerful platform for the generation of novel and potent bioactive molecules. The adaptability of the Fischer indole synthesis allows for its practical preparation, while the reactivity of the C-Br bond opens up a vast chemical space for derivatization through modern cross-coupling methodologies. As the quest for more effective and selective therapeutics continues, particularly in the realm of kinase inhibitors, the strategic utilization of building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-4-fluoro-1H-indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The targeted functionalization of this heterocycle is crucial for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. This document provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-bromo-4-fluoro-1H-indole. We will explore the fundamental reaction mechanism, delve into the critical parameters that govern success, and provide detailed, field-proven protocols for researchers, chemists, and drug development professionals. The methodologies described herein are designed to be robust, scalable, and adaptable for the synthesis of diverse libraries of 7-aryl-4-fluoro-1H-indole derivatives.

Introduction: The Strategic Importance of 7-Aryl-4-fluoro-1H-indoles

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool.[1][5]

The this compound substrate is of particular interest. The fluorine atom at the 4-position can significantly enhance metabolic stability and modulate the pKa of the indole N-H, influencing binding interactions with biological targets. Arylation at the 7-position introduces a key vector for diversity, allowing for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of the appended aryl or heteroaryl group. This guide provides the scientific rationale and practical steps to achieve this critical transformation efficiently.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle and results in the formation of a square-planar Pd(II) complex.[5][7] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[5]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base. The base forms a boronate complex (R²-B(OH)₃⁻), which is more nucleophilic and readily transfers its organic moiety to the palladium, displacing the halide.[4][9]

  • Reductive Elimination: In the final step, the two organic groups (the indole and the new aryl group) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 7-aryl-4-fluoro-1H-indole product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Ar¹-Pd(II)L₂-Br (Oxidative Adduct) substrate This compound (Ar¹-Br) substrate->pd_intermediate1 Oxidative Addition pd_intermediate2 Ar¹-Pd(II)L₂-Ar² pd_intermediate1->pd_intermediate2 Transmetalation boronic_acid Arylboronic Acid (Ar²-B(OH)₂) activated_boronate [Ar²-B(OH)₃]⁻ boronic_acid->activated_boronate base Base (e.g., K₂CO₃) base->activated_boronate activated_boronate->pd_intermediate2 pd_intermediate2->pd0 product 7-Aryl-4-fluoro-1H-indole (Ar¹-Ar²) pd_intermediate2->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Optimization Strategy

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. For a challenging substrate like a substituted indole, careful optimization is paramount.

Palladium Catalyst and Ligand Selection
  • Rationale: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For heteroaryl halides like this compound, electron-rich and sterically bulky monophosphine ligands are often superior.[10][11] These ligands promote rapid oxidative addition and reductive elimination while preventing catalyst deactivation.

  • Recommendations:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides. They often allow for lower catalyst loadings and milder reaction temperatures.[12]

    • Traditional Ligands: While ligands like PPh₃ can be effective, they often require higher temperatures and may lead to lower yields with heteroaromatic substrates.[13]

    • Pre-catalysts: Using air-stable Pd(II) pre-catalysts (e.g., SPhos-Pd-G3) simplifies reaction setup and provides a reliable source of the active Pd(0) species.[12]

The Role of the Base
  • Rationale: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[9] The strength and solubility of the base can profoundly impact the reaction rate and yield.

  • Recommendations:

    • Potassium Carbonate (K₂CO₃): A versatile and commonly used base, effective in many solvent systems.[13][14]

    • Potassium Phosphate (K₃PO₄): A stronger base that is often effective when K₂CO₃ is not, particularly with less reactive boronic acids or sterically hindered substrates.[15][16]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used for difficult couplings due to its high solubility in organic solvents.

Solvent System
  • Rationale: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). The choice of solvent can influence reaction kinetics and catalyst stability.

  • Recommendations:

    • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices, often used with an aqueous base solution.[8][17]

    • Aromatic Solvents: Toluene can be effective, particularly for higher-temperature reactions.[4]

    • Polar Aprotic Solvents: Dimethylformamide (DMF) can be used but may lead to side reactions at high temperatures.

    • Aqueous Mixtures: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is standard, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8][18]

N-H Protection Strategy
  • Rationale: The acidic N-H proton of the indole ring can potentially coordinate to the palladium catalyst or react with the base, leading to side reactions or catalyst inhibition.[12][19] However, modern catalyst systems are often robust enough to tolerate unprotected N-H groups, avoiding additional protection/deprotection steps.[12][19]

  • Recommendations:

    • Unprotected: For initial screening, it is highly recommended to attempt the reaction on the unprotected this compound using a robust catalyst system (e.g., SPhos/Pd).

    • Protected: If the unprotected reaction fails or gives low yields, N-protection with groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can be employed. These groups can be readily removed post-coupling. Studies have shown that yields can be higher when the indole nitrogen is protected.[20]

Experimental Protocols & Data

The following protocols are generalized starting points and should be optimized for each specific arylboronic acid partner.

General Experimental Workflow

Experimental_Workflow start Start reagents 1. Reagent Prep Combine indole, boronic acid, and base in reaction vessel. start->reagents inert 2. Inert Atmosphere Evacuate and backfill vessel with Argon or Nitrogen (3x). reagents->inert solvent_cat 3. Add Solvent & Catalyst Add degassed solvent, followed by catalyst/ligand. inert->solvent_cat reaction 4. Reaction Heat to desired temperature with vigorous stirring. solvent_cat->reaction monitor 5. Monitor Progress Check reaction completion by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete quench 6. Quench & Work-up Cool to RT, add water, and extract with organic solvent. monitor->quench Complete purify 7. Purification Dry, concentrate, and purify crude product via column chromatography. quench->purify end End purify->end

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and Ligand (e.g., SPhos, 4.4 mol%) OR a pre-catalyst (e.g., SPhos-Pd-G3, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Through a septum, add the degassed solvent mixture via syringe.

  • In a separate vial, dissolve the catalyst and ligand (if not using a pre-catalyst) in a small amount of the reaction solvent and add this solution to the reaction mixture. If using a pre-catalyst, add it as a solid with the other reagents in Step 1.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[13][14]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-aryl-4-fluoro-1H-indole.

Representative Reaction Conditions and Expected Outcomes

The table below summarizes recommended starting conditions for the coupling of this compound with various boronic acids, based on established protocols for similar bromo-N-heterocycles.[13][14][21][22]

EntryArylboronic Acid (R²)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
1Phenylboronic AcidSPhos-Pd-G3 (3%)K₃PO₄ (2.0)Dioxane/H₂O (5:1)10012Good to Excellent
24-Methoxyphenylboronic AcidPd(OAc)₂ (2%) / SPhos (4.4%)K₃PO₄ (2.0)Dioxane/H₂O (5:1)10012Excellent
32-Methylphenylboronic AcidXPhos-Pd-G3 (4%)K₃PO₄ (2.5)Toluene/H₂O (10:1)11018Moderate to Good
43-Pyridinylboronic AcidPd(dppf)Cl₂ (5%)K₂CO₃ (3.0)DME8016Good
5Thiophene-2-boronic acidPd(OAc)₂ (2%) / SPhos (4.4%)K₃PO₄ (2.0)n-Butanol/H₂O (4:1)1008Good

Note: Yields are qualitative estimates (Moderate: 40-60%, Good: 60-85%, Excellent: >85%) and will vary based on precise execution and purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/atmosphere. 3. Base is not strong enough or insoluble. 4. Reaction temperature is too low.1. Use a new bottle of catalyst or a reliable pre-catalyst. 2. Ensure rigorous degassing of solvent and proper inert atmosphere technique. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Increase the temperature in 10-20 °C increments.
Dehalogenation of Starting Material 1. Presence of water/protons and certain phosphine ligands. 2. Reaction run for too long at high temperature.1. Use rigorously anhydrous solvents. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider a different ligand.
Protodeborylation of Boronic Acid 1. Reaction conditions are too harsh (high temp, long time). 2. Certain heteroaryl boronic acids are unstable.[6] 3. Presence of excess water or acid.1. Lower the reaction temperature or shorten the reaction time. 2. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable. Use a higher excess (2-3 equiv) of the boronic acid. 3. Ensure the base is sufficient to maintain basic conditions.
Formation of Biaryl Homocoupling Product (Ar²-Ar²) 1. Presence of oxygen in the reaction mixture.[5] 2. Catalyst system promotes homocoupling.1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed. 2. Screen different catalyst/ligand combinations.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and highly adaptable method for the synthesis of 7-aryl-4-fluoro-1H-indoles. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this heteroaromatic substrate. The protocols and optimization strategies outlined in this guide serve as a robust starting point for the efficient generation of diverse molecular libraries, accelerating discovery efforts in medicinal chemistry and materials science.

References

Application Notes & Protocols: 7-Bromo-4-fluoro-1H-indole as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Strategic functionalization of the indole ring is a key tactic for modulating the pharmacological profile of drug candidates. This guide provides an in-depth exploration of 7-bromo-4-fluoro-1H-indole, a versatile building block designed for sophisticated drug discovery campaigns. We will elucidate the synergistic roles of the fluoro and bromo substituents, detail validated protocols for its derivatization via modern cross-coupling reactions, and present a strategic workflow for its incorporation into kinase inhibitor discovery programs.

The Strategic Advantage of the this compound Scaffold

The unique substitution pattern of this compound offers a dual advantage in drug design, stemming from the distinct and complementary properties of its halogen substituents.

The Role of Fluorine at the C4-Position

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[2][3] Placing a fluorine atom at the C4-position of the indole ring can impart several benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.[3][4][5][6]

  • Enhanced Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of the indole ring. This can modulate the pKa of the indole N-H and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, often leading to improved binding affinity and potency.[2][3]

  • Improved Pharmacokinetics: Fluorine substitution can increase a compound's lipophilicity, which can enhance its ability to permeate cell membranes and improve oral bioavailability.[4][5]

The Bromo Group at the C7-Position: A Handle for Versatile Functionalization

While the fluorine atom fine-tunes the molecule's intrinsic properties, the bromine atom at the C7-position serves as a versatile synthetic handle. Its presence opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic and efficient exploration of the chemical space around the indole core, a critical process in structure-activity relationship (SAR) studies. The C7-position is often a key vector for introducing substituents that can probe specific pockets of a target protein's binding site.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 292636-09-0[8][9]
Molecular Formula C₈H₅BrFN[8][9][10]
Molecular Weight 214.03 g/mol [8][9]
Appearance Solid[10]
Purity Typically ≥96%[9][10]
XLogP3 2.8[8][9]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. It is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[8][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store in a cool, dry place under an inert atmosphere.

Application in Drug Discovery: A Workflow for Kinase Inhibitor Development

The this compound scaffold is particularly well-suited for the development of kinase inhibitors, a major class of oncology drugs. The indole N-H can act as a crucial hydrogen bond donor to the "hinge region" of the kinase active site, while the C7-position allows for the introduction of moieties that occupy the solvent-exposed region.

Below is a logical workflow illustrating how this building block can be integrated into a drug discovery campaign.

G cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization cluster_2 Lead Optimization A This compound (Starting Building Block) B Suzuki Coupling (C-C Bond Formation) A->B Arylboronic Acids C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Primary/Secondary Amines D Library of C7-Substituted 4-Fluoroindoles B->D C->D E High-Throughput Screening (Kinase Inhibition Assay) D->E F Identification of 'Hit' Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Lead Candidate Nomination H->I

Caption: Drug discovery workflow using this compound.

Core Synthetic Protocols: Cross-Coupling Reactions

The synthetic utility of this compound is best demonstrated through its application in palladium-catalyzed cross-coupling reactions. These protocols provide a robust foundation for chemists to build diverse libraries of novel compounds.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[11][12] This protocol details the coupling of this compound with an arylboronic acid.

Rationale: This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive SAR exploration at the C7-position.[13] The use of a palladium catalyst with appropriate ligands is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Caption: General scheme for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) or PdCl₂(dppf) (5 mol%).[11][14]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe to achieve a concentration of approximately 0.1 M with respect to the indole.[14]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 7-aryl-4-fluoro-1H-indole.

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[15][16]

Rationale: This reaction enables the direct coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and heterocycles.[15][17] The choice of a sterically hindered phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting, and preventing catalyst decomposition.[16]

Caption: General scheme for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 2-4 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-8 mol%) to a flame-dried reaction vessel.

  • Reagent Addition: Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.2 equiv).[18] Then add this compound (1.0 equiv).

  • Solvent and Amine: Add an anhydrous, degassed solvent such as toluene or THF. Finally, add the amine coupling partner (1.2-1.5 equiv).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to obtain the desired 7-amino-4-fluoro-1H-indole product.

Summary of Quantitative Data

The following table provides representative data for the cross-coupling reactions described. Yields are highly substrate-dependent and these values should serve as a guideline for reaction optimization.

ReactionCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1001270-95
Suzuki-Miyaura PdCl₂(dppf)K₂CO₃Dioxane/H₂O802465-85
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene1101860-90
Buchwald-Hartwig Pd(OAc)₂ / BINAPLHMDSTHF802455-80

Conclusion

This compound is a high-value, strategically designed building block for modern drug discovery. The orthogonal nature of its substituents—a fluorine atom for modulating physicochemical and pharmacological properties and a bromine atom as a versatile handle for diversification—provides medicinal chemists with a powerful tool for the efficient synthesis of novel, drug-like molecules. The robust and adaptable protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig couplings serve as a validated starting point for the rapid generation of compound libraries, accelerating the path from initial hit identification to lead candidate nomination.

References

Application Notes & Protocols: Strategic Functionalization of the 7-Bromo-4-Fluoro-1H-Indole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Bromo-4-Fluoro-1H-Indole Scaffold

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. The this compound core is a particularly valuable building block for drug discovery professionals. The strategic placement of halogen atoms serves two distinct, crucial purposes.

The fluorine atom at the C-4 position is a bioisosteric replacement for hydrogen that can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving membrane permeability and oral bioavailability.[2][3] The 4-fluorinated indole motif, in particular, has been shown to be a potent inhibitor in various biological targets, including HIV-1.[4]

Concurrently, the bromine atom at the C-7 position acts as a versatile synthetic handle. It is primed for a wide range of transition-metal-catalyzed cross-coupling reactions, providing a reliable and regioselective entry point for introducing molecular complexity.[5][6] This dual-functionalization strategy allows researchers to first leverage the benefits of fluorination and then explore a diverse chemical space at the C-7 position to optimize for potency and selectivity.

This guide provides an in-depth exploration of key functionalization strategies for the this compound core, complete with detailed protocols and expert insights into the rationale behind experimental choices.

Overview of Functionalization Pathways

The this compound core offers multiple avenues for chemical modification. The primary and most exploited pathway involves the transformation of the C7-Br bond via palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. Additionally, the C7-Br bond can be converted into other useful functional groups, such as boronic esters, which serve as versatile intermediates for further diversification.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_ccn C-CN Bond Formation cluster_cb Intermediate Formation Start This compound Suzuki 7-Aryl/Vinyl Indole Start->Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Sonogashira 7-Alkynyl Indole Start->Sonogashira Sonogashira (Alkyne) Heck 7-Alkenyl Indole Start->Heck Heck (Alkene) Buchwald 7-Amino Indole Start->Buchwald Buchwald-Hartwig (Amine) Cyanation 7-Cyano Indole Start->Cyanation Cyanation (CN Source) Borylation 7-Borylated Indole Start->Borylation Borylation (B₂pin₂) Borylation->Suzuki Suzuki-Miyaura (Ar-X)

Figure 1: Key functionalization pathways originating from the this compound core.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Indole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] The choice of palladium precursor, ligand, and base is critical for achieving high yields and reaction efficiency.[5]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)-R' Ln Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RR_out RedElim->RR_out R-R' RX_in RX_in->OxAdd R-X R_M_in R_M_in->Trans R'-M

Figure 2: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[8] It is widely used to synthesize biaryl and styrenyl derivatives.

Expert Insights: The choice of base and solvent system is critical. A base is required to activate the boronic acid for transmetalation. Aqueous base solutions are common, but for moisture-sensitive substrates, anhydrous conditions with bases like KF or CsF are effective. For the this compound core, protection of the N-H proton (e.g., as a Boc or SEM group) is often recommended to improve solubility and prevent side reactions, though protocols on unprotected indoles exist. Catalysts bearing ferrocenylphosphine ligands such as Pd(dppf)Cl₂ often exhibit high activity for bromoindoles.[5]

Protocol 1: Suzuki-Miyaura Coupling of this compound

Reagent MW Amount Mmol Equiv.
This compound214.04214 mg1.01.0
Arylboronic Acid--1.21.2
Pd(dppf)Cl₂816.6441 mg0.050.05
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Methodology:

  • To a 25 mL Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-4-fluoro-1H-indole.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is fundamental in pharmaceutical chemistry for synthesizing anilines and their derivatives.[10]

Expert Insights: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The reaction must be performed under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to air and moisture.

Protocol 2: Buchwald-Hartwig Amination of this compound

Reagent MW Amount Mmol Equiv.
This compound214.04214 mg1.01.0
Amine--1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6648 mg0.100.10
NaOtBu96.10144 mg1.51.5
Toluene (anhydrous)-10 mL--

Step-by-Step Methodology:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe.

  • Place the reaction mixture under an inert atmosphere (Argon).

  • Heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the 7-amino-4-fluoro-1H-indole product.

C. Cyanation for Nitrile Synthesis

The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amides, carboxylic acids, amines, and ketones.[11] Palladium-catalyzed cyanation offers a direct route from aryl halides.

Expert Insights: Traditional cyanide sources like CuCN (Rosenmund-von Braun reaction) often require harsh conditions.[12] Milder methods using K₄[Fe(CN)₆] or Zn(CN)₂ with a palladium catalyst are now preferred.[13][14] These reactions can often be performed in aqueous media and at lower temperatures, increasing functional group tolerance.[11] The choice of cyanide source can significantly impact reaction conditions and outcomes.

Protocol 3: Palladium-Catalyzed Cyanation of this compound

Reagent MW Amount Mmol Equiv.
This compound214.04214 mg1.01.0
Zn(CN)₂117.4370 mg0.60.6
Pd(dppf)Cl₂816.6441 mg0.050.05
DMF (anhydrous)-5 mL--

Step-by-Step Methodology:

  • To an oven-dried vial, add this compound, Zn(CN)₂, and Pd(dppf)Cl₂.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic phase with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by flash chromatography to yield 4-fluoro-1H-indole-7-carbonitrile.

II. Borylation: Creating a Versatile Intermediate

Converting the C7-Br bond to a boronic ester (e.g., a pinacol boronate, Bpin) transforms the indole into a versatile building block for subsequent Suzuki-Miyaura couplings.[15] This two-step strategy is particularly useful when the required boronic acid for a direct coupling is unstable or commercially unavailable.

Expert Insights: The Miyaura borylation reaction, which couples an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is the standard method. It requires a palladium catalyst and a base. The choice of ligand is crucial; phosphine ligands like P(Cy)₃ or dppf are commonly employed. The reaction is driven by the formation of a stable boronate ester.

Protocol 4: Miyaura Borylation of this compound

Reagent MW Amount Mmol Equiv.
This compound214.04214 mg1.01.0
Bis(pinacolato)diboron (B₂pin₂)253.94381 mg1.51.5
Pd(dppf)Cl₂816.6424 mg0.030.03
Potassium Acetate (KOAc)98.14294 mg3.03.0
1,4-Dioxane (anhydrous)-10 mL--

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C for 8-16 hours, stirring vigorously.

  • Monitor the reaction by GC-MS or by working up a small aliquot and analyzing by ¹H NMR.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, can often be used in the next step without further purification. If necessary, purify by flash chromatography or recrystallization.

Summary and Outlook

The this compound core is a highly adaptable scaffold for the synthesis of novel chemical entities. The protocols outlined in this guide demonstrate robust and well-established methods for its functionalization. Palladium-catalyzed cross-coupling reactions provide direct access to a wide array of derivatives, enabling systematic exploration of structure-activity relationships at the C-7 position. Furthermore, the conversion to a C-7 borylated intermediate opens the door to even broader synthetic possibilities. By mastering these techniques, researchers in drug development can efficiently generate libraries of complex indole derivatives for biological screening, accelerating the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Biological Activity Screening of 7-bromo-4-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 7-bromo-4-fluoro-1H-indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its versatile structure allows it to interact with numerous biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5]

The introduction of halogen atoms into the indole ring is a well-established strategy for modulating the physicochemical and biological properties of these molecules.[6][7] Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its therapeutic potential. Specifically, brominated and fluorinated indoles have demonstrated significant biological activities. For instance, brominated indoles isolated from marine organisms have shown potent anticancer and antibacterial properties.[7][8] Fluorine substitution, on the other hand, is a common tactic in drug design to improve metabolic stability and binding interactions. The combination of bromine and fluorine on the indole scaffold, as in the case of this compound derivatives, presents a promising yet underexplored area for the discovery of novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial biological activity screening of novel this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling the identification of promising lead compounds for further development.

Part 1: Anticancer Activity Screening

A significant number of indole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, protein kinases, and induction of apoptosis.[2][4] The initial step in evaluating the anticancer potential of novel this compound derivatives is to assess their cytotoxic effects on cancer cell lines.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Experimental Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of each this compound derivative in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of the compounds in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).

    • Treat the cells with the prepared dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation:

    • Incubate the treated plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Anticancer Activity

Summarize the results in a table for clear comparison of the cytotoxic activity of the tested derivatives.

Compound IDTest Concentration (µM)% Cell Viability (48h)IC₅₀ (µM)
Derivative 10.1, 1, 10, 50, 100[Insert Data][Insert Data]
Derivative 20.1, 1, 10, 50, 100[Insert Data][Insert Data]
............
Doxorubicin0.01, 0.1, 1, 10, 50[Insert Data][Insert Data]

Experimental Workflow: Anticancer Screening

anticancer_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_prep Prepare Serial Dilutions of Indole Derivatives cell_seeding->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Calculate % Viability and IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

Part 2: Antimicrobial Susceptibility Testing

Indole derivatives are known to possess a broad spectrum of antimicrobial activities, and halogenation can further enhance this property.[10][11] The following protocols will determine the antimicrobial efficacy of the novel this compound derivatives against a panel of pathogenic bacteria and fungi.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Experimental Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be sufficient to determine the MIC value (e.g., 0.5 to 64 µg/mL).

  • Inoculation and Incubation:

    • Dispense equal volumes of the bacterial or fungal suspension and the antimicrobial dilutions into the wells of the microtiter plate.

    • Include a growth control (no antimicrobial), a sterility control (no microorganism), and a positive control with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Data Presentation: Antimicrobial Activity

Present the MIC data in a structured table for easy comparison.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1[Insert Data][Insert Data][Insert Data]
Derivative 2[Insert Data][Insert Data][Insert Data]
............
Ciprofloxacin[Insert Data][Insert Data]N/A
FluconazoleN/AN/A[Insert Data]

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Indole Derivatives prep_inoculum->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_dilutions->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic end End read_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Part 3: Enzyme Inhibition Assays

Indole derivatives are known to inhibit a variety of enzymes, including kinases, tyrosinase, and cyclooxygenases, which are implicated in various diseases.[15][16][17] Screening against a relevant enzyme target can provide insights into the mechanism of action of the novel this compound derivatives.

Protocol 3: Tyrosinase Inhibitory Activity Screening

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the treatment of hyperpigmentation disorders.[15]

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (the substrate) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compounds.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Include a blank (no enzyme), a control (no inhibitor), and a positive control (kojic acid).

  • Measurement and Data Analysis:

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

    • Calculate the percentage of tyrosinase inhibition for each compound concentration.

    • Determine the IC₅₀ value for each active compound.

Data Presentation: Enzyme Inhibition
Compound IDTest Concentration (µM)% Tyrosinase InhibitionIC₅₀ (µM)
Derivative 11, 10, 50, 100, 200[Insert Data][Insert Data]
Derivative 21, 10, 50, 100, 200[Insert Data][Insert Data]
............
Kojic Acid1, 10, 50, 100, 200[Insert Data][Insert Data]

Experimental Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents mix_reagents Mix Enzyme and Inhibitor in 96-well Plate prepare_reagents->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure_absorbance Monitor Absorbance Kinetically add_substrate->measure_absorbance analyze_data Calculate % Inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical enzyme inhibition assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial biological activity screening of novel this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and enzyme inhibitory potential, researchers can identify promising lead compounds for further optimization and development. The inherent versatility of the halogenated indole scaffold suggests that this class of compounds holds significant potential for the discovery of new therapeutic agents.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 7-bromo-4-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Halogenated Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Specifically, halogenated indoles such as 7-bromo-4-fluoro-1H-indole-3-carboxylic acid are highly valued as versatile building blocks in drug discovery. The strategic placement of bromine and fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid moiety at the 3-position provides a convenient handle for further chemical modifications, making this compound a crucial intermediate for creating libraries of potential therapeutic agents. This guide provides a comprehensive, field-tested protocol for the synthesis of this important molecule, grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Approach: The Fischer Indole Synthesis

The most reliable and historically significant method for constructing the indole nucleus is the Fischer indole synthesis, first reported in 1883.[1][2] This acid-catalyzed reaction between an arylhydrazine and a carbonyl compound (an aldehyde or ketone) remains a mainstay in organic synthesis for its robustness and broad applicability.[3][4]

Our retrosynthetic analysis of the target molecule points directly to the Fischer indole synthesis as the optimal forward-synthetic route. The indole-3-carboxylic acid structure can be disconnected to reveal two key starting materials: a substituted arylhydrazine and a pyruvate derivative.

The logical precursors are:

  • (2-Bromo-5-fluorophenyl)hydrazine: This provides the benzene ring with the requisite bromine and fluorine atoms at the correct positions.

  • Ethyl pyruvate: This three-carbon keto-ester serves as the carbonyl component that will ultimately form the pyrrole ring and introduce the carboxylic acid functionality (as an ester) at the 3-position.

The synthesis is designed as a two-step process:

  • Step 1: Fischer Indole Cyclization - The acid-catalyzed condensation and cyclization of (2-bromo-5-fluorophenyl)hydrazine with ethyl pyruvate to form ethyl this compound-3-carboxylate.

  • Step 2: Saponification - The hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow for the synthesis.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification cluster_2 Purification & Analysis A (2-Bromo-5-fluorophenyl)hydrazine D Ethyl this compound-3-carboxylate A->D B Ethyl Pyruvate B->D C Acid Catalyst (e.g., PPA, H2SO4) C->D F This compound-3-carboxylic acid D->F E Base (e.g., NaOH, KOH) E->F G Workup & Recrystallization F->G H Characterization (NMR, MS, HPLC) G->H

Caption: High-level workflow for the synthesis of this compound-3-carboxylic acid.

Mechanism Spotlight: The Rationale Behind the Fischer Indole Synthesis

Understanding the mechanism of the Fischer indole synthesis is crucial for troubleshooting and optimizing the reaction. The process unfolds through a series of well-defined steps under acidic conditions.[2]

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2-bromo-5-fluorophenyl)hydrazine and ethyl pyruvate to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer, which is a key intermediate for the subsequent rearrangement.

  • [5][5]-Sigmatropic Rearrangement: This is the core, bond-forming step of the reaction. Following protonation of the enamine, a concerted[5][5]-sigmatropic rearrangement (akin to a Claisen rearrangement) occurs, breaking a weak N-N bond and forming a new C-C bond.

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of an ammonia molecule, driven by the formation of the highly stable aromatic indole ring.

G A Arylhydrazine + Ketone B Hydrazone Formation A->B C Enamine Tautomerization B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & NH3 Elimination D->E F Aromatic Indole E->F

Caption: Simplified mechanistic steps of the Fischer indole synthesis.

Detailed Experimental Protocols

Safety Precautions: This procedure involves the use of strong acids and organic solvents. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of Ethyl this compound-3-carboxylate
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (2-bromo-5-fluorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (5-10 mL per gram of hydrazine).

  • Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Cyclization: To the resulting hydrazone solution, slowly and carefully add the acid catalyst. Polyphosphoric acid (PPA) is often effective, but a solution of sulfuric acid in ethanol can also be used. The mixture is then heated to reflux (approximately 78-85°C).

  • Reaction Monitoring: The cyclization reaction is typically monitored by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate and catalyst.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water. The crude product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid. The crude ethyl this compound-3-carboxylate can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Saponification to this compound-3-carboxylic acid
  • Hydrolysis: In a round-bottom flask, suspend the purified ethyl this compound-3-carboxylate (1.0 eq) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify it by the slow, dropwise addition of 2M hydrochloric acid (HCl) until the pH is approximately 2-3. The desired carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. If necessary, the final product can be recrystallized from a suitable solvent to achieve high purity.

Data Summary and Expected Outcome

The following table summarizes the key parameters for this synthesis.

ParameterStep 1: Fischer Indole SynthesisStep 2: Saponification
Key Reagents (2-bromo-5-fluorophenyl)hydrazine, Ethyl pyruvate, Acid catalystEthyl this compound-3-carboxylate, NaOH or KOH
Solvent EthanolEthanol/Water
Typical Temp. 78-85°C (Reflux)80-90°C (Reflux)
Typical Time 2-12 hours2-4 hours
Expected Yield 60-80%>90%
Purity (Post-Purification) >95%>98%

Scientific Integrity & Logic: A Self-Validating Protocol

The trustworthiness of this protocol is ensured by a series of checks and logical considerations designed to validate the experimental outcome.

  • Causality Behind Experimental Choices:

    • Acid Catalyst: The choice of a strong acid like PPA or H2SO4 is critical for protonating the hydrazone, which is a necessary step to facilitate the[5][5]-sigmatropic rearrangement.[1][2] The reaction would not proceed efficiently without it.

    • Excess Pyruvate: Using a slight excess of ethyl pyruvate ensures the complete consumption of the more valuable hydrazine starting material.

    • Saponification Conditions: The use of a strong base (NaOH or KOH) is required to hydrolyze the stable ester functional group. Heating accelerates this process.

  • In-Process Validation:

    • TLC Monitoring: At each stage, TLC is used to monitor the consumption of starting materials and the formation of products. This provides real-time validation that the reaction is proceeding as expected and allows for an informed decision on when to terminate the reaction and begin work-up.

  • Final Product Validation:

    • Spectroscopic Analysis: The identity and purity of the final product, this compound-3-carboxylic acid, must be unequivocally confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data for this compound would serve as the final validation of a successful synthesis. The commercial availability of this compound and its ethyl ester further corroborates the feasibility of this synthetic route.[6][7]

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of C7-Functionalized 4-Fluoro-1H-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 4-fluoro-1H-indole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets.[1][2][3] Functionalization at the C7-position of this indole core offers a key vector for modulating potency, selectivity, and pharmacokinetic properties.[4][5][6] This guide provides in-depth technical protocols and mechanistic insights for the palladium-catalyzed Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions, utilizing 7-bromo-4-fluoro-1H-indole as a versatile building block for creating diverse carbon-carbon bonds. The protocols are designed to be robust starting points, grounded in established catalytic principles, and adaptable for library synthesis and lead optimization campaigns.

Introduction: The Strategic Importance of C7-Functionalized 4-Fluoroindoles

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals.[2][3] The introduction of a fluorine atom at the C4-position can significantly alter the electronic properties of the indole ring, often enhancing metabolic stability and binding affinity through favorable electrostatic interactions.[1] Further derivatization at the C7-position allows for the exploration of chemical space in proximity to this fluorinated core, a critical strategy in modern drug design.[5][6]

Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile methods for forging C-C bonds.[7] Their mild reaction conditions, broad functional group tolerance, and predictable outcomes make them indispensable tools in the synthesis of complex molecules.[7][8] This document details the application of three seminal cross-coupling reactions for the derivatization of this compound, providing both practical, step-by-step protocols and the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is the preeminent method for coupling aryl or vinyl halides with organoboron compounds to form biaryl, vinyl, or poly-aryl structures.[9][10] Its widespread use is a testament to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally high yields.[11]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[8]

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For an electron-rich substrate like an indole, yet bearing an electron-withdrawing fluorine, a judicious choice of an electron-rich and bulky phosphine ligand can accelerate the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Substrate Ar-Br Boronic R'-B(OR)₂ Base Base Boronate [R'-B(OR)₂(OH)]⁻ Base->Boronate Activation Boronate->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.[13]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting
ParameterRecommendation & Rationale
Catalyst For challenging couplings, consider more active catalysts like PdCl₂(dppf) or catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos). These can improve rates of oxidative addition and reductive elimination.
Base Cesium carbonate (Cs₂CO₃) is often effective.[13] Potassium phosphate (K₃PO₄) can also be a good choice, particularly for sensitive substrates. The choice of base can influence the rate of transmetalation.[13]
Solvent A mixture of dioxane and water is standard.[14] For poorly soluble substrates, DMF or toluene may be used. The aqueous component is crucial for dissolving the base and activating the boronic acid.[14]
Side Reaction Protodeboronation (loss of the boronic acid group) can be a significant side reaction. To mitigate this, use a slight excess of the boronic acid, ensure thorough degassing of solvents, and consider using boronate esters (e.g., pinacol esters) which are more stable.[13]

Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[15] This reaction is a powerful tool for constructing complex carbon skeletons and has been widely applied in natural product synthesis and materials science.[16]

Mechanistic Rationale

The generally accepted mechanism for the Heck reaction proceeds through a series of steps:

  • Catalyst Activation: If a Pd(II) precatalyst is used, it must first be reduced in situ to the active Pd(0) species.[15]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming an arylpalladium(II) complex.[15]

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step determines the regioselectivity of the reaction.[17]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a hydridopalladium complex.[15]

  • Base-Promoted Regeneration: A base is required to regenerate the Pd(0) catalyst from the hydridopalladium species, completing the catalytic cycle.[15]

Heck_Reaction_Cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX AlkeneComplex [Ar-Pd(II)L(Alkene)-Br] ArPdX->AlkeneComplex Alkene Coordination Insertion Migratory Insertion BetaElim β-Hydride Elimination AlkeneComplex->Insertion HPdX H-Pd(II)L₂-Br BetaElim->HPdX Product Substituted Alkene BetaElim->Product BaseRegen Base Regeneration HPdX->BaseRegen BaseRegen->Pd0 Substrate Ar-Br Alkene Alkene Base Base

Caption: Mizoroki-Heck Catalytic Cycle

Protocol: Heck Reaction of this compound

This protocol is adapted for the coupling of an aryl bromide with an acrylate or styrene derivative.[18]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., butyl acrylate or styrene) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Reaction Setup: In a Schlenk tube or sealed vial, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the degassed solvent, followed by the alkene via syringe.

  • Reaction: Seal the vessel and heat to 80-120 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Key Considerations
ParameterRecommendation & Rationale
Ligand For aryl bromides, phosphine ligands are generally required.[19] Bulky, electron-rich ligands can be beneficial. For highly activated substrates or under specific conditions, ligandless conditions might be possible, but often require higher temperatures.[20]
Base An organic base like triethylamine is commonly used to neutralize the HBr generated.[15] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF.
Regioselectivity With monosubstituted alkenes like styrenes or acrylates, the arylation typically occurs at the less substituted carbon of the double bond.[21]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides.[22][23] It typically employs a dual catalytic system of palladium and copper(I).[22][23]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[22]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, this cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[23] This is followed by a transmetalation step and concludes with reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[23]

  • Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[24] This copper acetylide is the active species that participates in the transmetalation step with the arylpalladium(II) complex.[23]

While the copper co-catalyst is traditional, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[22][25]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAlkynyl Ar-Pd(II)L₂-C≡CR' Transmetalation->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product Substrate Ar-Br Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide CuI, Base CuAcetylide->Transmetalation Base Base CuI CuI

Caption: Sonogashira Catalytic Cycle

Protocol: Sonogashira Coupling of this compound

This protocol outlines a standard procedure using a palladium/copper co-catalytic system.[26][27]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add the degassed solvent and the amine base. Stir for a few minutes, then add the terminal alkyne dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Critical Parameters
ParameterRecommendation & Rationale
Catalyst System The combination of Pd(PPh₃)₂Cl₂ and CuI is a classic and effective system.[22] Pd(PPh₃)₄ can also be used.[22] The copper co-catalyst is crucial for activating the alkyne but can also promote homocoupling.
Base An amine base like Et₃N or i-Pr₂NH serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent.[26]
Copper-Free Conditions To avoid Glaser homocoupling, copper-free conditions can be employed.[25] These reactions often require a different palladium catalyst/ligand system and a stronger base (e.g., an inorganic base or an alkoxide) and may require higher temperatures.

Conclusion

The Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions are exceptionally powerful methods for the C7-functionalization of this compound. By providing access to a diverse range of C-C coupled products, these reactions empower medicinal chemists and researchers to systematically explore the structure-activity relationships of the 4-fluoroindole scaffold. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the successful application of these transformative reactions in drug discovery and chemical biology. Careful optimization of the reaction parameters based on the specific substrates and desired outcomes will ensure high yields and purity of the target compounds.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 7-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 7-bromo-4-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this valuable heterocyclic scaffold. The indole core is a privileged structure in numerous biologically active molecules, and efficient C-C bond formation at the C7 position is crucial for developing novel therapeutics.

This guide moves beyond simple protocols. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter in the lab. We will delve into the mechanistic rationale behind our recommendations, empowering you to make informed decisions to optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of haloindoles. Each solution is grounded in mechanistic principles to help you understand the "why" behind the fix.

Q1: My reaction has stalled. I'm observing low or no conversion of my this compound starting material. What's going wrong?

A1: Low conversion is a frequent hurdle, often pointing to a problem in the catalytic cycle's initial step: oxidative addition. The this compound is an electron-rich heterocycle, which can make the oxidative addition of the Pd(0) catalyst into the C-Br bond sluggish.[1]

Here is a systematic approach to troubleshoot this issue:

  • Catalyst & Ligand System: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective enough. You need a system that increases the electron density on the palladium center, which in turn promotes oxidative addition.[2]

    • Solution: Switch to more electron-rich and bulky phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) are excellent choices for coupling electron-rich halides.[3] Pre-formed catalysts that incorporate these ligands (e.g., SPhos G3 or G4 precatalysts) are often more reliable as they ensure efficient generation of the active Pd(0) species.[1][3]

  • Base Selection: The base is not just a spectator; it activates the boronic acid for the transmetalation step.[4][5] If the base is too weak or poorly soluble, the reaction can stall.

    • Solution: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, particularly for challenging substrates.[5] Ensure your base is finely powdered and dry for maximum reactivity.

  • Temperature: Suzuki couplings are often heat-driven. Insufficient thermal energy can result in a slow rate of oxidative addition.

    • Solution: Gradually increase the reaction temperature. If you are running the reaction in a Dioxane/H₂O mixture at 80 °C, try increasing it to 100 °C.[5][6] For even higher temperatures, consider a high-boiling point solvent like DMF or DMAc, but be mindful of potential side reactions.[7]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.[1][8]

    • Solution: Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.[5][9]

Q2: My main side product is 4-fluoro-1H-indole (dehalogenation). How can I prevent this?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate undergoes a competing reaction pathway instead of transmetalation.[8]

  • Mechanism: This can happen if a hydride source is present, which can arise from the decomposition of solvents (like THF or dioxane) or certain bases at high temperatures. The resulting Ar-Pd(II)-H species then undergoes reductive elimination to yield the dehalogenated product.[8]

  • Solutions:

    • Use High-Purity Solvents: Use fresh, inhibitor-free solvents to minimize potential hydride sources.

    • Modify the Base/Solvent System: Avoid amine bases if possible, as they can be a source of hydrides. Using a robust inorganic base like K₃PO₄ is often a better choice.

    • Increase Boronic Acid Concentration: A higher concentration of the boronic acid coupling partner can kinetically favor the desired transmetalation pathway over the dehalogenation pathway. Try increasing the equivalents of boronic acid from 1.2 to 1.5.[3]

Q3: I'm losing my boronic acid coupling partner to protodeboronation and observing boronic acid homocoupling. How can I minimize these side reactions?

A3: Protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling (coupling of two boronic acid molecules) are classic failure modes, especially with sensitive heteroaryl boronic acids.[1][5]

  • Protodeboronation: This is often exacerbated by excessive water, high temperatures, and strongly basic conditions.[5]

    • Solution:

      • Use a Milder Base: If using a strong base like Cs₂CO₃, consider switching to K₃PO₄ or even a weaker base like potassium fluoride (KF) under anhydrous conditions.[4][5]

      • Minimize Water: While some water is often necessary to dissolve the base, using an excessive amount can accelerate protodeboronation. Stick to solvent ratios like Dioxane/H₂O (4:1 or 5:1).

      • Use Boronate Esters: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction, often with a fluoride source (e.g., KF) to facilitate transmetalation.[5]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the coupling of two boronic acid molecules catalyzed by Pd(II) species.[8]

    • Solution: This again highlights the critical importance of maintaining a strictly inert atmosphere throughout the reaction setup and duration.[1][8] Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can also help, as it minimizes the amount of Pd(II) present at the start of the reaction.[1][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions to screen for the Suzuki coupling of this compound?

A1: Based on protocols for structurally similar bromoindoles and indazoles, a robust set of starting conditions is essential.[5][10] We recommend screening a few combinations of catalysts and bases to quickly identify a promising lead.

ParameterRecommended Starting ConditionRationale
Reactants This compound (1.0 eq.), Arylboronic Acid (1.2-1.5 eq.)Using a slight excess of the boronic acid can drive the reaction to completion.[3]
Catalyst PdCl₂(dppf) (5 mol %) OR XPhos Pd G3 (2-5 mol %)PdCl₂(dppf) is a reliable workhorse. XPhos G3 is a modern, highly active precatalyst for challenging substrates.[3][5]
Base K₂CO₃ (2.0 eq.) OR Cs₂CO₃ (2.0 eq.)Carbonates are effective and widely used. Cesium carbonate often provides superior results due to its higher solubility and basicity.[5]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A standard biphasic system that effectively dissolves both organic and inorganic reagents.[7]
Temperature 90-100 °CSufficient thermal energy is typically required for coupling bromoindoles.[5]
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation and side reactions.[9]

Q2: Is it necessary to protect the indole N-H group?

A2: This is a critical strategic question. The acidic N-H proton of indoles can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium center.[3]

  • Pros of N-H Free Coupling:

    • Step Economy: Avoids extra protection and deprotection steps, shortening the synthetic route.[3][11]

    • Greener Synthesis: Reduces waste and reagent usage.[11]

    • Recent advances in ligands and catalysts have made coupling of N-H free heterocycles much more feasible.[3]

  • Cons of N-H Free Coupling (and reasons to protect):

    • Lower Yields: In some cases, the unprotected N-H can lead to lower yields or catalyst inhibition, requiring higher catalyst loadings or more forcing conditions.[3][12]

    • Solubility Issues: N-H indoles can have poor solubility in some organic solvents.

    • Side Reactions: The acidic proton can complicate reactions with certain bases.

Recommendation: First, attempt the reaction on the unprotected indole using modern catalyst systems (e.g., those with Buchwald ligands). If you encounter persistent issues with low yield or catalyst deactivation, then consider protecting the nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl) or benzyl are readily installed and removed.[11]

Q3: How do I choose the right Palladium catalyst and ligand?

A3: The catalyst system is arguably the most important variable. The ligand's properties directly influence the rates of oxidative addition and reductive elimination.[2]

  • Oxidative Addition (Rate-Determining Step): For an electron-rich aryl bromide like this compound, this step is often slow. You need an electron-rich ligand to increase the electron density on the Pd(0) center, making it a better nucleophile to attack the C-Br bond.[1][8]

  • Reductive Elimination (Product-Forming Step): This step is favored by bulky ligands, which create steric strain on the Pd(II) intermediate, promoting the expulsion of the final product.[2]

Q4: Can I use microwave irradiation for this reaction?

A4: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating Suzuki couplings. The rapid and efficient heating can significantly reduce reaction times from many hours to several minutes and often leads to cleaner reactions and higher yields.

  • Typical Conditions: Temperatures of 120-150 °C for 20-60 minutes are common starting points for microwave protocols.[5][14]

  • Caution: Ensure you use a dedicated microwave-safe reaction vessel and follow all safety protocols. The higher temperatures can also accelerate decomposition pathways, so initial optimization is still required.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Thermal Conditions)

This protocol is a general starting point and should be optimized for your specific boronic acid partner.

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the indole.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[6]

Protocol 2: General Procedure for Microwave-Assisted Coupling

  • Reaction Setup: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 20-40 minutes with stirring.

  • Work-up and Purification: Follow steps 6 and 7 from the thermal protocol.

Section 4: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L_n Active Catalyst oa_complex R¹-Pd(II)L_n-X (Aryl-Palladium Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L_n-R² (Di-organic Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product aryl_halide R¹-X (this compound) aryl_halide->oa_complex organoboron R²-B(OR)₂ (Boronic Acid/Ester) organoboron->trans_complex base Base (e.g., Cs₂CO₃) base->trans_complex Activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow

A logical workflow can help diagnose and solve common issues in your Suzuki coupling reaction.

Troubleshooting_Workflow start Reaction Start check_conversion Monitor by LCMS/TLC: Low or No Conversion? start->check_conversion no_conversion_node Problem: Inefficient Oxidative Addition or Catalyst Death check_conversion->no_conversion_node Yes good_conversion Good Conversion check_conversion->good_conversion No solution_catalyst 1. Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) no_conversion_node->solution_catalyst solution_temp 2. Increase Temperature solution_catalyst->solution_temp solution_base 3. Use Stronger Base (e.g., Cs₂CO₃, K₃PO₄) solution_temp->solution_base solution_inert 4. Check Inert Atmosphere/ Degassing Technique solution_base->solution_inert check_byproducts Significant Side Products? good_conversion->check_byproducts dehalogenation Dehalogenation? (Loss of Br) check_byproducts->dehalogenation Yes protodeboronation Protodeboronation? (Loss of Boronic Acid) check_byproducts->protodeboronation Yes clean_reaction Clean Reaction/ Minor Impurities check_byproducts->clean_reaction No solve_dehalo Use High Purity Solvent Increase [Boronic Acid] dehalogenation->solve_dehalo solve_proto Use Milder Base (K₃PO₄) Use Boronate Ester (Bpin) Minimize Water protodeboronation->solve_proto purify Proceed to Workup & Purification solve_dehalo->purify solve_proto->purify clean_reaction->purify end Pure Product purify->end

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Section 5: References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid. Available from: --INVALID-LINK--

  • Wikipedia. Suzuki reaction. Available from: --INVALID-LINK--

  • BenchChem. comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Available from: --INVALID-LINK--

  • Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available from: --INVALID-LINK--

  • ResearchGate. Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9 H -pyrido[2,3- b ]indole-6-sulfonamide. (2021). Available from: --INVALID-LINK--

  • Cernak, T. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available from: --INVALID-LINK--

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. (2024). Available from: --INVALID-LINK--

  • ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. (2025). Available from: --INVALID-LINK--

  • ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][15]-Fused Indole Heterocycles. (2014). Available from: --INVALID-LINK--

  • ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?. (2016). Available from: --INVALID-LINK--

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: --INVALID-LINK--

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). Available from: --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. (2021). Available from: --INVALID-LINK--

  • Elumalai, V., & Hansen, J. H. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. (2021). Available from: --INVALID-LINK--

  • ResearchGate. Optimization of the Suzuki-Miyaura cross coupling reaction of.... Available from: --INVALID-LINK--

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Available from: --INVALID-LINK--

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Available from: --INVALID-LINK--

  • RSC Publishing. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2022). Available from: --INVALID-LINK--

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Available from: --INVALID-LINK--

  • ACS Publications. Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Available from: --INVALID-LINK--

  • Catalysis Consulting. Case Study: Knowledge Based Problem Solving. Available from: --INVALID-LINK--

  • Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: --INVALID-LINK--

  • RSC Advances (RSC Publishing). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Available from: --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Available from: --INVALID-LINK--

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: --INVALID-LINK--

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Available from: --INVALID-LINK--

References

Troubleshooting low yield in 7-bromo-4-fluoro-1H-indole reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-bromo-4-fluoro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique electronic properties conferred by the bromo and fluoro substituents present distinct challenges and opportunities. This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies and optimized protocols to help you navigate these challenges and achieve higher yields and purity in your reactions.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can affect any reaction involving this compound.

Question: My reaction with this compound is failing or showing very low conversion. What are the first things I should check?

Answer: When a reaction fails, it's crucial to return to first principles. The indole N-H proton is acidic and can interfere with many reagents, particularly organometallics and strong bases. Furthermore, the purity of your starting materials and the reaction environment are paramount.

Here is a systematic checklist:

  • Assess Starting Material Purity: Verify the purity of your this compound via ¹H NMR and/or LC-MS. Indoles can be susceptible to air oxidation over time, presenting as a slight discoloration. If in doubt, recrystallize or purify by column chromatography.

  • Confirm Reagent Quality:

    • Palladium Catalysts: Catalyst activity can degrade upon improper storage. Use a freshly opened bottle or a catalyst from a glovebox.

    • Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ can be hygroscopic. Ensure they are freshly ground and dried. Organic bases should be distilled.

    • Solvents: Use anhydrous, degassed solvents, especially for cross-coupling reactions. Traces of oxygen can deactivate palladium catalysts.[1]

  • Ensure an Inert Atmosphere: For any reaction involving organometallics or palladium catalysts, the setup must be rigorously free of oxygen. Ensure your vessel was properly flame-dried or oven-dried, and that you have a good seal with a positive pressure of inert gas (Argon or Nitrogen).[1]

  • Consider N-H Protection: The indole N-H is often the primary culprit in low-yielding reactions. Its acidity can neutralize bases or organometallic reagents. Protecting the nitrogen, for example as a tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) group, can dramatically improve yields by preventing these side reactions.[2][3]

Question: Why is N-H protection so critical for this specific indole, and which protecting group should I choose?

Answer: The N-H proton of an indole is moderately acidic (pKa ≈ 17 in DMSO). In the presence of bases or organometallic reagents required for reactions like Suzuki or Buchwald-Hartwig couplings, this proton can be abstracted. This leads to the formation of an indolide anion, which can consume your base/reagent and alter the electronic properties of the molecule, potentially inhibiting the desired catalytic cycle.

The choice of protecting group depends on the downstream reaction conditions:

  • Tosyl (Ts): An excellent electron-withdrawing group that can be installed using TsCl and a base like NaH. It is very stable but requires harsh conditions for removal (e.g., strong base like NaOH or reductive cleavage).

  • tert-Butyloxycarbonyl (Boc): Installed using Boc₂O, it is easily removed under acidic conditions (e.g., TFA in DCM). This makes it ideal for syntheses involving acid-sensitive functional groups.

  • Benzyl (Bn): A robust group installed with benzyl bromide and a base. It is typically removed by hydrogenolysis (H₂, Pd/C), which may not be compatible with other reducible functional groups.

For most cross-coupling applications, the Boc group offers a good balance of stability and ease of removal.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common class of reactions performed on this substrate. Success hinges on the fine-tuning of the catalyst system.

Question: I am attempting a Suzuki-Miyaura coupling at the C7-bromo position and observing low yield. What are the key parameters to optimize?

Answer: Low yields in Suzuki couplings with this substrate are common and typically stem from suboptimal reaction conditions or reagent degradation.[1] The C-Br bond at the C7 position is sterically accessible, but the electronic nature of the substituted indole requires careful catalyst selection.

Here is a logical optimization workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling reagent_check Verify Reagent Quality (Boronic Acid, Indole, Solvent) start->reagent_check base_screen Screen Bases (Cs₂CO₃, K₃PO₄, K₂CO₃) reagent_check->base_screen Reagents OK catalyst_screen Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos) base_screen->catalyst_screen No Improvement success High Yield Achieved base_screen->success Yield Improves temp_screen Adjust Temperature (80°C to 110°C) catalyst_screen->temp_screen Still Low Yield catalyst_screen->success Yield Improves temp_screen->success Yield Improves Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Limiting) pd0->oxidative_add + Ar-Br catalyst_decomp Catalyst Decomposition pd0->catalyst_decomp Presence of O₂ pd_complex Ar-Pd(II)(Br)L₂ oxidative_add->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange + HNR₂' / Base amido_complex Ar-Pd(II)(NR₂')L ligand_exchange->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim beta_elim β-Hydride Elimination (Side Reaction) amido_complex->beta_elim If amine has β-H reductive_elim->pd0 Catalyst Regeneration product Ar-NR₂' (Product) reductive_elim->product

References

Technical Support Center: Chromatographic Purification of 7-Bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 7-bromo-4-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important halogenated indole intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining this compound in high purity.

Introduction: The Challenge of Purifying Halogenated Indoles

This compound is a valuable building block in medicinal chemistry. However, like many indole derivatives, its purification can be challenging due to the electron-rich nature of the indole ring, which makes it susceptible to degradation, particularly on acidic stationary phases like standard silica gel. This guide provides practical, field-proven advice to overcome common purification hurdles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the flash chromatographic purification of this compound.

Issue 1: Poor Separation of Product from Impurities (Overlapping Spots on TLC)

Question: My TLC analysis of the crude reaction mixture shows impurities with Rf values very close to my desired product, this compound. How can I improve the separation on a column?

Answer: This is a common challenge, often arising from non-polar byproducts or starting materials. The key is to optimize the selectivity of your chromatographic system.

Causality and Solution:

  • Solvent System Selectivity: The interaction between the solvent, the analyte, and the stationary phase dictates the separation. If a standard Hexane/Ethyl Acetate system is failing, you need to introduce a solvent with different chemical properties.

    • Actionable Advice: Switch to a solvent system with a different selectivity. For instance, if Hexane/Ethyl Acetate is not providing adequate separation, consider a system based on Dichloromethane/Methanol or Toluene/Acetone. A patent describing the purification of a derivative of this compound utilized an elution gradient of Diethyl Ether (Et₂O) and Ethyl Acetate (EtOAc), which can be an effective alternative[1].

  • Shallow Gradient Elution: A steep gradient can cause closely eluting compounds to merge. A shallower gradient increases the resolution between peaks.

    • Actionable Advice: Employ a very shallow gradient during elution. For example, instead of increasing the polar solvent by 5-10% increments, try 1-2% increments in the region where your compound and the impurity are expected to elute.

Issue 2: Product Degradation on the Column (Streaking, Discoloration, and Low Recovery)

Question: I'm observing a colored streak on my silica gel column, and my final yield is significantly lower than expected. My purified fractions also seem to be discolored. What is happening and how can I prevent it?

Answer: Indole rings, being electron-rich, are susceptible to acid-catalyzed decomposition on the surface of standard silica gel. The Lewis acid sites on the silica can lead to polymerization or degradation, resulting in the observed streaking, discoloration, and yield loss.

Causality and Solution:

  • Silica Gel Acidity: Standard silica gel is inherently acidic (pH ~4-5) and can be detrimental to sensitive compounds like indoles.

    • Actionable Advice 1 (Deactivation): Neutralize the acidic sites on the silica gel. You can "deactivate" the silica by flushing the packed column with your starting eluent containing 0.5-1% triethylamine (TEA) before loading your sample. Continue to use an eluent containing 0.5-1% TEA throughout the purification process.

    • Actionable Advice 2 (Alternative Stationary Phase): Switch to a more inert stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds. Another option is to use reversed-phase (C18) silica, although this will require a complete change in your solvent system (e.g., Acetonitrile/Water or Methanol/Water). A patent for a related compound, 7-bromo-4-fluoro-2,3-dihydro-1H-indole, specifies purification by flash chromatography, where such alternative stationary phases could be considered to prevent degradation[2].

  • Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.

    • Actionable Advice: Work efficiently. Have all your fractions and equipment ready before starting the chromatography to minimize the time the compound spends on the stationary phase.

Issue 3: The Product is Not Eluting from the Column

Question: I've run a large volume of my mobile phase, and I'm still not seeing my product elute from the column. What could be the issue?

Answer: This typically indicates that your compound is too polar for the chosen solvent system, leading to very strong adsorption to the silica gel.

Causality and Solution:

  • Insufficient Eluent Strength: The mobile phase is not polar enough to displace the compound from the stationary phase.

    • Actionable Advice: Drastically increase the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system, you can switch to a Dichloromethane/Methanol system. A gradient elution from a non-polar to a highly polar solvent is often effective in such cases. For instance, you could start with 100% Dichloromethane and gradually increase the percentage of Methanol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for this compound?

A1: A good starting point for many indole derivatives is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a 4:1 mixture of Hexanes:Ethyl Acetate. You can then adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product, which is generally optimal for column chromatography separation.

Q2: How much crude material should I load onto my flash column?

A2: As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase for a difficult separation and up to 5% for an easier separation. For example, for 100 g of silica gel, you would typically load 1-2 g of crude material if the separation is challenging.

Q3: My compound is a solid. How should I load it onto the column?

A3: There are two main methods for loading a solid sample:

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often results in better separation.

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial, least polar eluent. Using a pipette, carefully apply this solution to the top of the column. This method is faster but may lead to broader bands if the compound is not very soluble in the initial eluent.

Q4: What detection methods can I use to monitor the fractions?

A4: this compound contains a chromophore (the indole ring) and should be easily visualized on a TLC plate using a UV lamp at 254 nm. You can also use chemical stains, such as a potassium permanganate dip or a vanillin stain, which are effective for visualizing indole compounds.

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization can be an excellent final purification step after chromatography, or even a primary method if the impurities have significantly different solubilities than the product. You would need to perform a solvent screen to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold. For bromo-indole derivatives, solvent systems like ethanol/water or dichloromethane/hexane are often good starting points for screening.

Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Chromatography
ApplicationSolvent System (v/v)Comments
TLC Method Development Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1)A standard starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 99:1 to 9:1)Good for more polar compounds.
Toluene / Acetone (e.g., 9:1 to 1:1)Offers different selectivity compared to ester-based systems.
Column Chromatography Gradient of Hexanes / Ethyl AcetateA common and effective system for many indoles.
Gradient of Diethyl Ether / Ethyl AcetateA documented system for a related derivative, offering good selectivity[1].
Dichloromethane / Methanol with 1% TEARecommended for acid-sensitive indoles to prevent degradation.
Protocol: General Flash Column Chromatography for this compound
  • TLC Analysis: Develop a TLC method that provides an Rf of ~0.3 for the target compound and shows good separation from major impurities.

  • Column Packing:

    • Select an appropriately sized column and dry-pack it with silica gel (typically 50-100 times the weight of the crude material).

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Equilibration: Wet the packed column with the initial, low-polarity eluent identified from your TLC analysis. If your indole is acid-sensitive, use an eluent containing 1% triethylamine.

  • Sample Loading: Load the crude sample using either the dry loading or wet loading technique as described in the FAQ section.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.

    • Maintain a constant flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Workflow for Troubleshooting Poor Separation

start Start: Poor Separation on TLC solvent_system Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH or Et2O/EtOAc) start->solvent_system Different Selectivity Needed gradient Implement a Shallow Gradient start->gradient Close Rf Values check_tlc Re-evaluate Separation on TLC solvent_system->check_tlc gradient->check_tlc column Run Column with Optimized Conditions check_tlc->column Improved Separation Observed pure_product Pure Product column->pure_product

Caption: Troubleshooting workflow for poor chromatographic separation.

Decision Tree for Product Degradation on Column

start Product Degradation Observed (Streaking, Low Yield) deactivate_silica Deactivate Silica with Triethylamine start->deactivate_silica Mild Acidity Suspected change_stationary_phase Switch to Alumina or C18 start->change_stationary_phase High Acidity Suspected run_column Run Chromatography deactivate_silica->run_column change_stationary_phase->run_column success Successful Purification run_column->success Problem Solved failure Degradation Persists run_column->failure Problem Not Solved

Caption: Decision-making process for addressing on-column product degradation.

References

Technical Support Center: Synthesis of 7-bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 7-bromo-4-fluoro-1H-indole. The guidance herein is structured to address specific experimental challenges, explaining the chemical causality behind the formation of side products and offering validated protocols for their mitigation and removal.

Introduction

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and materials science. This compound, in particular, serves as a crucial building block for various pharmacologically active compounds. While several synthetic routes to the indole core exist, the Leimgruber-Batcho synthesis is often favored for its efficiency and access to diverse substitution patterns. However, like any multi-step synthesis, challenges can arise, primarily concerning the formation of undesired side products that can complicate purification and reduce yields. This guide is designed to serve as a practical resource for identifying and overcoming these synthetic hurdles.

Troubleshooting Guide: Side Product Identification and Mitigation

This section addresses common issues encountered during the synthesis of this compound, structured in a question-and-answer format to tackle specific experimental observations. The presumed synthetic pathway is the Leimgruber-Batcho synthesis, starting from 3-bromo-6-fluoro-2-nitrotoluene.

Question 1: My final product shows a significant impurity with a mass corresponding to the loss of bromine (M-Br). What is happening and how can I prevent it?

Answer:

This observation strongly suggests a dehalogenation side reaction, specifically debromination. This is a common issue in syntheses involving catalytic hydrogenation for the reduction of a nitro group in the presence of a halogen, particularly bromine, which is more labile than fluorine.

Causality: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) involves the generation of active hydrogen species on the catalyst surface. These species can reductively cleave the carbon-bromine bond, replacing the bromine atom with a hydrogen atom. This results in the formation of 4-fluoro-1H-indole as a major side product.

Mitigation Strategies:
  • Choice of Reducing Agent: Avoid aggressive catalytic hydrogenation conditions. Instead, opt for chemical reducing agents that are less prone to causing dehalogenation.

    • Iron in Acetic Acid (Fe/AcOH): This is a classic and effective method for nitro group reduction that typically leaves aryl halides intact.

    • Stannous Chloride (SnCl₂): In an acidic medium (e.g., HCl in ethanol), SnCl₂ is a reliable reagent for the selective reduction of nitro groups without affecting aryl bromides.

    • Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for the reduction, often under milder, biphasic conditions.

  • Modification of Catalytic Hydrogenation Conditions: If catalytic hydrogenation is unavoidable, conditions can be optimized to minimize dehalogenation:

    • Catalyst Choice: Use a less active catalyst or a poisoned catalyst.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.

    • Hydrogen Pressure: Use the lowest effective hydrogen pressure.

Experimental Protocol: Selective Reduction with Iron/Acetic Acid
  • To a stirred solution of the intermediate enamine in glacial acetic acid, add iron powder (typically 5-10 equivalents).

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and filter to remove the iron salts.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I've isolated a side product that does not appear to be an indole and has a mass corresponding to the reduced enamine intermediate. What is this impurity?

Answer:

This impurity is likely the 2-(2-amino-3-bromo-6-fluorophenyl)ethan-1-amine derivative. This side product arises from the over-reduction of the enamine intermediate during the reductive cyclization step.

Causality: The Leimgruber-Batcho synthesis involves the reduction of a nitro group to an amine, which then cyclizes onto the enamine moiety. However, the reducing conditions, especially potent ones like catalytic hydrogenation with Raney Ni, can also reduce the enamine's carbon-carbon double bond in addition to the nitro group. This leads to a stable saturated diamine that can no longer cyclize to form the indole ring. This side reaction is a known pathway in the Leimgruber-Batcho synthesis.[1]

Mitigation Strategies:
  • Control of Reducing Agent Stoichiometry: When using chemical reducing agents like sodium dithionite, carefully control the stoichiometry to favor the reduction of the nitro group over the enamine.

  • Milder Reducing Conditions: As with dehalogenation, using milder reducing agents such as iron in acetic acid can often prevent the over-reduction of the enamine double bond.

  • Temperature Control: Perform the reduction at the lowest effective temperature to increase the selectivity of the reaction.

Purification:

This basic side product is typically more polar than the desired indole. It can usually be separated effectively by standard silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the elution of the less polar indole product first, followed by the more polar diamine impurity.

Question 3: My reaction mixture turns dark and I observe significant polymerization, leading to a low yield of the desired product. What causes this and how can I minimize it?

Answer:

Indoles are electron-rich aromatic compounds and can be susceptible to polymerization under strongly acidic conditions.

Causality: The cyclization step of some indole syntheses, particularly those that proceed through an acidic medium after the reduction, can lead to protonation of the indole ring. This can initiate electrophilic attack of one indole molecule on another, leading to the formation of dimeric, trimeric, and polymeric side products. This is especially problematic if the reaction is heated for an extended period in the presence of strong acid.

Mitigation Strategies:
  • Neutralize Acid Promptly: If the reduction is performed under acidic conditions (e.g., Fe/AcOH or SnCl₂/HCl), it is crucial to neutralize the acid during the workup as soon as the reaction is complete.

  • Control Reaction Temperature: Avoid excessive heating during the cyclization and workup steps.

  • Use of a Two-Phase System: In some cases, performing the reaction in a biphasic system can help to protect the product from the acidic aqueous phase as it is formed.

Visualizing the Problem: Polymerization Pathway

Indole Indole Protonated_Indole Protonated Indole (Electrophilic) Indole->Protonated_Indole H+ Dimer Dimer Protonated_Indole->Dimer + Indole Polymer Polymer Dimer->Polymer + n Indole

Caption: Acid-catalyzed polymerization of indole.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Leimgruber-Batcho synthesis of this compound?

The most logical starting material is 3-bromo-6-fluoro-2-nitrotoluene . The synthesis proceeds by first forming an enamine from the methyl group of this starting material, followed by reductive cyclization of the nitro group.

Q2: How can I monitor the progress of the reaction?

Both steps of the synthesis can be effectively monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • TLC: Use a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to observe the disappearance of the starting material and the appearance of the product spot. The enamine intermediate is often a colored compound, which can aid in its visualization.

  • LC-MS: This is the most definitive method for monitoring the reaction. It allows for the identification of the starting material, intermediate, desired product, and any side products by their respective mass-to-charge ratios.

Q3: What are the expected spectroscopic characteristics of the final product, this compound?

While a full analysis would require experimental data, the expected characteristics are:

  • ¹H NMR: Signals corresponding to the aromatic protons and the N-H proton of the indole ring. The coupling patterns will be influenced by both the bromine and fluorine substituents.

  • ¹³C NMR: Resonances for the eight carbon atoms of the indole core, with the carbon atoms attached to bromine and fluorine showing characteristic shifts and couplings.

  • ¹⁹F NMR: A singlet or a complex multiplet depending on the coupling with nearby protons.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₅BrFN, along with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximately 1:1 ratio).

Q4: Are there alternative synthetic routes to this compound?

Yes, other classical indole syntheses could potentially be adapted:

  • Fischer Indole Synthesis: This would involve the reaction of (3-bromo-6-fluorophenyl)hydrazine with a suitable aldehyde or ketone (e.g., pyruvic acid followed by decarboxylation) under acidic conditions. A key challenge would be controlling the regioselectivity of the cyclization to ensure the formation of the desired 7-bromo-4-fluoro isomer.

  • Bartoli Indole Synthesis: This method involves the reaction of a nitroarene with a vinyl Grignard reagent.

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific challenges associated with each method.

Summary of Potential Side Products and Their Identification

Side Product NameChemical StructureMolecular Weight ( g/mol )Identification MethodMitigation Strategy
4-Fluoro-1H-indoleC₈H₆FN135.14LC-MS, NMRUse chemical reducing agents (Fe/AcOH, SnCl₂) instead of catalytic hydrogenation.
2-(2-amino-3-bromo-6-fluorophenyl)ethan-1-amineC₈H₁₀BrFN₂233.08LC-MS, NMRUse milder reducing agents; control reaction temperature and stoichiometry.
Polymeric materials(C₈H₅BrFN)nVariableInsoluble material, broad NMR signalsPrompt neutralization of acid after reaction; avoid excessive heating.
Unreacted EnamineC₁₃H₁₄BrFN₂O₂345.17LC-MS, TLCEnsure complete reaction by monitoring; optimize reaction time and temperature.

Conclusion

The synthesis of this compound, while achievable through established methods like the Leimgruber-Batcho synthesis, requires careful control of reaction conditions to minimize the formation of side products. The most significant challenges are typically dehalogenation and over-reduction during the reductive cyclization step. By understanding the mechanistic origins of these side reactions and implementing the mitigation strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Careful monitoring of the reaction progress and the use of appropriate analytical techniques are paramount to successful synthesis.

References

How to avoid dehalogenation in 7-bromo-4-fluoro-1H-indole reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-bromo-4-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. We understand that while this reagent offers significant potential, its reactivity can present challenges, most notably the undesired side reaction of dehalogenation (or proto-debromination).

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you minimize side reactions and maximize the yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation, and why is it a significant problem when working with this compound?

A1: Dehalogenation is a chemical reaction that results in the cleavage of the carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom. In the context of your work, this converts your starting material, this compound, into the byproduct 4-fluoro-1H-indole.

This side reaction is problematic for several reasons:

  • Yield Reduction: It consumes your starting material, directly lowering the yield of the desired functionalized product.

  • Purification Challenges: The dehalogenated byproduct often has similar chromatographic properties to the starting material and sometimes the product, complicating purification efforts and leading to product loss or contamination.

  • Stoichiometric Imbalance: Consumption of the aryl bromide unbalances the stoichiometry of your coupling partners, which can lead to the formation of other byproducts (e.g., homocoupling of the boronic acid in a Suzuki reaction).

The C7-Br bond on the indole scaffold is susceptible to cleavage, particularly under the reductive conditions that can arise during the catalytic cycle of many cross-coupling reactions.

Q2: Which reaction types are most susceptible to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions are the most common class of transformations where dehalogenation is observed.[1] These reactions rely on a Pd(0)/Pd(II) catalytic cycle, which involves steps that can inadvertently lead to a reductive C-Br bond cleavage.[2][3]

Key examples include:

  • Suzuki-Miyaura Coupling: For C-C bond formation.

  • Buchwald-Hartwig Amination: For C-N bond formation.[4][5][6]

  • Sonogashira Coupling: For C-C (alkyne) bond formation.[7][8]

  • Heck Coupling: For C-C (alkene) bond formation.

Dehalogenation is often more pronounced in reactions that are sluggish or require elevated temperatures and strongly basic conditions.

Q3: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed reactions?

A3: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[9][10] While the exact mechanism can be complex and dependent on the specific reaction conditions, two primary pathways are generally considered:

  • Reductive Elimination from a Palladium-Hydride Species: A palladium-hydride (Pd-H) species can form within the catalytic cycle. This can occur from the reaction of the palladium complex with various hydrogen sources, such as water, alcohols (solvents), or even the amine coupling partner or base.[9] This Pd-H species can then undergo oxidative addition to the C-Br bond, followed by reductive elimination of H-Br, or it can react with the organopalladium intermediate (Ar-Pd-Br) to produce the dehalogenated arene (Ar-H) and regenerate the catalyst.

  • Direct Protonolysis of an Organopalladium Intermediate: After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can be susceptible to protonolysis, especially if the subsequent transmetalation step is slow. A proton source in the reaction mixture can cleave the Ar-Pd bond, yielding the dehalogenated 4-fluoro-1H-indole.

The diagram below illustrates where dehalogenation can intercept the desired Suzuki-Miyaura catalytic cycle.

Suzuki_Dehalogenation_Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br (Ar = 7-(4-fluoroindolyl)) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-B(OR)₂ Dehalogenation Dehalogenation (Side Reaction) ArPdBr->Dehalogenation ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product Dehalogenation->Pd0 Regenerates Catalyst Byproduct Ar-H (Dehalogenated Byproduct) Dehalogenation->Byproduct H_source [H] Source (e.g., H₂O, Solvent) H_source->Dehalogenation

Caption: Fig. 1: Catalytic cycle interception by dehalogenation.

Q4: Should I protect the indole N-H? How does the choice of protecting group affect dehalogenation?

A4: The decision to protect the indole N-H is critical and depends on the specific reaction. The acidic N-H proton can interfere with many organometallic reagents and strong bases. While some modern catalyst systems are robust enough to tolerate free (NH) indoles, protection is often advisable.[11]

The choice of protecting group has a significant electronic impact on the indole ring.[12]

  • Electron-Withdrawing Groups (EWGs): Groups like Boc, tosyl (Ts), or phenylsulfonyl (PhSO2) decrease the electron density of the indole ring.[12] This can make the C-Br bond more susceptible to oxidative addition (often a good thing) but can also alter the overall reactivity profile. These groups are generally recommended as they can stabilize intermediates and prevent unwanted side reactions at other positions on the indole.

  • Electron-Donating or Neutral Groups: Groups like benzyl (Bn) or SEM do not significantly reduce the electron density. While useful, they may not offer the same stabilizing effect as EWGs.

For minimizing dehalogenation, an electron-withdrawing protecting group like pivaloyl (Piv) or Boc is often a good starting point. The bulky pivaloyl group, for instance, has been used to direct C-H functionalization, indicating its strong influence on the molecule's reactivity.[13][14]

Troubleshooting Guide: Minimizing Dehalogenation

Problem: My Suzuki-Miyaura coupling is producing significant amounts of 4-fluoro-1H-indole.

This is a common issue. The key is to promote the rate of transmetalation and reductive elimination relative to the rate of dehalogenation.[15] Here’s a systematic approach to troubleshoot.

Potential CauseRecommended Solution & Scientific Rationale
1. Suboptimal Catalyst/Ligand System Solution: Screen a panel of palladium precatalysts and ligands. Start with bulky, electron-rich phosphine ligands. Rationale: Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the reductive elimination step, which is the product-forming step.[16] By making this step faster, the organopalladium intermediate (Ar-Pd-Br) has less time to undergo dehalogenation. A catalyst like Pd(dppf)Cl₂ is also a robust choice for heteroaromatic couplings.[17]
2. Inappropriate Base Solution: Switch to a milder base or a different counterion. Common choices are K₂CO₃, K₃PO₄, and Cs₂CO₃. If using a strong base like an alkoxide, ensure conditions are strictly anhydrous. Rationale: The base is crucial for activating the boronic acid in the transmetalation step.[18] However, a base that is too strong or has a high water content can promote the formation of palladium-hydride species, leading to dehalogenation. K₃PO₄ is often effective for challenging substrates.
3. High Reaction Temperature Solution: Reduce the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. Rationale: Dehalogenation pathways often have a higher activation energy than the desired coupling reaction. Lowering the temperature can disproportionately slow the side reaction, improving selectivity for the desired product.
4. Presence of a Hydrogen Source Solution: Use anhydrous solvents (e.g., sparged dioxane, THF, or toluene) and reagents. If an aqueous base solution is required, minimize the amount of water. Rationale: Water is a known source of protons for hydrodehalogenation.[9] Meticulously drying solvents and using freshly opened reagents can significantly suppress this side reaction.

Caption: Fig. 2: Troubleshooting workflow for Suzuki-Miyaura dehalogenation.

Problem: My Buchwald-Hartwig amination is failing, with dehalogenation as the major pathway.

The C-N coupling can be sensitive, and promoting it over dehalogenation requires a carefully selected catalyst system.[19]

Potential CauseRecommended Solution & Scientific Rationale
1. Ligand/Precatalyst Mismatch Solution: Use a specialized Buchwald-Hartwig biarylphosphine ligand (e.g., tBu-XPhos, RuPhos) paired with an appropriate palladium source (e.g., Pd₂(dba)₃ or a G1/G3 precatalyst).[4] Rationale: These ligands are specifically designed to facilitate the difficult C-N reductive elimination and are often effective even for NH-free indoles.[11] Their steric bulk and electronic properties create a coordinatively saturated palladium center that favors the desired coupling pathway.
2. Base Is Too Harsh or Reactive Solution: While NaOtBu is standard, it can be aggressive. Consider using Lithium bis(trimethylsilyl)amide (LiHMDS) or a carbonate base like K₃PO₄ or Cs₂CO₃, especially for sensitive substrates. Rationale: LiHMDS is a strong, non-nucleophilic base that can deprotonate the amine and the indole N-H without introducing other reactive species. Carbonates offer a milder alternative that can still be effective, particularly at slightly higher temperatures.
Problem: My Sonogashira coupling is sluggish and mainly produces the debrominated starting material.

Sonogashira couplings often require a delicate balance, as the standard conditions (Pd catalyst, Cu(I) co-catalyst, amine base) can promote multiple side reactions.[8]

Potential CauseRecommended Solution & Scientific Rationale
1. Copper-Mediated Side Reactions Solution: Switch to a copper-free Sonogashira protocol. These reactions typically require a higher catalyst loading or a more active palladium/ligand system but can provide cleaner results. Rationale: The copper(I) co-catalyst, while facilitating the key transmetalation with the alkyne, can also contribute to side reactions, including alkyne homocoupling (Glaser coupling) and potentially dehalogenation. Removing it simplifies the reaction mixture.
2. Inefficient Catalyst System Solution: For copper-free conditions, a robust catalyst like Pd(PPh₃)₂Cl₂ can work, but consider more modern systems. For standard conditions, ensure your PdCl₂(PPh₃)₂ and CuI are high quality. Rationale: A highly active and stable catalyst is needed to ensure the oxidative addition and subsequent steps are faster than the competing dehalogenation pathway. Catalyst degradation can lead to the formation of palladium black, which can promote reductive processes.
3. Amine Base/Solvent Choice Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) instead of triethylamine (Et₃N). Ensure the solvent (e.g., THF, DMF) is anhydrous. Rationale: The amine base is not just a proton scavenger; it also coordinates to the metal centers. Changing its steric and electronic properties can fine-tune the reactivity of the catalytic species, potentially suppressing side reactions.

Exemplary Protocols

Disclaimer: These are generalized protocols based on related literature and should be optimized for your specific substrates and laboratory conditions.

Protocol 1: Optimized Suzuki-Miyaura Coupling of N-Boc-7-bromo-4-fluoro-1H-indole

This protocol is designed to favor C-C bond formation while minimizing proto-debromination.

Materials:

  • N-Boc-7-bromo-4-fluoro-1H-indole (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv, finely ground and dried)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water (for co-solvent mixture)

Step-by-Step Methodology:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add N-Boc-7-bromo-4-fluoro-1H-indole, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the SPhos Pd G3 precatalyst to the vial under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane and anhydrous water to create a 10:1 solvent mixture (e.g., 2.0 mL dioxane, 0.2 mL water). The small amount of water is often crucial for efficient transmetalation in Suzuki reactions.[18]

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 80 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

References

Technical Support Center: Improving the Solubility of 7-bromo-4-fluoro-1H-indole for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-bromo-4-fluoro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. We understand that the unique physicochemical properties of this halogenated indole can present solubility challenges. This document provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and ensure your reactions proceed smoothly and efficiently.

Section 1: Understanding the Solubility Challenge

Q1: Why is this compound poorly soluble in many common non-polar organic solvents like hexanes or toluene?

Answer: The solubility behavior of this compound is governed by a combination of intermolecular forces stemming from its distinct structural features.

  • Hydrogen Bonding: The most significant factor is the presence of the indole N-H group. This proton is a strong hydrogen bond donor, and the nitrogen's lone pair is a hydrogen bond acceptor. In the solid state, these groups form a strong, ordered network of intermolecular hydrogen bonds, leading to high crystal lattice energy. A solvent must provide significant energy to break down this stable crystalline structure.

  • Polarity: The molecule possesses considerable polarity due to the electronegative fluorine and bromine atoms and the polar N-H bond. This makes it incompatible with non-polar solvents like hexanes ("like dissolves like" principle).

  • Planarity and π-stacking: The flat, aromatic indole ring system can participate in π-π stacking interactions, further stabilizing the solid state and requiring a solvent capable of disrupting these interactions.

Solvents that cannot effectively compete for these hydrogen bonds or match the molecule's polarity will fail to dissolve it in appreciable amounts.

Section 2: Solvent Selection and Optimization

Q2: What are the recommended starting solvents for dissolving this compound?

Answer: Based on the molecule's structure, the most effective solvents are polar and aprotic. These solvents can act as hydrogen bond acceptors, effectively breaking up the indole's self-association.

We recommend starting with the following solvents:

SolventClassRationale for UseTypical Use Cases
N,N-Dimethylformamide (DMF) Polar AproticExcellent hydrogen bond acceptor with a high dielectric constant. Effectively solvates the indole N-H.[1]Cross-coupling, N-alkylation, acylation.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly polar and an excellent solvent for many heterocyclic compounds. Can be difficult to remove.[2]Stock solutions, reactions requiring high temps.
Tetrahydrofuran (THF) Polar AproticGood general-purpose solvent. Less polar than DMF/DMSO but often sufficient, especially with heating.[3]Cross-coupling, lithiation, N-protection.
1,4-Dioxane Polar AproticFrequently used in cross-coupling reactions; properties are similar to THF.[4]Suzuki and Buchwald-Hartwig reactions.
Acetonitrile (MeCN) Polar AproticA more polar alternative to THF, often used in carbonylation or C-H activation reactions.[5]Palladium-catalyzed reactions.

Disclaimer: This table provides general guidance. The optimal solvent is always reaction-dependent. Always perform a small-scale solubility test before committing to a large-scale reaction.

Q3: My compound is soluble, but it crashes out of solution when I add my non-polar coupling partner for a Suzuki reaction. What should I do?

Answer: This is a classic solubility mismatch problem common in cross-coupling reactions.[6] The optimal solvent system must be able to dissolve both the polar indole and the often non-polar boronic acid or ester. The solution is to use a co-solvent system.

Strategy:

  • Dissolve the this compound in a minimal amount of a strong polar aprotic solvent (e.g., DMF or 1,4-Dioxane).

  • In a separate flask, dissolve your boronic acid coupling partner in a less polar, water-miscible solvent that is compatible with the reaction, such as Toluene or THF.

  • Slowly add the solution of the boronic acid to the solution of the indole while stirring. This gradual mixing often keeps all components in a single phase. Toluene/Dioxane or THF/Dioxane mixtures are common and effective for Suzuki couplings.[7][8]

Q4: How can I systematically screen for the best solvent or co-solvent system?

Answer: A systematic, small-scale approach can save significant time and material.

  • Preparation: Dispense a small, fixed amount (e.g., 2-5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different candidate solvent from the table above.

  • Observation (Room Temp): Agitate the vials at room temperature for 5-10 minutes. Record visual observations (fully dissolved, partially dissolved, suspension).

  • Observation (Heating): For vials where the compound is not fully soluble, warm them safely to your intended reaction temperature (e.g., 60-80 °C) and observe again. Note if dissolution occurs and if the compound remains in solution upon cooling or if it precipitates.

  • Co-Solvent Test: For promising systems, test the addition of your reaction partners (e.g., boronic acid, base) to see if precipitation occurs.

This methodical approach will quickly identify the most robust solvent system for your specific reaction conditions.

Section 3: Chemical & Physical Solubility Enhancement

Q5: Can heating the reaction mixture improve solubility, and what are the risks?

Answer: Yes, increasing the temperature almost always increases both the rate of dissolution and the solubility limit. Many cross-coupling reactions are run at elevated temperatures (80-110 °C) for this very reason.[9]

Associated Risks:

  • Substrate/Product Decomposition: Indoles can be sensitive to prolonged heating, especially under strongly basic or acidic conditions.

  • Side Reactions: Increased temperature can accelerate undesired side reactions, such as catalyst decomposition or deborylation in Suzuki couplings.[6]

  • Solvent Loss: Ensure your reaction is properly sealed under an inert atmosphere (e.g., with a condenser) to prevent solvent evaporation, which would concentrate the reactants and could cause precipitation.

Recommendation: Always run a preliminary thermal stability test or consult literature for the stability of your specific reagents at the target temperature.

Q6: I cannot find a suitable solvent. Should I consider temporary derivatization of the indole nitrogen to improve solubility?

Answer: Absolutely. This is an excellent and often underutilized strategy. Protecting the indole N-H with a suitable group can dramatically alter the molecule's solubility profile by eliminating its primary hydrogen bond donor capability.[1]

Benefits of N-Protection:

  • Enhanced Solubility: N-protected indoles are significantly more soluble in a wider range of common organic solvents, including THF, Dichloromethane (DCM), and Toluene.

  • Prevents Side Reactions: It prevents N-arylation or N-alkylation side reactions and allows for selective C-H or C-halogen functionalization.

  • Improved Chromatography: The derivatives are often less polar, making purification by column chromatography more straightforward.

Recommended Protecting Groups:

Protecting GroupAbbreviationKey Features & Deprotection
tert-Butoxycarbonyl BocIncreases solubility in many solvents. Easily removed under acidic conditions (e.g., TFA in DCM).[1]
Phenylsulfonyl SO₂PhHighly effective at increasing solubility and directing lithiation. Removed with base (e.g., NaOH, Mg/MeOH).
Pivaloyl PivA bulky group that can direct functionalization and is robust. Removed with strong base like LDA at elevated temps.[10]

Below is a diagram illustrating the decision-making process for using N-protection to solve solubility issues.

G cluster_0 Solubility Troubleshooting Workflow start Reaction Fails Due to Poor Solubility q_solvent Have you screened polar aprotic solvents (DMF, Dioxane, THF)? start->q_solvent s_solvent Optimize co-solvent ratio and/or increase temperature. q_solvent->s_solvent Yes s_protect Protect Indole N-H (e.g., with Boc, Piv, SO₂Ph) q_solvent->s_protect No q_protect Is N-H reactivity a concern or is solubility still poor? s_solvent->q_protect q_protect->s_protect Yes end_solve Problem Solved q_protect->end_solve No, problem solved s_react Perform desired reaction (e.g., Suzuki, Buchwald) on N-protected indole. s_protect->s_react s_deprotect Deprotect N-H to yield final product. s_react->s_deprotect s_deprotect->end_solve

Caption: Decision workflow for troubleshooting solubility.

Section 4: Protocol-Specific Troubleshooting

Q7: Can you provide a detailed starting protocol for a Suzuki coupling reaction that anticipates solubility issues with this compound?

Answer: Certainly. This protocol uses a co-solvent system and robust catalyst conditions that are often successful for challenging heterocyclic substrates.

  • Reagent Preparation:

    • To a dry reaction vessel, add this compound (1.0 eq), your boronic acid partner (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[8][11]

    • Add a palladium catalyst/ligand system. A reliable choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol %) or a combination of Pd₂(dba)₃ (2 mol %) and a ligand like SPhos or XPhos (4-5 mol %).[11]

  • Solvent Addition & Degassing:

    • Add a pre-mixed and degassed co-solvent. A good starting point is a 3:1 to 5:1 mixture of 1,4-Dioxane:Water . The small amount of water can be crucial for the efficiency of transmetalation with some bases.[11]

    • Ensure the total solvent volume creates a concentration of approximately 0.1 M with respect to the indole.

    • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C under a positive pressure of inert gas.

    • Monitor the reaction progress by TLC or LC-MS. If starting material remains after several hours, solubility may still be an issue.

  • Troubleshooting Mid-Reaction:

    • If the mixture appears heterogeneous or the reaction has stalled, a small amount of DMF (5-10% of total volume) can be added as a "solubilizing booster." This often helps bring remaining solids into solution and restarts the catalytic cycle.

Q8: How do I manage solubility for a Buchwald-Hartwig amination?

Answer: Buchwald-Hartwig reactions typically use non-aqueous conditions and strong, sterically hindered bases, which themselves can have poor solubility.[12]

Key Adjustments for Buchwald-Hartwig Amination:

  • Solvent: Toluene or 1,4-Dioxane are the most common solvents.[3] Toluene is often better at dissolving non-polar amines, while dioxane can be superior for the polar indole. A mixture can be beneficial.

  • Base: Sodium tert-butoxide (NaOtBu) is a very common base.[9] It is only sparingly soluble in toluene or dioxane. It is critical to use a very finely ground powder and ensure vigorous stirring to maximize the available surface area for the reaction to occur at the solid-liquid interface.

  • Temperature: These reactions almost always require heating, typically between 80-110 °C, which is essential for keeping all components in the solution phase.[12]

The general strategy remains the same: choose a solvent that can best accommodate all reaction components, and if a single solvent fails, consider a co-solvent system or N-protection.

This diagram outlines a generalized workflow for setting up a reaction to proactively manage solubility.

G cluster_1 Proactive Reaction Setup Workflow A 1. Small-Scale Solubility Test B 2. Select Optimal Solvent/Co-Solvent A->B C 3. Dissolve Limiting Reagent (Indole) First B->C D 4. Add Reagents Sequentially (e.g., Base, Ligand, Catalyst) C->D E 5. Add Coupling Partner Last (Neat or as Solution) D->E F 6. Degas System Thoroughly E->F G 7. Heat to Reaction Temp with Vigorous Stirring F->G

Caption: A proactive workflow for setting up reactions.

References

Technical Support Center: Managing Protodeboronation with Indole Boronates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and expert insights into managing protodeboronation, a critical side reaction encountered during Suzuki-Miyaura cross-coupling reactions involving indole boronates. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this undesired pathway, thereby improving reaction yields, consistency, and overall success.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low yield of the desired coupled product with significant formation of the parent indole.

Symptoms:

  • LC-MS or GC-MS analysis shows a major peak corresponding to the mass of the starting indole (without the boronate group).

  • The desired product is formed in yields significantly lower than expected.

  • Reaction monitoring shows rapid consumption of the indole boronate but slow formation of the product.

Potential Causes & Explanations:

  • Aggressive Reaction Conditions: The combination of a strong base, high temperature, and the presence of a proton source (like water) can dramatically accelerate the rate of protodeboronation.[1][2] For indole boronates, the electron-rich nature of the heterocycle and the acidic N-H proton (in unprotected indoles) make the C-B bond particularly susceptible to cleavage.[3][4]

  • Boronic Acid Instability: If you are using an indoleboronic acid directly, it is significantly more prone to protodeboronation than its ester derivatives.[5][6] The reaction of the boronic acid with hydroxide ions forms a boronate species ([ArB(OH)₃]⁻), which is the key intermediate in the base-catalyzed protodeboronation pathway.[7][8]

  • Slow Catalytic Cycle: If the desired Suzuki-Miyaura coupling is slow, the indole boronate has more time to decompose.[9] A sluggish transmetalation step, often the rate-limiting step, allows the competing protodeboronation reaction to dominate. This can be caused by an inefficient catalyst system or challenging substrates.

Recommended Solutions:

  • Switch to a More Stable Boronate Ester: If using a boronic acid, immediately switch to its corresponding pinacol (Bpin) ester.[10] For particularly sensitive systems, consider preparing an N-methyliminodiacetic acid (MIDA) boronate, which offers superior stability and engages in the catalytic cycle via a slow-release mechanism.[3][11][12] This ensures the concentration of the reactive free boronic acid remains low throughout the reaction.[11][12]

  • Modify the Base and Solvent System: Avoid strong bases like NaOH or KOH. Instead, use milder, moderately soluble bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] For highly sensitive substrates, employ strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[1]

  • Optimize the Catalyst System: Use a highly active palladium catalyst and ligand combination to accelerate the cross-coupling rate so it outcompetes protodeboronation.[13] Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ are often effective for challenging couplings.[1]

  • Lower the Reaction Temperature: Protodeboronation is often highly temperature-dependent. Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling (e.g., start at 60-80 °C instead of 100-110 °C).[1]

Table 1: Recommended Condition Adjustments to Mitigate Protodeboronation

ParameterStandard Conditions (High Risk)Optimized Conditions (Low Risk)Rationale
Boron Reagent Indoleboronic AcidIndoleboronic Pinacol Ester (Bpin) or MIDA EsterEsters are more stable and less prone to hydrolysis and direct protodeboronation.[3][5][10]
Base NaOH, KOH, Na₂CO₃ (aq.)K₃PO₄, Cs₂CO₃, KF (often anhydrous)Milder bases reduce the rate of base-catalyzed protodeboronation.[1][14]
Solvent Dioxane/H₂O (e.g., 4:1)Anhydrous Dioxane, THF, or TolueneMinimizes the primary proton source for the side reaction.[1]
Temperature 100-110 °C60-80 °CReduces the activation energy barrier for decomposition.[1]
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ + XPhos/SPhosHighly active, modern ligands accelerate the desired coupling to outcompete decomposition.[1]
Section 2: Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation and why are indole boronates so susceptible?

A: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[11] The reaction is a form of protonolysis (cleavage by a proton). It is a well-known and often unavoidable side reaction in Suzuki-Miyaura couplings.[11]

Indole boronates are particularly susceptible for two main reasons:

  • Electronic Effects: Indole is an electron-rich heterocycle. This increased electron density on the carbon atom bearing the boron group weakens the C-B bond, making it more liable to cleavage.

  • N-H Acidity (for unprotected indoles): The proton on the indole nitrogen is acidic and can be deprotonated by the base used in the reaction. This can lead to catalyst inhibition or alternative decomposition pathways.[4] While N-protection is often recommended, it adds extra synthetic steps.[15]

Q2: I thought boronic esters were much more stable than boronic acids. Is that always true?

A: Generally, yes. Converting a boronic acid to an ester, like a pinacol ester (Bpin), provides steric bulk around the boron atom, protecting it from attack.[10] This improves shelf-life and stability during purification.[10][16]

However, this stability is not absolute. Under basic, aqueous Suzuki-Miyaura conditions, the ester can hydrolyze back to the boronic acid in situ.[7][17] This hydrolysis can become a key part of the overall protodeboronation process.[7][17] Therefore, while an ester is a much better starting point, it doesn't make the system immune to protodeboronation, especially if the subsequent coupling reaction is slow. The stability of the ester itself can be nuanced and depends heavily on the reaction pH.[7]

G cluster_stability Decreasing Stability & Increasing Reactivity cluster_pathways Reaction Pathways MIDA Indole-MIDA Boronate (Most Stable, Slow Release) Bpin Indole-Bpin (Good Stability) MIDA->Bpin More Resistant BAcid Indoleboronic Acid (Least Stable) Bpin->BAcid More Susceptible Bpin->BAcid Hydrolysis (in situ) Boronate [Indole-B(OH)₃]⁻ (Reactive Intermediate) BAcid->Boronate Base (OH⁻) Coupling Suzuki Coupling Product Boronate->Coupling Pd(II) Complex (Desired) PDB Protodeboronation (Parent Indole) Boronate->PDB Proton Source (H₂O) (Undesired)

Figure 1: Hierarchy of boronate stability and its impact on reaction pathways.

Q3: What is the specific role of the base in promoting protodeboronation?

A: The base plays a dual, conflicting role. For the desired Suzuki-Miyaura coupling, a base is required to activate the boronic acid. It coordinates to the boron atom to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step with the palladium center.[18]

Unfortunately, this very same boronate intermediate is also the key species in the base-catalyzed protodeboronation pathway.[2][7] At high pH, the concentration of this highly reactive intermediate increases, making it more susceptible to protonolysis by water or other proton sources in the reaction mixture, leading to the undesired C-B bond cleavage.[5][7]

Q4: How can I detect and quantify protodeboronation?

A: The most common methods are chromatographic:

  • Thin-Layer Chromatography (TLC): The protodeboronated indole byproduct will typically have a different Rf value than the starting boronate and the coupled product. This is useful for qualitative, real-time reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It allows you to monitor the disappearance of your starting material and the appearance of both the desired product and the protodeboronated side product. The mass spectrometer provides definitive identification of each species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also very effective, particularly for relatively volatile compounds.

For precise quantification, you can use Quantitative NMR (qNMR) with an internal standard or LC with a calibrated detector.

Section 3: Key Experimental Protocols

These protocols are designed as robust starting points. Optimization may be required for your specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Indole Boronate Ester (Optimized for Minimizing Protodeboronation)

This protocol emphasizes the use of a stable ester, a mild base, and a highly active catalyst system under anhydrous conditions.

Materials:

  • Indole-pinacolboronate (1.2 equiv)

  • Aryl halide (1.0 equiv, limiting reagent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Magnetic stir bar

  • Schlenk flask or microwave vial

Procedure:

  • Vial Preparation: To a Schlenk flask or microwave vial, add the indole-pinacolboronate, aryl halide, K₃PO₄, and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Catalyst Preparation: In a separate, small vial under inert gas, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane to form the active catalyst complex.

  • Solvent Addition: Add anhydrous dioxane to the main reaction flask via syringe to achieve a concentration of ~0.1 M relative to the aryl halide.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G start Start prep 1. Add Reagents (Indole-Bpin, Aryl Halide, K₃PO₄) to Schlenk Flask start->prep inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) prep->inert solvent 3. Add Anhydrous Dioxane inert->solvent catalyst 4. Add Pre-mixed Pd(OAc)₂/SPhos Solution solvent->catalyst react 5. Heat to 80°C & Monitor by LC-MS catalyst->react workup 6. Cool, Dilute, Filter, & Perform Aqueous Wash react->workup purify 7. Purify via Column Chromatography workup->purify end Pure Product purify->end

Figure 2: Optimized workflow for Suzuki-Miyaura coupling of indole boronates.

References

Technical Support Center: Synthesis of 7-bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromo-4-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important indole derivative.

Introduction

This compound is a key building block in medicinal chemistry, valued for its unique electronic properties imparted by the halogen substituents. Its synthesis, most commonly achieved via the Fischer indole synthesis, presents specific challenges due to the presence of electron-withdrawing groups on the phenylhydrazine precursor. This guide will walk you through a detailed synthetic protocol, potential pitfalls, and strategies for successful and scalable production.

Core Synthesis: The Fischer Indole Approach

The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound.[2] For the synthesis of this compound, the key starting materials are (3-bromo-6-fluorophenyl)hydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring.

Reaction Pathway Overview

The synthesis proceeds through several key mechanistic steps:

  • Hydrazone Formation: Reaction of (3-bromo-6-fluorophenyl)hydrazine with an aldehyde or ketone.

  • Tautomerization: The phenylhydrazone isomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement forms a new C-C bond.

  • Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to yield the final indole product.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

  • (3-bromo-6-fluorophenyl)hydrazine hydrochloride

  • Glyoxylic acid monohydrate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Toluene

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Step 1: Phenylhydrazone Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (3-bromo-6-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a solution of glyoxylic acid monohydrate (1.05 eq) in water to the suspension.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The formed phenylhydrazone may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the crude hydrazone solution can be used directly in the next step after solvent removal.

Step 2: Fischer Indole Cyclization

  • To a separate, dry round-bottom flask, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the PPA to 80-90°C with vigorous mechanical stirring to ensure homogeneity.

  • Carefully add the crude phenylhydrazone from Step 1 in portions to the hot PPA. The addition should be controlled to manage any exotherm.

  • After the addition is complete, increase the temperature to 100-120°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. The presence of electron-withdrawing groups often necessitates stronger acids and higher temperatures for this step.[3]

Step 3: Work-up and Extraction

  • Allow the reaction mixture to cool to approximately 60-70°C.

  • Carefully and slowly pour the hot PPA mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a large beaker within a fume hood.

  • The acidic aqueous solution will contain the indole product, which may precipitate as a solid.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be employed to yield the pure product.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: The Fischer indole cyclization (Step 2) is not proceeding to completion or is giving a low yield. What could be the issue?

A1: This is a common challenge, particularly with electron-deficient phenylhydrazines.[3] Here are several factors to consider:

  • Acid Catalyst: Polyphosphoric acid (PPA) is often effective, but its viscosity can be an issue on a larger scale. Ensure vigorous stirring to maintain a homogeneous mixture. Other strong acids like sulfuric acid or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be explored.

  • Temperature: The cyclization of electron-deficient systems often requires higher temperatures. If the reaction is sluggish at 120°C, a modest increase to 130-140°C may be beneficial. However, be mindful of potential decomposition at excessively high temperatures.

  • Reaction Time: These reactions can be slower than those with electron-rich substrates. Ensure you are monitoring the reaction over a sufficient period.

  • Purity of Hydrazone: Impurities in the starting hydrazone can inhibit the reaction. Ensure it is as pure as possible before proceeding to the cyclization step.

Q2: I am observing the formation of a significant amount of a regioisomer. How can I control the regioselectivity?

A2: With a meta-substituted phenylhydrazine like (3-bromo-6-fluorophenyl)hydrazine, two regioisomeric indoles (7-bromo-4-fluoro and 5-bromo-4-fluoro) are theoretically possible.

  • Steric Hindrance: The cyclization generally occurs at the less sterically hindered ortho-position of the phenyl ring. In this case, the position para to the bromine and ortho to the fluorine is favored.

  • Electronic Effects: The electronic nature of the substituents also directs the cyclization. While a comprehensive analysis is complex, the interplay between the inductive and resonance effects of the bromo and fluoro groups will influence the nucleophilicity of the ortho carbons. For this specific substrate, the formation of this compound is generally the major product. If you are observing significant amounts of the other isomer, consider modifying the acid catalyst and reaction temperature, as these can influence the regiochemical outcome.

Q3: The work-up procedure (Step 3) is difficult due to the viscosity of the PPA. Are there any tips for scaling up?

A3: The PPA work-up is notoriously challenging on a larger scale.

  • Controlled Quenching: Adding the hot PPA mixture to a well-stirred vessel of ice is crucial. A slow, controlled addition prevents dangerous splashing and ensures efficient heat dissipation.

  • Mechanical Stirring: For larger scale reactions, robust overhead mechanical stirring is essential during both the reaction and the quenching process.

  • Alternative Solvents: Some protocols suggest diluting the PPA mixture with a high-boiling point solvent like toluene before quenching to reduce viscosity.

Q4: My final product is impure, and purification by column chromatography is resulting in low recovery. What can I do?

A4:

  • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization is often a more efficient and scalable purification method than chromatography. Experiment with different solvent systems to find one that provides good crystal formation and efficient removal of impurities.

  • Trituration: Sometimes, washing the crude solid with a solvent in which the desired product is sparingly soluble can remove more soluble impurities.

  • Chromatography Optimization: If chromatography is necessary, ensure proper loading of the crude material (dry loading is often preferred) and use a shallow solvent gradient to achieve better separation.

Characterization Data

Verifying the identity and purity of the final product is critical. Below is a summary of expected analytical data for this compound.

Property Value Source
Molecular Formula C₈H₅BrFN[4]
Molecular Weight 214.04 g/mol [4]
Appearance Off-white to light brown solid
CAS Number 292636-09-0[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring. The chemical shifts and coupling constants will be influenced by the bromo and fluoro substituents.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the indole core.[4]

  • ¹⁹F NMR (CDCl₃): A signal corresponding to the fluorine atom will be present in the fluorine NMR spectrum.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_hydrazone Step 1: Phenylhydrazone Formation cluster_cyclization Step 2: Fischer Indole Cyclization cluster_workup Step 3: Work-up & Extraction cluster_purification Step 4: Purification A (3-bromo-6-fluorophenyl)hydrazine C Phenylhydrazone Intermediate A->C Ethanol, Reflux B Glyoxylic acid B->C D Crude Phenylhydrazone C->D E Crude this compound D->E PPA, 100-120°C F Reaction Mixture E->F G Aqueous Solution F->G Quench on Ice H Crude Product in Organic Phase G->H Neutralize & Extract I Crude Product H->I J Pure this compound I->J Column Chromatography or Recrystallization

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions cluster_purification_issues cluster_purification_solutions Start Low Yield in Cyclization? A Increase Temperature Start->A Yes B Use Stronger Acid Start->B Yes C Prolong Reaction Time Start->C Yes D Check Hydrazone Purity Start->D Yes Start2 Purification Issues? E Optimize Recrystallization Start2->E Yes F Perform Trituration Start2->F Yes G Optimize Chromatography Start2->G Yes

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Base and Solvent for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges related to base and solvent selection.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and selection of bases and solvents in palladium-catalyzed reactions.

Base Selection

Q1: What is the primary role of the base in a palladium-catalyzed cross-coupling reaction?

A1: The base plays a multifaceted role, extending beyond simple acid scavenging. In Suzuki-Miyaura couplings, its primary function is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate "ate" complex.[1][2] This complex is significantly more reactive towards the palladium(II) intermediate, facilitating the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2] The choice of base can therefore dramatically influence reaction rates and yields.[1][2] In other reactions like the Heck coupling, the base is required to regenerate the active Pd(0) catalyst at the end of the cycle.[3]

Q2: How do I choose the right base for my reaction? Is a stronger base always better?

A2: Not necessarily. The optimal base is highly dependent on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the substrates, the ligand, and the solvent.[1][2]

  • For Suzuki-Miyaura reactions, common inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often effective.[1] The choice can be influenced by the pKa of the boronic acid and the presence of base-sensitive functional groups on your substrates. For sensitive substrates, weaker bases may be necessary to avoid side reactions, even if it requires longer reaction times or higher temperatures.[4]

  • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used and can lead to faster reaction rates.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended.[4]

  • For Heck reactions, both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly employed.[5][6]

A stronger base is not always superior. Excessively strong bases can lead to undesired side reactions, such as hydrolysis of ester groups or promoting hydrodehalogenation.[4] It is often beneficial to screen a few different bases to find the optimal conditions for a new transformation.

Solvent Selection

Q3: How does the solvent affect the outcome of a palladium-catalyzed reaction?

A3: The solvent is a critical parameter that can influence nearly every aspect of the reaction.[7] Its roles include:

  • Solubilizing Reagents: The solvent must dissolve the starting materials, catalyst, ligand, and base to a sufficient extent for the reaction to proceed efficiently.[7][8]

  • Stabilizing Catalytic Species: Solvents can coordinate to the palladium center, influencing the stability and reactivity of the active catalyst.[7][9][10] Coordinating solvents can sometimes compete with ligands.[7]

  • Influencing Reaction Rate and Selectivity: The polarity of the solvent can significantly impact the reaction rate by stabilizing charged intermediates or transition states.[11][12][13] In some cases, the choice of solvent can even switch the chemoselectivity of a reaction, as seen in the coupling of chloroaryl triflates.[11][12]

  • Modulating Base Activity: The solvent can affect the effective strength and solubility of the base.[7]

Q4: What are some common solvents for palladium-catalyzed reactions, and how do I choose one?

A4: The choice of solvent is highly dependent on the specific cross-coupling reaction and the substrates involved.[8][14]

  • Aprotic Polar Solvents: DMF, DMAc, NMP, and acetonitrile are frequently used.[8][14] They are good at dissolving a wide range of organic compounds and inorganic salts.[7] However, be aware that some of these solvents, like NMP, can degrade over time to form hydroperoxides that can oxidize phosphine ligands and inhibit the reaction.[15]

  • Ethereal Solvents: THF, 1,4-dioxane, and 2-MeTHF are also common choices, particularly for Suzuki and Buchwald-Hartwig reactions.[4][14]

  • Aromatic Hydrocarbons: Toluene and xylenes are often used, especially in Buchwald-Hartwig aminations.[4][16][17]

  • Alcohols and Water: Protic solvents like alcohols or the addition of water are very common in Suzuki-Miyaura reactions.[14] Water can help to dissolve inorganic bases and may facilitate the breakdown of palladium acetate precatalysts to the active monomeric species.[7]

A good starting point is to consult the literature for similar reactions. If you are developing a new method, screening a small set of diverse solvents is highly recommended.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during palladium-catalyzed reactions, with a focus on the role of the base and solvent.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is showing very low or no conversion to the desired product. How can I troubleshoot this by modifying the base and solvent?

A: Low or no yield is a common problem that can often be traced back to suboptimal base or solvent selection.[18] Here’s a systematic approach to troubleshooting:

Initial Checks (Beyond Base and Solvent):
  • Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture can be particularly detrimental.[18]

  • Catalyst Activity: Verify the quality of your palladium source and ligand. The active Pd(0) species is often sensitive to air.[18][19] Consider using a pre-catalyst for more reliable generation of the active species.[4]

  • Inert Atmosphere: Ensure the reaction was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[8][18]

Base and Solvent Troubleshooting Workflow:

G start Low/No Yield Observed check_solubility Are all reagents soluble? start->check_solubility change_solvent Screen alternative solvents (e.g., Toluene, Dioxane, DMF) check_solubility->change_solvent No check_base_strength Is the base appropriate for the substrates? check_solubility->check_base_strength Yes change_solvent->check_base_strength screen_bases Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, NaO-t-Bu) check_base_strength->screen_bases Uncertain check_temp Is the reaction temperature optimal? check_base_strength->check_temp Yes screen_bases->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No/Low Conversion check_side_reactions Are side products like hydrodehalogenation observed? check_temp->check_side_reactions Yes increase_temp->check_side_reactions weaker_base Consider a weaker or more sterically hindered base check_side_reactions->weaker_base Yes end Optimized Conditions/Further Investigation check_side_reactions->end No weaker_base->end

1. Assess Solubility:

  • Problem: One or more of your reagents (especially the base) may not be sufficiently soluble in the chosen solvent.[16][20]

  • Solution:

    • For inorganic bases in nonpolar solvents (e.g., K₃PO₄ in toluene), consider adding a small amount of water to create a biphasic system, which can aid in dissolving the base.[14]

    • Switch to a more polar solvent like DMF or DMAc where inorganic salts have better solubility.[7]

2. Evaluate Base Strength and Type:

  • Problem: The base may be too weak to facilitate the catalytic cycle efficiently, or too strong, leading to substrate or product degradation.[4]

  • Solution:

    • If you are using a mild base (e.g., Na₂CO₃) with an unreactive substrate, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃ for Suzuki reactions, or NaOtBu for Buchwald-Hartwig aminations.[1][4]

    • Conversely, if you observe decomposition or side reactions, try a weaker base.

3. Consider Solvent Coordination and Polarity:

  • Problem: The solvent's interaction with the palladium catalyst can dramatically alter its reactivity.[9][10]

  • Solution:

    • The effect of solvent polarity is not always straightforward and does not always correlate with dielectric constant.[11][12] The coordinating ability of the solvent can be more important.[9][10][11]

    • For example, in some Suzuki-Miyaura couplings of chloroaryl triflates, non-coordinating polar solvents behave similarly to nonpolar solvents, while coordinating polar solvents like MeCN or DMF can invert the selectivity.[9][11][12]

    • It is often best to empirically screen a set of solvents with varying properties (e.g., toluene, THF, DMF).

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as hydrodehalogenation or homocoupling of the starting materials. How can I mitigate this by adjusting the base and solvent?

A: The formation of side products is often a sign that an undesired reaction pathway is competing with the desired cross-coupling.

Hydrodehalogenation (Replacement of Halogen with Hydrogen):
  • Causality: This side reaction can be promoted by certain bases and high temperatures.[4] It can occur when the palladium intermediate reacts with a hydride source in the reaction mixture. Some amine bases or alcoholic solvents can act as hydride donors.[14]

  • Mitigation Strategies:

    • Optimize the Base: Using a weaker or more sterically hindered base can sometimes reduce this side reaction.[4]

    • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[4]

    • Change the Solvent: If using an alcohol or amine as a solvent or additive, consider switching to a non-hydride-donating solvent like toluene, dioxane, or DMF.

Homocoupling (Dimerization of Starting Materials):
  • Causality: Homocoupling of organoboron reagents in Suzuki reactions can occur, especially in the presence of oxygen. Homocoupling of aryl halides can also be a problem.

  • Mitigation Strategies:

    • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst.

    • Solvent Choice: The choice of solvent can influence the rates of competing side reactions.[4]

    • Base Selection: The base can play a role in the stability of the organometallic reagents.

III. Experimental Protocols & Data

General Protocol for Base and Solvent Screening

This protocol provides a general framework for efficiently screening bases and solvents for a palladium-catalyzed cross-coupling reaction using parallel synthesis techniques.

Materials:

  • Aryl halide (1.0 equiv)

  • Coupling partner (e.g., boronic acid, amine) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (1.1-2.2 equiv relative to Pd)

  • Array of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) (2.0-3.0 equiv)

  • Array of anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF, 2-MeTHF)

  • Inert atmosphere reaction vials with stir bars

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the solid reagents (aryl halide, coupling partner, base, palladium precatalyst, and ligand) to a series of labeled reaction vials.

  • Solvent Addition: Add the designated degassed solvent to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature. Allow the reactions to stir for a predetermined amount of time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.[19]

Comparative Data: Base and Solvent Effects

The following tables summarize typical results from screening studies to illustrate the impact of base and solvent choice.

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Toluene/H₂O (10:1)10095
2K₂CO₃Toluene/H₂O (10:1)10088
3Cs₂CO₃Toluene/H₂O (10:1)10092
4NaOtBuToluene10075
5Et₃NToluene10035

Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.[1] As shown, inorganic bases generally outperform organic bases like triethylamine in this specific transformation.[1]

Table 2: Effect of Solvent on a Buchwald-Hartwig Amination

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneNaOtBu11098
21,4-DioxaneNaOtBu10096
3THFNaOtBu6665
4DMFCs₂CO₃11085

Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.[4] Nonpolar, aprotic solvents like toluene and dioxane are often highly effective for Buchwald-Hartwig aminations.[4]

IV. Mechanistic Considerations

Understanding the catalytic cycle is key to rational troubleshooting.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="R-Pd(II)-R' L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" + R-X"]; OxAdd -> PdII; PdII -> Transmetalation [label=" + R'-M\n(Base Activated)"]; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Pd0 [label=" + R-R'"];

// Caption caption [label="Generalized Catalytic Cycle for Cross-Coupling", shape=plaintext, fontsize=12]; }

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X). The solvent can influence the rate and selectivity of this step.[11][13]

  • Transmetalation: The organic group (R') from the coupling partner is transferred to the palladium center. This step is often where the base plays its most critical role, especially in Suzuki couplings.[1][2]

  • Reductive Elimination: The two organic groups (R and R') are coupled together to form the final product, and the Pd(0) catalyst is regenerated.[1]

The solvent can stabilize intermediates throughout this cycle, and the base is crucial for either the transmetalation step or the regeneration of the catalyst. A failure at any of these key steps will result in a failed reaction.

V. References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. --INVALID-LINK--

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem. --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. --INVALID-LINK--

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem. --INVALID-LINK--

  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (2025). BenchChem. --INVALID-LINK--

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. --INVALID-LINK--

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2022). The Journal of Physical Chemistry B. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Palladium-catalyzed cross-coupling reactions. Fiveable. --INVALID-LINK--

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). Organic Process Research & Development. --INVALID-LINK--

  • The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). (2020). Organic Process Research & Development. --INVALID-LINK--

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). ACS Publications. --INVALID-LINK--

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. --INVALID-LINK--

  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. (2025). BenchChem. --INVALID-LINK--

  • Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization. (2020). ACS Catalysis. --INVALID-LINK--

  • Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. (2022). JACS Au. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (2025). BenchChem. --INVALID-LINK--

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (2015). ResearchGate. --INVALID-LINK--

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. (2022). Chemical Science. --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. --INVALID-LINK--

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2023). YouTube. --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020). ResearchGate. --INVALID-LINK--

  • Screening of different bases for Suzuki coupling a. (2019). ResearchGate. --INVALID-LINK--

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). AIP Publishing. --INVALID-LINK--

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2019). ChemSusChem. --INVALID-LINK--

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2015). ResearchGate. --INVALID-LINK--

  • Heck Reaction—State of the Art. (2010). MDPI. --INVALID-LINK--

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. --INVALID-LINK--

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (2008). Journal of the American Chemical Society. --INVALID-LINK--

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. (2020). Organic Process Research & Development. --INVALID-LINK--

  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. --INVALID-LINK--

  • Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. (2020). Frontiers in Chemistry. --INVALID-LINK--

  • Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. (2020). Frontiers. --INVALID-LINK--

  • Solved 1. A common problem in palladium-catalyzed. (2023). Chegg.com. --INVALID-LINK--

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2018). MDPI. --INVALID-LINK--

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. --INVALID-LINK--

References

Technical Support Center: Purification of Brominated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for overcoming common challenges encountered during the purification of these valuable synthetic intermediates. Brominated indoles are crucial building blocks in medicinal chemistry, often enhancing the biological activity of the parent molecule.[1][2][3] However, their synthesis and purification can be fraught with challenges, from removing stubborn impurities to dealing with product instability. This resource aims to provide clear, actionable solutions to these problems.

Frequently Asked Questions (FAQs)

Q1: My crude brominated indole is a dark, oily residue. What are the likely impurities and how can I purify it?

A: A dark, oily crude product often indicates the presence of several types of impurities:

  • Residual Bromine: Excess brominating agent (e.g., Br₂) can impart a reddish-brown color. This is highly reactive and should be quenched before further purification.[4]

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated indoles, which are often more colored and have different solubility profiles.[5]

  • Oxidation Products: Indoles are susceptible to oxidation, especially in the presence of acid and air, leading to colored byproducts like oxindoles.[5][6][7]

  • Starting Material: Incomplete reaction will leave unreacted indole or a protected indole in the mixture.

Recommended Purification Strategy:

  • Quench Excess Bromine: Before any other workup, it is crucial to remove unreacted bromine. This is typically achieved by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4][8][9][10] The disappearance of the bromine's characteristic color is a good visual indicator of completion.[4][10]

  • Aqueous Workup: Perform a standard liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane and wash sequentially with a quenching agent solution, water, and finally brine to remove water-soluble byproducts and salts.[11]

  • Chromatography: Column chromatography is often the most effective method for separating the desired monobrominated indole from other impurities.[1][12] A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common choice.[11]

  • Recrystallization: If the product from chromatography is still not pure or if you have a solid crude product, recrystallization can be a powerful final purification step.[13] Common solvents include ethanol/water mixtures or hexanes/ethyl acetate.[14][15]

Q2: I am seeing multiple spots on my TLC plate after bromination. How can I identify and separate them?

A: Multiple spots on a TLC plate indicate a mixture of products. The most common culprits are the starting material, the desired product, and one or more side products.

  • Identification:

    • Co-spotting: Run a TLC with lanes for your crude mixture, the starting material, and a co-spot of both. This will help you identify the starting material spot in your mixture.

    • Staining: Use different visualization techniques. For example, a potassium permanganate stain can indicate the presence of oxidizable species.

    • Small-Scale Isolation and Analysis: If possible, perform a small-scale column chromatography to isolate enough of each major spot for analysis by techniques like ¹H NMR or LC-MS to determine their structures.

  • Separation:

    • Flash Column Chromatography: This is the primary method for separating compounds with different polarities.[16] Experiment with different solvent systems to achieve the best separation on your TLC plate before scaling up to a column. Sometimes, switching from a standard silica column to a different stationary phase (e.g., alumina) can improve separation.

    • Preparative HPLC: For difficult separations of isomers or closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.[1] A C18 reverse-phase column is a common choice for indole derivatives.[1][17][18]

Q3: My final product yield is very low after purification. What are the common causes of product loss?

A: Low yields can arise from issues in both the reaction and the purification steps.

  • Incomplete Reaction: Monitor your reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup.[6]

  • Product Decomposition: Brominated indoles can be unstable, particularly 3-bromoindoles, which may decompose at room temperature or upon heating.[19][20] It is advisable to perform purification steps at lower temperatures when possible and store the purified product in a cool, dark place, potentially under an inert atmosphere.[6][19]

  • Physical Losses during Workup:

    • Emulsions: Emulsions during liquid-liquid extraction can trap product. To break emulsions, you can try adding brine, gently swirling instead of vigorous shaking, or filtering the emulsified layer through a pad of Celite.[4]

    • Transfers: Minimize the number of transfers between flasks to reduce mechanical losses.[6]

    • Chromatography: Product can be lost on the column if it streaks or is not fully eluted. Ensure you are using an appropriate solvent system and have properly packed your column.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Persistent reddish-brown color in the organic layer after washing with sodium thiosulfate. 1. Insufficient amount of quenching agent.[4] 2. The quenching agent solution has degraded.[4] 3. Poor mixing between the aqueous and organic phases.[4]1. Add more of the quenching agent solution in portions until the color disappears.[4] 2. Prepare a fresh solution of the quenching agent.[4] 3. Ensure vigorous stirring during the wash to maximize interfacial contact.[4]
Difficulty separating regioisomers (e.g., 5-bromo vs. 6-bromoindole) by column chromatography. The isomers have very similar polarities.1. Optimize the eluent system for your column. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio may improve separation. 2. Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano). 3. Preparative HPLC is often the best solution for separating challenging isomers.[1]
The purified bromoindole decomposes upon storage. 1. 3-bromoindoles are known to be unstable.[19] 2. Exposure to light, air, or residual acid can accelerate decomposition.1. Store the compound at low temperatures (e.g., in a refrigerator or freezer). For highly unstable compounds, storage at -20°C or below is recommended.[19] 2. Store under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure all acidic residues are removed during the workup. A final wash with a dilute sodium bicarbonate solution can be beneficial.
Unexpected dehalogenation of the product during purification or subsequent reactions. The carbon-bromine bond can be cleaved under certain conditions, such as catalytic hydrogenation or reaction with strong reducing agents.[21][22]Be mindful of the reaction conditions in subsequent steps. If reduction is required elsewhere in the molecule, consider using a milder reducing agent or protecting the bromo-substituted position if possible.

Experimental Protocols

Protocol 1: Quenching of Residual Bromine and Aqueous Workup

This protocol describes the standard procedure for removing excess brominating agent from a reaction mixture.

  • Cool the Reaction Mixture: If the bromination reaction was conducted at an elevated temperature, cool the mixture to 0-5 °C in an ice-water bath. This helps to control any potential exotherm during the quenching process.[4]

  • Prepare Quenching Solution: Make a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Quench the Reaction: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture. Continue adding the solution until the reddish-brown color of bromine disappears and the organic layer becomes colorless or pale yellow.[4][10]

  • Dilute and Separate: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the Organic Layer: Wash the organic layer sequentially with:

    • The 10% sodium thiosulfate solution (if any color remains).

    • Water (2x).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts like HBr).

    • Brine (1x).[11]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying brominated indoles using silica gel chromatography.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for the workup (e.g., dichloromethane or ethyl acetate). For less soluble compounds, you can adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Load the Column: Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific bromoindole and its impurities and should be determined by TLC analysis beforehand.

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated indole.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a brominated indole sample using reverse-phase HPLC.[17][18]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.[17][18]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[17][18]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.[17]

  • Gradient Program: A typical gradient might be:

    • Start with 80% A, hold for 1 minute.

    • Ramp to 100% B over 10-15 minutes.

    • Hold at 100% B for 2-3 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[17][18]

  • Detection Wavelength: 220 nm and 280 nm are often suitable for indole derivatives.[18]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[17][18]

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[17]

Visual Workflows and Diagrams

Caption: General workflow for the purification of brominated indole compounds.

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo-4-fluoro-1H-indole and 6-Bromo-4-fluoro-1H-indole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated indoles are invaluable scaffolds in medicinal chemistry, and understanding the nuanced reactivity of positional isomers is paramount. This guide provides an in-depth comparative analysis of the reactivity of two such isomers: 7-bromo-4-fluoro-1H-indole and 6-bromo-4-fluoro-1H-indole. While direct head-to-head comparative studies are scarce, this document leverages fundamental principles of organic chemistry and data from analogous systems to offer predictive insights into their chemical behavior.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of an aromatic system is fundamentally governed by the electronic and steric influences of its substituents. In the case of our target indoles, the interplay of the bromo and fluoro groups dictates the electron density distribution and accessibility of reactive sites.

Electronic Effects: Both bromine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can participate in resonance, leading to an electron-donating mesomeric effect (+M).[1] For fluorine, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[2] Bromine has a weaker inductive effect and a more pronounced mesomeric effect compared to fluorine.

  • This compound: The fluorine at the C4 position will strongly withdraw electron density from the benzene ring, influencing the entire indole system. The bromine at C7, adjacent to the pyrrole fusion, will also contribute to the electronic landscape.

  • 6-Bromo-4-fluoro-1H-indole: Here, the fluorine at C4 and bromine at C6 are both on the benzene portion of the indole. Their combined electron-withdrawing effects will significantly impact the nucleophilicity of the indole ring.

Steric Considerations: The position of the bulky bromine atom can influence the accessibility of adjacent reactive sites.

  • In This compound , the bromine at C7 presents steric hindrance near the N1 position and the C6 position of the benzene ring.[3]

  • In 6-bromo-4-fluoro-1H-indole , the bromine at C6 is relatively less hindered compared to the C7 position, potentially allowing for easier access of reagents to the adjacent C5 and C7 positions, although functionalization at these positions is generally less favored.[4]

Comparative Reactivity in Key Transformations

Based on the electronic and steric profiles, we can predict the relative reactivity of these two isomers in several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are pivotal for C-C and C-N bond formation.[5][6] The reactivity in these reactions is primarily dictated by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.

The electron-withdrawing fluorine atom can influence the reactivity of the C-Br bond. A more electron-deficient aryl bromide can sometimes undergo oxidative addition more readily. However, the position of the fluorine atom relative to the bromine is crucial.

  • This compound: The fluorine at C4 is meta to the bromine at C7. Its electron-withdrawing effect will be felt at the C7 position, potentially making the C-Br bond more susceptible to oxidative addition.

  • 6-Bromo-4-fluoro-1H-indole: The fluorine at C4 is ortho to the bromine at C6. The proximity of the highly electronegative fluorine atom could significantly polarize the C-Br bond, likely enhancing its reactivity in palladium-catalyzed couplings.

Prediction: It is anticipated that 6-bromo-4-fluoro-1H-indole will exhibit slightly higher reactivity in palladium-catalyzed cross-coupling reactions due to the ortho-positioning of the electron-withdrawing fluorine atom relative to the bromine.

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeThis compound6-Bromo-4-fluoro-1H-indoleRationale
Suzuki-Miyaura Coupling GoodExcellentThe ortho-fluoro substituent in the 6-bromo isomer is expected to enhance the rate of oxidative addition.
Buchwald-Hartwig Amination GoodExcellentSimilar to the Suzuki coupling, the electronic effect of the ortho-fluoro group should favor the reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromo-fluoro-indole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-fluoro-indole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution

The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, typically at the C3 position. However, the presence of electron-withdrawing groups deactivates the ring towards this reaction.

  • This compound: The deactivating effect of the C4-fluoro and C7-bromo groups will reduce the overall reactivity. Electrophilic attack is still expected to favor the C3 position, as this preserves the aromaticity of the benzene ring in the intermediate sigma complex.

  • 6-Bromo-4-fluoro-1H-indole: The combined deactivating effects of the C4-fluoro and C6-bromo substituents will also lower the reactivity. The C3 position remains the most likely site for electrophilic attack.

Prediction: Both isomers will be deactivated towards electrophilic aromatic substitution compared to unsubstituted indole. It is difficult to predict a significant difference in reactivity between the two isomers without computational studies or experimental data. The primary site of substitution for both is expected to be C3.

Experimental Protocol: Generalized Nitration

Caution: Nitration reactions are highly exothermic and require careful temperature control.

Materials:

  • Bromo-fluoro-indole (1.0 equiv)

  • Fuming Nitric Acid (1.1 equiv)

  • Acetic Anhydride

Procedure:

  • Dissolve the bromo-fluoro-indole in acetic anhydride and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a solution of fuming nitric acid in acetic anhydride dropwise, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at low temperature for the appropriate time, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

EAS_Regioselectivity cluster_0 This compound cluster_1 6-Bromo-4-fluoro-1H-indole 7-isomer C3_attack_7 Major Product (C3-Substituted) 7-isomer->C3_attack_7 E+ 6-isomer C3_attack_6 Major Product (C3-Substituted) 6-isomer->C3_attack_6 E+

Figure 2: Predicted regioselectivity of electrophilic attack on the two indole isomers.

N-Functionalization

The N-H proton of indole is weakly acidic and can be removed by a suitable base to allow for N-alkylation or N-protection.[7] The acidity of the N-H proton is influenced by the electronic effects of the substituents on the ring. Electron-withdrawing groups generally increase the acidity of the N-H proton.

  • This compound: The combined electron-withdrawing effects of the bromo and fluoro groups will increase the acidity of the N-H proton compared to unsubstituted indole. The steric bulk of the C7-bromo group might slightly hinder the approach of a base.

  • 6-Bromo-4-fluoro-1H-indole: The electron-withdrawing substituents will also enhance the N-H acidity. The N-H is less sterically encumbered in this isomer compared to the 7-bromo isomer.

Prediction: 6-bromo-4-fluoro-1H-indole is expected to undergo N-deprotonation and subsequent N-functionalization slightly more readily than the 7-bromo isomer due to reduced steric hindrance around the nitrogen atom.

Experimental Protocol: Generalized N-Boc Protection

Materials:

  • Bromo-fluoro-indole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the bromo-fluoro-indole in THF in a round-bottom flask.

  • Add DMAP and Boc₂O to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Summary of Predicted Reactivity

Table 2: Comparative Reactivity Summary

Reaction TypePredicted More Reactive IsomerKey Influencing Factor
Palladium-Catalyzed Cross-Coupling 6-Bromo-4-fluoro-1H-indoleElectronic activation of the C-Br bond by the ortho-fluoro substituent.
Electrophilic Aromatic Substitution Similar ReactivityBoth isomers are deactivated; C3 is the predicted site of attack for both.
N-Functionalization 6-Bromo-4-fluoro-1H-indoleReduced steric hindrance around the N-H proton.

Conclusion

The positional isomerism of the bromo and fluoro substituents on the indole core imparts distinct, albeit subtle, differences in the reactivity of this compound and 6-bromo-4-fluoro-1H-indole. Based on fundamental electronic and steric principles, 6-bromo-4-fluoro-1H-indole is predicted to be the more reactive isomer in palladium-catalyzed cross-coupling reactions and N-functionalization reactions . In contrast, both isomers are expected to exhibit similar, and generally suppressed, reactivity towards electrophilic aromatic substitution, with a strong preference for substitution at the C3 position.

For synthetic chemists, the choice between these two building blocks will depend on the specific transformation being planned. For applications requiring efficient cross-coupling or N-functionalization, the 6-bromo isomer may offer an advantage. For reactions targeting the C3 position via electrophilic attack, either isomer could potentially be employed, with the choice likely being dictated by the availability and cost of the starting material. This guide provides a predictive framework to aid in these critical decisions, empowering researchers to design more efficient and successful synthetic strategies.

References

A Comparative Guide to the Biological Activity of Halogenated Indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Therapeutic Potential of Halogenated Indoles

Halogenated indoles, a class of heterocyclic compounds, have a remarkable history, from the ancient purple dye Tyrian purple, a brominated indigo derivative, to their current position at the forefront of modern medicinal chemistry.[1] The incorporation of halogen atoms onto the indole scaffold profoundly influences their physicochemical properties and biological activities, making them a "privileged scaffold" in drug discovery.[1][2] This guide provides a comparative analysis of the biological activities of various halogenated indole isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource to navigate the complex landscape of these versatile molecules.

The strategic placement of halogens—fluorine, chlorine, bromine, or iodine—on the indole ring can enhance lipophilicity, metabolic stability, and molecular recognition through halogen bonding and electronic modulation.[3] These modifications can lead to a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, as well as specific interactions with receptors and enzymes.[2][3][4][5] This guide will delve into these activities, presenting a comparative overview supported by experimental data.

Antimicrobial and Antiviral Activity: A Potent Defense Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have emerged as promising candidates in this arena, exhibiting potent activity against a range of bacteria and fungi, including drug-resistant strains.[4][6]

Structure-Activity Relationship in Antimicrobial Action

The antimicrobial potency of halogenated indoles is significantly influenced by the nature, number, and position of the halogen substituents.

  • Multi-halogenation: Studies have shown that di- and multi-halogenated indoles often exhibit significantly enhanced antibacterial activity compared to their mono-halogenated or non-halogenated counterparts.[4][6] For instance, a study on various halogenated indoles against Staphylococcus aureus revealed that di-halogenated indoles had markedly improved minimum inhibitory concentrations (MICs).[6]

  • Positional Isomerism: The position of the halogen on the indole ring is critical. Multi-halogenation at the C4, C5, C6, and C7 positions has been identified as favorable for enhanced antimicrobial activities.[4][6][7]

  • Halogen Type: The type of halogen also plays a role. Bromine and iodine substitutions, being bulkier and more lipophilic, can enhance antibacterial potency.[6] For example, 6-bromo-4-iodoindole and 4-bromo-6-chloroindole have demonstrated potent bactericidal activity.[4][6][7]

Mechanism of Antimicrobial Action

The antimicrobial effects of halogenated indoles are often multi-targeted. Some identified mechanisms include:

  • Induction of Oxidative Stress: These compounds can generate intracellular reactive oxygen species (ROS), leading to cellular damage and death.[4][6][7]

  • Inhibition of Biofilm Formation: Halogenated indoles can effectively inhibit the formation of biofilms, which are a major contributor to antibiotic resistance.[4][6][8] For example, 7-benzyloxyindole, 4-fluoroindole, and 5-iodoindole have been shown to inhibit Candida albicans biofilm formation.[8]

  • Downregulation of Virulence Genes: They can suppress the expression of genes responsible for virulence factors, such as hemolysins and quorum-sensing systems.[4][6][7]

Comparative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected halogenated indole isomers against various pathogens.

CompoundPathogenMIC (µg/mL)Reference
IndoleS. aureus1000[6]
5-IodoindoleS. aureus100[6]
4-Bromo-6-chloroindoleS. aureus30[6]
6-Bromo-4-iodoindoleS. aureus20[6]
4,6-DibromoindoleCandida species10-50[3][9]
5-Bromo-4-chloroindoleCandida species10-50[3][9]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and halogenated indoles have shown potential as anti-inflammatory agents.

Structure-Activity Relationship in Anti-inflammatory Effects
  • Bromination: Brominated indoles, in particular, have demonstrated significant anti-inflammatory properties.[5]

  • Positional Effects: Substitution with bromine at the C5 or C6 position of the indole ring has been associated with increased biological activity.[5]

  • Monomers vs. Dimers: Monomeric brominated indoles and isatins have been found to be more active than their dimeric counterparts in inhibiting inflammatory mediators.[5]

Mechanism of Anti-inflammatory Action

Halogenated indoles can exert their anti-inflammatory effects through various mechanisms, including:

  • Inhibition of Pro-inflammatory Mediators: They can inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[5]

  • NF-κB Pathway Inhibition: Some derivatives can inhibit the translocation of the nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[5]

Comparative Anti-inflammatory Activity Data

The table below presents the half-maximal inhibitory concentration (IC50) values of selected brominated indoles for the inhibition of NO production.

CompoundNO Inhibition IC50 (µM)Reference
Isatin~339.8[5]
6-BromoindoleMore active than isatin[5]

Anticancer Activity: Targeting Cancer Cell Proliferation

The indole scaffold is present in many natural and synthetic compounds with anticancer properties.[2] Halogenation can further enhance this activity.

Structure-Activity Relationship in Cytotoxicity
  • Halogen Substitution: Halogen substitutions, particularly with chloro and bromo groups at the para positions, have been shown to significantly enhance anticancer activity.[2]

  • Positional Isomerism: The position of the halogen is crucial. For instance, a fluoro group at the 6-position or 5-position of an indole-chalcone series resulted in potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells.[10]

  • Reactivity: The cytotoxicity of some halogenated indole derivatives, such as 3-methylene-2-oxindoles, is correlated with their reactivity towards nucleophiles like glutathione.[11] Halogen-substituted derivatives have been found to be much more cytotoxic than their non-halogenated counterparts.[11]

Mechanism of Anticancer Action

Halogenated indoles can induce cancer cell death through multiple pathways:

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.

  • Enzyme Inhibition: Certain halogenated indoles can inhibit key enzymes involved in cancer progression, such as protein kinases.[12]

  • Disruption of Cellular Signaling: They can interfere with signaling pathways that are crucial for cancer cell survival and proliferation.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected halogenated indole derivatives against various cancer cell lines.

CompoundCell LineActivityReference
5-Fluoroindole-3-acetic acid derived 3-methylene-2-oxindoleChinese hamster V79More cytotoxic than unsubstituted analog[11]
5-Chloro-substituted indole-chalconeOxaliplatin-resistant colorectal cancer cellsPotent cytotoxicity[10]
6-Fluoro-substituted indole-chalconeOxaliplatin-resistant colorectal cancer cellsPotent cytotoxicity[10]
Meridianin C (Bromoindole alkaloid)Murine mammalian adenocarcinoma (LMM3)IC50 = 9.3 µM[12]
Meridianin E (Bromoindole alkaloid)Murine mammalian adenocarcinoma (LMM3)IC50 = 11.1 µM[12]

Receptor and Enzyme Interactions: Specific Molecular Targeting

Halogenated indoles can exhibit high affinity and selectivity for various receptors and enzymes, making them valuable tools for studying biological processes and as potential therapeutic agents.

Structure-Activity Relationship in Receptor Binding
  • Serotonin Receptors: Halogen substitution can significantly impact the binding affinity of indole derivatives to serotonin (5-HT) receptors. For example, introducing chlorine and bromine to doxepin, a tricyclic antidepressant, resulted in an 8- and 10-fold improvement in binding affinity to the 5-HT2B receptor, respectively.[13] In another study, a 7-iodo isoindolone derivative showed the highest binding affinity for the 5-HT2C receptor compared to its fluoro, chloro, and bromo counterparts.[14]

  • Peripheral Benzodiazepine Receptors (PBR): Iodinated and fluorinated 2-arylindolyl-3-oxocarboxamides have shown high affinity for PBR, with Ki values in the low nanomolar range.[15]

  • Halogen Bonding: The formation of halogen bonds between the halogen atom of the indole derivative and amino acid residues in the binding pocket of a receptor can contribute to increased binding affinity.[13][16][17]

Enzyme Inhibition
  • Iodotyrosine Deiodinase (IYD): Halogenated phenolic compounds, including some indole derivatives, can inhibit IYD, an enzyme involved in thyroid hormone metabolism. The structural requirements for inhibitory activity include both a halogen atom and a hydroxyl group on a phenyl ring.[18]

  • Protein Kinases: Bromoindole alkaloids, such as meridianins, have been shown to inhibit cyclin-dependent kinases (CDKs) like CDK1 and CDK5.[12]

Comparative Receptor Binding and Enzyme Inhibition Data
CompoundTargetBinding Affinity (Ki) / Inhibition (IC50)Reference
7-Iodo-2-phenyl isoindolone derivative5-HT2C ReceptorKi = 1.1 nM[14]
7-Chloro-2-phenyl isoindolone derivative5-HT2C ReceptorKi = 2.2 nM[14]
Iodinated 2-arylindolyl-3-oxocarboxamidePBRKi = 2.6 nM[15]
Fluorinated 2-arylindolyl-3-oxocarboxamidePBRKi = 6.2 nM[15]
Meridianin derivativeCDK1IC50 = 0.41 µM[19]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the key experimental methodologies used to assess the biological activities of halogenated indole isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plate is incubated under appropriate conditions, and the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the halogenated indole isomers in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for S. aureus).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Cell Viability Assay: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indole isomers for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Concepts: Diagrams

To further illustrate the concepts discussed, the following diagrams are provided.

Antimicrobial_Mechanism cluster_indole Halogenated Indole cluster_effects Antimicrobial Effects cluster_outcome Outcome Indole Halogenated Indole Isomer ROS ↑ Intracellular ROS Indole->ROS Induces Biofilm ↓ Biofilm Formation Indole->Biofilm Inhibits Virulence ↓ Virulence Gene Expression Indole->Virulence Downregulates Death Bacterial/Fungal Cell Death ROS->Death Biofilm->Death Reduces Resistance Virulence->Death Reduces Pathogenicity

Caption: Mechanism of antimicrobial action of halogenated indoles.

SAR_Concept cluster_scaffold Core Structure cluster_activity Biological Activity Indole Indole Scaffold Halogen Halogen Type (F, Cl, Br, I) Position Position of Halogen (C4, C5, C6, C7, etc.) Number Number of Halogens (Mono-, Di-, Multi-) Activity Potency & Selectivity (Antimicrobial, Anticancer, etc.) Halogen->Activity Position->Activity Number->Activity

Caption: Structure-Activity Relationship (SAR) concept for halogenated indoles.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of halogenated indole isomers, highlighting the profound impact of halogenation on their therapeutic potential. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. The provided experimental protocols serve as a foundation for researchers to further explore this fascinating class of molecules.

Future research should continue to investigate the detailed mechanisms of action of halogenated indoles, particularly in the context of drug resistance. The exploration of novel halogenated indole isomers, including those with less common halogens like iodine, may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Furthermore, the application of advanced techniques such as X-ray crystallography and computational modeling will be instrumental in elucidating the specific interactions between halogenated indoles and their biological targets, paving the way for the development of next-generation therapeutics.

References

A Comparative Guide to the Analytical Validation of Synthesized 7-Fluoro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Validation

7-Fluoro-1H-indole is a crucial heterocyclic building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the indole scaffold can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable synthon in drug discovery programs.[1][2] However, the synthetic route to this and similar compounds can introduce impurities such as regioisomers, starting materials, and by-products. Therefore, a robust, multi-faceted analytical validation strategy is not merely a quality control checkpoint but a fundamental requirement to ensure the integrity, reproducibility, and safety of downstream applications.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive validation of synthesized 7-fluoro-1H-indole. We will move beyond procedural descriptions to explain the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and the globally recognized standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] An orthogonal approach, leveraging the strengths of multiple techniques, is the only trustworthy path to confirming the identity, purity, and quality of the target compound.

Integrated Validation Workflow

A successful validation strategy follows a logical progression from structural confirmation to quantitative purity assessment. No single method is sufficient; instead, data from each technique should converge to provide a holistic and unambiguous characterization of the synthesized compound.

Validation_Workflow cluster_start Initial Material cluster_identity Structural & Identity Confirmation cluster_purity Purity & Compositional Analysis cluster_end Final Certification Synthesized_Product Synthesized 7-Fluoro-1H-Indole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR Primary ID MS Mass Spectrometry (HRMS) Synthesized_Product->MS Primary ID FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Groups HPLC HPLC-UV (Purity Assay) NMR->HPLC Confirmed Structure MS->HPLC EA Elemental Analysis (CHN) HPLC->EA Purity >95% CoA Certificate of Analysis (CoA) HPLC->CoA Final Data Package EA->CoA Final Data Package

Caption: Logical workflow for the validation of 7-fluoro-1H-indole.

Part 1: Definitive Structural Elucidation

The first and most critical question is: "Have I synthesized the correct molecule?" Spectroscopic methods provide the definitive answer by probing the molecular structure at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Expertise & Rationale: NMR spectroscopy is unparalleled for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 7-fluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, offering a clean and direct confirmation of fluorine's incorporation and position.[6][7][8]

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 7-fluoro-1H-indole and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ 0.00 ppm). For ¹⁹F NMR, no standard is strictly necessary for identification, but a compound like hexafluorobenzene can be used as an external reference if precise chemical shift reporting is required.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Optional but Recommended: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities, especially if ambiguity exists.

Comparative Data: Expected NMR Signals

SpectrumAtom PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR H-1 (N-H)~8.1-8.3Broad Singlet-
H-2~7.2-7.3TripletJ ≈ 3.0
H-3~6.5-6.6Multiplet-
H-4~7.3-7.4TripletJ ≈ 8.0
H-5~6.9-7.0Triplet of DoubletsJ ≈ 8.0, 4.0
H-6~7.0-7.1Doublet of DoubletsJ ≈ 8.0, 4.0
¹³C NMR C-2~124.5--
C-3~102.8--
C-3a~123.0 (d)Doublet¹J(C-F) ≈ 240-250
C-4~120.5--
C-5~118.0 (d)DoubletJ(C-F) ≈ 5-10
C-6~110.0 (d)DoubletJ(C-F) ≈ 15-20
C-7~148.0 (d)Doublet¹J(C-F) ≈ 245-255
C-7a~128.5--
¹⁹F NMR F-7~ -135 to -145Multiplet-
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Rationale: MS is a destructive technique that provides the exact mass of the synthesized molecule, which is a critical piece of identity confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with enough accuracy (typically <5 ppm) to confirm the elemental formula (C₈H₆FN), distinguishing it from other potential isomers or compounds with the same nominal mass.[9][10]

Experimental Protocol (HRMS via ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the experimentally measured m/z value of the most abundant ion to the theoretical value calculated for the protonated molecule.

Comparative Data: Expected Mass Spectrometry Results

ParameterTheoretical ValueAcceptable Experimental Value
Molecular Formula C₈H₆FN-
Exact Mass 135.0484-
[M+H]⁺ Ion 136.0562136.0562 ± 0.0007 (for 5 ppm error)

Part 2: Quantitative Purity and Compositional Analysis

Once the structure is confirmed, the focus shifts to quantifying its purity and verifying its elemental composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Expertise & Rationale: HPLC, particularly in reversed-phase mode with UV detection, is the industry-standard method for determining the purity of small organic molecules.[11][12][13] Its high resolving power allows for the separation of the main compound from closely related impurities, enabling accurate quantification. A well-validated HPLC method is a self-validating system for routine quality control. The method must be validated according to ICH guidelines to demonstrate its suitability.[14][15]

Experimental Protocol (Reversed-Phase HPLC):

  • Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to resolve both early and late-eluting impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm, a wavelength where indole derivatives typically absorb.[16]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Comparative Data: HPLC Method Validation Parameters

Validation ParameterPurposeAcceptance Criteria
Specificity Ensure the method can resolve the analyte from impurities.Peak for 7-fluoro-1H-indole is pure (e.g., by DAD) and well-resolved from other peaks.
Linearity Demonstrate a proportional response to concentration.R² ≥ 0.999 over the specified range (e.g., 0.01 - 0.5 mg/mL).
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples.[12]
Precision (Repeatability) Agreement between multiple measurements of the same sample.Relative Standard Deviation (RSD) ≤ 2.0% for peak area.[11]
Limit of Quantitation (LOQ) Lowest concentration that can be reliably quantified.Signal-to-Noise ratio ≥ 10.[15]
Elemental Analysis: Fundamental Compositional Proof

Expertise & Rationale: Elemental analysis provides fundamental confirmation of a compound's empirical formula by measuring the mass percentage of its constituent elements (Carbon, Hydrogen, Nitrogen).[17][18][19] While modern spectroscopy has reduced its role in primary structure determination, it remains a crucial and independent validation step for confirming the overall purity and composition of a new batch of a synthesized compound.

Experimental Protocol (Combustion Analysis):

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified sample into a tin capsule. The sample must be dry and free of residual solvents.

  • Instrumentation: Use an automated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (~1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N.

Comparative Data: Theoretical vs. Experimental Elemental Composition

ElementTheoretical Mass % (for C₈H₆FN)Acceptable Experimental Range
Carbon (C) 71.10%70.70% - 71.50%
Hydrogen (H) 4.48%4.08% - 4.88%
Nitrogen (N) 10.36%9.96% - 10.76%
Acceptable range is typically within ±0.4% of the theoretical value.[20]

Part 3: Orthogonal Confirmation with Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational frequencies of functional groups. For 7-fluoro-1H-indole, it serves as an excellent orthogonal method to confirm the presence of key structural motifs like the N-H bond of the indole ring, aromatic C-H bonds, and the crucial C-F bond.[21][22][23]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Comparative Data: Characteristic FTIR Absorption Bands

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)
Indole N-HN-H Stretch3400 - 3420
Aromatic C-HC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1620
FluoroaromaticC-F Stretch1200 - 1270

Summary and Method Comparison

The choice of analytical technique is dictated by the specific question being asked. This table summarizes the primary role and key attributes of each method in the validation of 7-fluoro-1H-indole.

Caption: Comparison of analytical methods for validation.

Conclusion

The validation of synthesized 7-fluoro-1H-indole is a comprehensive process that relies on the synergistic application of multiple analytical techniques. By integrating high-resolution spectroscopy for structural confirmation (NMR, MS), robust chromatography for purity assessment (HPLC), and fundamental compositional analysis (Elemental Analysis, FTIR), researchers can establish a complete and trustworthy profile of their compound. This rigorous, evidence-based approach is indispensable for ensuring the quality and reliability of data in research, development, and manufacturing.

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 7-bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-bromo-4-fluoro-1H-indole, a key heterocyclic compound in medicinal chemistry and materials science. We will explore the theoretical underpinnings of the spectral data, offer a comparative analysis with related indole derivatives, and provide detailed, field-proven protocols for data acquisition.

The Structural Significance of this compound

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, with a bromine atom on the six-membered ring and a fluorine atom on the pyrrole-adjacent position, creates a unique electronic and steric environment. This substitution significantly influences its biological activity and chemical reactivity. Accurate structural elucidation via NMR is therefore paramount for its application in research and development.

Predicted ¹H NMR Spectral Analysis of this compound

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can predict the ¹H NMR spectrum with a high degree of confidence based on established principles of NMR spectroscopy and comparative data from similarly substituted indoles.[1][2] The analysis is performed assuming the spectrum is recorded in deuterated chloroform (CDCl₃).

Key Predicted Resonances and Coupling Patterns:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N-H 8.2 - 8.5br s-The N-H proton of the indole ring is typically observed as a broad singlet in the downfield region due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
H-2 7.2 - 7.4tJ ≈ 2.5 - 3.0 HzThis proton on the pyrrole ring is expected to be a triplet due to coupling with H-3 and the N-H proton.
H-3 6.5 - 6.7dd³JH3-H2 ≈ 2.5 - 3.0 Hz, ⁴JH3-H4 ≈ 0.5 - 1.0 HzH-3 will appear as a doublet of doublets, coupling with H-2 and a smaller long-range coupling to H-4.
H-5 7.0 - 7.2dd³JH5-H6 ≈ 8.0 - 8.5 Hz, ⁴JH5-F4 ≈ 2.0 - 2.5 HzThe fluorine at position 4 will deshield H-5 and cause a doublet of doublets splitting pattern.
H-6 6.8 - 7.0t³JH6-H5 ≈ 8.0 - 8.5 Hz, ³JH6-H7 ≈ 8.0 - 8.5 HzH-6 is expected to be a triplet due to coupling with its two vicinal protons, H-5 and H-7 (if present, which it is not). However, due to the bromine at position 7, H-6 will couple with H-5. The bromine atom will have a deshielding effect.

Comparative Analysis with Other Indoles:

  • Indole: In the parent indole, the protons on the benzene ring resonate at higher fields compared to our target molecule. This is due to the electron-withdrawing effects of the bromine and fluorine substituents in this compound, which deshield the aromatic protons.

  • 7-Bromoindole: The presence of the bromine atom at position 7 in 7-bromoindole causes a downfield shift of H-6 compared to indole. A similar effect is expected in our target molecule.

  • 4-Fluoroindole: The fluorine atom at position 4 in 4-fluoroindole leads to a characteristic splitting of the H-3 and H-5 signals due to H-F coupling. This provides a strong basis for our predictions for the coupling patterns of H-3 and H-5 in this compound.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system. A ¹³C NMR spectrum is available on PubChem, and the following table provides predicted assignments based on substituent effects.[3]

Key Predicted Resonances:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 123 - 126This carbon is adjacent to the nitrogen atom and is typically found in this region in indole systems.
C-3 102 - 105C-3 is generally shielded in indoles. The fluorine at C-4 will have a minor influence.
C-3a 128 - 131A quaternary carbon at the ring junction, its chemical shift is influenced by both rings.
C-4 155 - 158 (d, ¹JC-F ≈ 240-250 Hz)The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant.
C-5 110 - 113 (d, ²JC-F ≈ 20-25 Hz)This carbon will show a smaller two-bond coupling to the fluorine atom.
C-6 120 - 123The chemical shift of this carbon is influenced by both the fluorine and bromine substituents.
C-7 100 - 103The carbon bearing the bromine atom will be shielded due to the "heavy atom effect".
C-7a 135 - 138The second quaternary carbon at the ring junction.

Experimental Protocols

I. Sample Preparation for NMR Analysis

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol is a validated procedure for preparing small organic molecules like this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Pipette with a filter tip (e.g., a Pasteur pipette with a small cotton or glass wool plug)

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

  • Dissolution: Gently vortex the sample until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration and Transfer: Filter the solution through a pipette with a filter tip directly into the NMR tube. This step is crucial to remove any particulate matter that can degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. ¹H and ¹³C NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 120 ppm).

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the structural analysis, the following diagrams illustrate the molecular structure of this compound with atom numbering and a typical workflow for its NMR analysis.

A Sample Preparation (5-50 mg in 0.6 mL CDCl3) B 1H NMR Data Acquisition (400 MHz Spectrometer) A->B C 13C NMR Data Acquisition (Proton Decoupled) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Coupling Constants, Integration) D->E F Structure Elucidation & Comparison E->F

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of brominated indoles. Moving beyond a simple catalog of fragments, we will explore the mechanistic underpinnings of these fragmentation pathways, offering insights into how the position of the bromine substituent and the choice of ionization technique influence the resulting mass spectrum. The content herein is designed to empower researchers to confidently identify and structurally characterize these vital chemical motifs.

The Significance of Brominated Indoles and Mass Spectrometry

Brominated indoles are a privileged scaffold in medicinal chemistry and natural products. They are found in a vast array of marine alkaloids with potent biological activities and serve as crucial building blocks in the synthesis of novel therapeutics.[1] The precise structural elucidation of these molecules is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. Its high sensitivity and ability to provide detailed structural information from minimal sample quantities make it indispensable.

This guide will focus primarily on fragmentation patterns observed under Electron Ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation, providing a detailed molecular fingerprint. We will also touch upon principles relevant to softer ionization methods like Electrospray Ionization (ESI) where applicable.[2][3][4]

Fundamental Fragmentation of the Indole Nucleus

Before examining the influence of bromine, it is essential to understand the basic fragmentation of the parent indole ring. Under EI, the indole molecular ion (M+•) is typically prominent. A characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the pyrrole ring, leading to a stable cyclopentadienyl cation fragment.[5]

  • Molecular Ion (M+•): The intact molecule with one electron removed.

  • [M - H]•: Loss of a hydrogen atom.

  • [M - HCN]+•: A key diagnostic fragment for the indole core, resulting from the cleavage of the C2-N and C2-C3 bonds.[5]

The Defining Influence of the Bromine Substituent

The introduction of a bromine atom imparts highly characteristic features to the mass spectrum, making brominated compounds readily identifiable.

The Isotopic Signature: A Definitive Marker

Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. Consequently, any bromine-containing ion will appear in the mass spectrum as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion.[6][7]

Primary Fragmentation Pathways of Bromoindoles

The primary fragmentation events for bromoindoles under EI are dictated by the relative strengths of the bonds and the stability of the resulting fragments.

  • Loss of Bromine Radical (•Br): This involves the homolytic cleavage of the C-Br bond. It is a common pathway for alkyl halides and is also observed in aromatic systems.[8] This fragmentation results in an ion corresponding to the indole cation at m/z 116.

    [C₈H₆BrN]+• → [C₈H₆N]+ + •Br

  • Loss of Hydrogen Bromide (HBr): This involves the elimination of HBr, often through a rearrangement process, leading to a dehydro-indole radical ion at m/z 114.

    [C₈H₆BrN]+• → [C₈H₄N]+• + HBr

The following diagram illustrates these primary fragmentation steps originating from the molecular ion.

G M Bromoindole [C₈H₆BrN]+• m/z 195/197 Frag_Br Loss of •Br [C₈H₆N]+ m/z 116 M->Frag_Br - •Br Frag_HBr Loss of HBr [C₈H₄N]+• m/z 114 M->Frag_HBr - HBr Frag_HCN Loss of HCN [C₇H₅]+ m/z 89 Frag_Br->Frag_HCN - HCN G cluster_main Fragmentation Cascade M Molecular Ion [C₈H₆BrN]+• m/z 195/197 F1 Loss of •Br [C₈H₆N]+ m/z 116 M:f1->F1:f0 - •Br F2 Loss of HCN [C₇H₅]+ m/z 89 F1:f1->F2:f0 - HCN

References

A Comparative Guide to HPLC Purity Analysis of 7-bromo-4-fluoro-1H-indole: A Method Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 7-bromo-4-fluoro-1H-indole, a key building block in the synthesis of various therapeutic agents, robust and reliable analytical methods for purity determination are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, focusing on the strategic selection of stationary phases and the rationale behind method development choices. We will delve into the comparative performance of a standard C18 column versus a Phenyl-Hexyl column, supported by experimental data and protocols, to equip researchers, scientists, and drug development professionals with the insights needed to establish a scientifically sound, stability-indicating HPLC method.

The Criticality of Purity Analysis for this compound

This compound is a halogenated indole derivative with significant potential in medicinal chemistry. The presence of bromine and fluorine atoms can modulate the compound's metabolic stability, binding affinity, and overall pharmacological profile. However, the synthesis of such a molecule can introduce a variety of impurities, including starting materials, by-products, and degradation products. These impurities, even in trace amounts, can have unintended biological consequences, making their detection and quantification a critical step in the drug development process. A well-developed HPLC method is therefore essential to ensure the quality and consistency of this important intermediate.

Strategic Selection of the HPLC Stationary Phase: C18 vs. Phenyl-Hexyl

The heart of an HPLC separation lies in the choice of the stationary phase. For aromatic and heterocyclic compounds like this compound, the selection of the column chemistry is a critical first step in method development. Here, we compare the workhorse of reversed-phase chromatography, the C18 (octadecylsilane) column, with a more specialized Phenyl-Hexyl phase.

  • C18 Columns: The Hydrophobic Workhorse

    C18 columns are the most widely used stationary phases in reversed-phase HPLC.[1] Their separation mechanism is primarily based on hydrophobic interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte. For many compounds, this provides excellent retention and resolution. However, for structurally similar aromatic compounds, C18 columns may not always provide the necessary selectivity to separate all impurities.

  • Phenyl-Hexyl Columns: Leveraging π-π Interactions for Enhanced Selectivity

    Phenyl-Hexyl columns offer an alternative and often complementary selectivity to C18 phases.[2][3][4] The stationary phase consists of a phenyl ring connected to the silica support by a hexyl linker. This unique chemistry allows for multiple modes of interaction with the analyte:

    • Hydrophobic Interactions: The hexyl linker provides a degree of hydrophobicity, similar to a shorter-chain alkyl phase.

    • π-π Interactions: The phenyl ring of the stationary phase can interact with the aromatic indole ring of the analyte through π-π stacking. This interaction is particularly effective for separating aromatic compounds and their isomers.[5] The presence of electron-withdrawing groups (like fluorine and bromine) on the indole ring can further influence these interactions, leading to unique selectivity.[6]

The choice between a C18 and a Phenyl-Hexyl column for the analysis of this compound will depend on the specific impurity profile of the sample. A C18 column may provide adequate separation if the impurities have significantly different hydrophobicities. However, if the sample contains closely related aromatic impurities or isomers, the Phenyl-Hexyl column is likely to offer superior resolution due to the added dimension of π-π interactions.[2][5]

Comparative HPLC Method Development

To illustrate the practical differences between C18 and Phenyl-Hexyl columns for this application, we present a comparative method development strategy.

3.1. Predicted Impurity Profile of this compound

A comprehensive understanding of potential impurities is crucial for developing a stability-indicating method. Based on common indole synthesis routes like the Fischer, Bischler, or Sugasawa syntheses, potential process-related impurities for this compound could include:

  • Starting Materials: Unreacted 3-fluoroaniline or its precursors.

  • Isomeric Impurities: Positional isomers of the final product, such as 5-bromo-4-fluoro-1H-indole or 6-bromo-4-fluoro-1H-indole.

  • Dehalogenated Impurities: 4-fluoro-1H-indole or 7-bromo-1H-indole, resulting from incomplete bromination or side reactions.

  • Oxidized Impurities: Products of indole ring oxidation, which can occur during synthesis or upon storage.

3.2. Experimental Protocols

Here, we outline detailed protocols for the HPLC analysis of this compound using both a C18 and a Phenyl-Hexyl column.

3.2.1. Recommended HPLC System and General Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection Wavelength: Monitor the separation at a wavelength of 280 nm, which is a common detection wavelength for indole derivatives.[7]

3.2.2. Protocol 1: Analysis using a C18 Column

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3.2.3. Protocol 2: Analysis using a Phenyl-Hexyl Column

  • Column: A high-quality Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: (Same as for the C18 column to allow for direct comparison)

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3.3. Expected Comparative Data

The following table summarizes the expected performance of the two columns based on their known selectivities for aromatic and halogenated compounds.

Parameter C18 Column Phenyl-Hexyl Column Rationale
Retention of Main Peak Moderate to strongModerate to strongBoth columns have sufficient hydrophobicity.
Resolution of Isomeric Impurities Potentially poorSuperior Phenyl-Hexyl column's π-π interactions provide enhanced selectivity for isomers.[2][5]
Resolution of Dehalogenated Impurities GoodExcellent Phenyl-Hexyl column's selectivity for halogenated compounds can improve separation.
Peak Shape Generally goodGenerally goodDependent on mobile phase pH and analyte pKa.[8][9]
Selectivity for Polar Aromatic Impurities ModerateSuperior Phenyl-Hexyl columns often show better retention and selectivity for polar aromatics.[3]

3.4. Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column HPLC Column (C18 or Phenyl-Hexyl) Autosampler->Column Detector PDA Detector (280 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: A generalized workflow for the HPLC purity analysis of this compound.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method is only as good as its validation. To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[10][11] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[12][13][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Method_Validation center Validated HPLC Method Specificity Specificity (Forced Degradation) center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Range Range center->Range Robustness Robustness center->Robustness LOD_LOQ LOD & LOQ center->LOD_LOQ

Caption: Core parameters for HPLC method validation according to ICH guidelines.

The Role of Forced Degradation Studies

Forced degradation studies are a critical component of method development and validation, as they help to establish the stability-indicating nature of the HPLC method.[12][13][14] These studies involve subjecting the this compound sample to a variety of stress conditions to induce degradation. The goal is to generate potential degradation products and ensure that they are well-separated from the main peak and from each other.

5.1. Recommended Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., as per ICH Q1B guidelines).

5.2. Expected Degradation Pathways

For indole derivatives, degradation often involves oxidation or hydroxylation of the indole ring.[9] The electron-rich pyrrole ring is susceptible to electrophilic attack. Under acidic or oxidative conditions, one might expect the formation of hydroxylated or carbonylated derivatives. The developed HPLC method, particularly one using a Phenyl-Hexyl column, should be capable of resolving these potentially more polar degradation products from the parent compound.

Conclusion: A Data-Driven Approach to Method Selection

The purity analysis of this compound by HPLC requires a thoughtful and systematic approach to method development. While a standard C18 column can serve as a good starting point, a Phenyl-Hexyl column offers a distinct advantage in terms of selectivity, particularly for separating closely related aromatic impurities and isomers that are likely to be present. The ability of the Phenyl-Hexyl phase to engage in π-π interactions, in addition to hydrophobic interactions, provides an orthogonal separation mechanism that is often necessary for resolving complex impurity profiles.

Ultimately, the choice of the optimal stationary phase should be guided by a thorough evaluation of the sample's impurity profile and confirmed through rigorous method validation. By understanding the underlying principles of stationary phase chemistry and applying a systematic approach to method development and validation, researchers can establish a robust and reliable HPLC method that ensures the quality, safety, and efficacy of drug candidates derived from this compound.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Indoles in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, from antivirals to oncology agents.[1] A key strategy to optimize these molecules is the selective incorporation of fluorine. While seemingly a minor substitution for hydrogen, the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a compound's therapeutic potential.[2][3][4][5]

This guide provides a comparative analysis of fluorinated and non-fluorinated indoles, focusing on their differential performance in key preclinical assays. We will delve into the physicochemical principles governing these differences and provide actionable, data-supported insights for researchers in drug development. By understanding the causal links between fluorination and assay outcomes, scientists can more rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.[2][6]

Part 1: How Fluorination Reshapes Physicochemical Properties

The introduction of fluorine into an indole ring system fundamentally alters its electronic and physical properties. These changes are not isolated; they create a cascade of effects that influence how the molecule behaves in a biological environment.

  • Modulation of Acidity (pKa): Fluorine is a powerful electron-withdrawing group. Placing it on the indole ring, particularly near the N-H group, can significantly lower the pKa, making the indole proton more acidic. This alteration can change the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins.[7]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[3][8] This is a critical factor for improving oral bioavailability and brain penetration.[2] However, the effect is position-dependent and strategic placement is key to achieving the desired balance between lipophilicity and aqueous solubility.[1]

  • Metabolic Stability: A major advantage of fluorination is the ability to block metabolic "hot spots." The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s (CYP450).[1][9] By replacing a hydrogen at a known site of oxidative metabolism with a fluorine atom, the metabolic half-life of a compound can be dramatically increased.[7][9][10]

  • Conformational Control and Binding Interactions: Fluorine's electronegativity can create unique, favorable interactions with protein targets, such as hydrogen bonds and multipolar interactions with backbone amides.[8] It can also alter the conformational preference of the molecule, locking it into a bioactive shape that fits more snugly into a target's binding pocket, thereby increasing affinity and selectivity.[2][3]

Part 2: Performance in Key Preclinical Assays

The altered physicochemical properties of fluorinated indoles translate directly into observable differences in assay performance.

Binding and Enzyme Inhibition Assays

In assays measuring direct interaction with a protein target, fluorination often leads to enhanced potency.

  • Increased Affinity: Numerous studies have documented a significant increase in binding affinity upon fluorination. For example, fluorinated thrombin inhibitors showed a five-fold stronger binding affinity compared to their non-fluorinated counterparts, an effect attributed to close interactions between the fluorine atom and amide residues in the protein's active site.[8]

  • Enhanced Selectivity: Strategic fluorination can also improve selectivity. In a series of Syk kinase inhibitors, fluorinated indoles demonstrated high potency (IC50 values as low as 4 nM) and remarkable selectivity against a panel of other kinases.[8]

Comparative Data: Potency of Fluorinated vs. Non-Fluorinated Indoles

Compound ClassTargetNon-Fluorinated Analog (IC50/EC50)Fluorinated Analog (IC50/EC50)Fold Improvement
Indole Carboxamides[8]HIV-1 Reverse Transcriptase>10 nM (estimated)0.5 nM - 4.6 nMSignificant
Indole-based Kinase Inhibitors[8]Syk Kinase64 nM4 nM16x
Benzenesulfonyl Indoles[8]HIV-1 WTNot specified0.5 nM (most potent)-

Data synthesized from cited literature to illustrate comparative potency.

Cell-Based Assays

Cell-based assays provide a more complex biological system to evaluate a compound's potential. Here, the benefits of fluorination on permeability and metabolic stability become particularly evident.

  • Improved Cellular Potency: The increased lipophilicity of fluorinated indoles often leads to better cell membrane penetration, resulting in higher intracellular concentrations and more potent activity in cellular assays.[8][11] For example, a series of fluorinated indole carboxamides showed potent antiviral activity against HIV-1 in human T-lymphocyte cells, with EC50 values in the low nanomolar range.[8]

  • Enhanced Bioavailability: In studies assessing permeability using Caco-2 cell monolayers, a standard model for the human intestinal barrier, fluorinated compounds often show improved transport, suggesting better potential for oral absorption.[8] However, this is not always the case, as excessive lipophilicity can sometimes hinder permeability.[8]

Metabolic Stability Assays

One of the most impactful applications of fluorination is the enhancement of metabolic stability. This is typically assessed using in vitro assays with liver microsomes, which are rich in drug-metabolizing enzymes.

  • Blocking Metabolic Oxidation: Replacing hydrogen with fluorine at a metabolically vulnerable position is a highly effective strategy to slow down metabolism by CYP450 enzymes.[1] This "metabolic blocking" leads to a longer compound half-life and increased systemic exposure in vivo.[2][10]

Comparative Data: Metabolic Stability in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Reference
UT-155Non-fluorinated indole12.35[10]
32a4-Fluoro-indazole analog13.29[10]
32cCF3-substituted indazole analog>60[10]

This data clearly demonstrates that the introduction of fluorine, particularly a trifluoromethyl (CF3) group, can lead to a significant increase in metabolic stability.[10]

Part 3: Experimental Methodologies

To ensure the generation of reliable and reproducible comparative data, standardized protocols are essential.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated indole analogs.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer. Aliquot the liver microsome suspension into wells of a 96-well plate.

  • Pre-incubation: Add the test compound solution to the microsomes and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. Include a parallel incubation without NADPH as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope). Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[9]

Diagrams and Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Microsomes, Buffer, & Test Compounds pre_incubate Pre-incubate Microsomes + Compound at 37°C prep_reagents->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a proven and powerful tool in the optimization of indole-based drug candidates. As demonstrated, fluorination can significantly enhance performance across a range of critical preclinical assays by improving metabolic stability, increasing binding affinity, and modulating physicochemical properties for better cell permeability. [2][3][4]While the benefits are clear, it is crucial to note that the effects of fluorination are highly context- and position-dependent. [1]Not every fluorinated analog will be superior, and careful, data-driven medicinal chemistry efforts are required to identify the optimal substitution pattern. [12] The continued development of novel synthetic fluorination methods will further expand the toolkit available to medicinal chemists, enabling even more precise and rational design of next-generation indole therapeutics. [2]

References

The Gold Standard: A Comparative Guide to X-ray Crystallography for Structural Confirmation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. Within the realm of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds[1][2]. The precise arrangement of atoms in an indole derivative dictates its function, influencing everything from receptor binding affinity to metabolic stability[2][3]. Therefore, rigorous structural confirmation is not merely a formality but a critical step in the research and development pipeline.

This guide provides an in-depth comparison of Single-Crystal X-ray Crystallography—the definitive method for structural elucidation—with other common analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you to select the most effective strategy for your indole derivatives.

A Comparative Analysis: Choosing the Right Tool for the Job

While X-ray crystallography provides the highest level of structural detail, its primary requirement—a high-quality single crystal—is not always achievable.[4] Consequently, a multi-faceted approach is often necessary. Spectroscopic and spectrometric methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools that provide complementary information.[5]

The choice of technique is governed by the specific question at hand, the nature of the sample, and the resources available.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)High-Resolution Mass Spectrometry (HRMS)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[5][6]Atomic connectivity, chemical environment, relative stereochemistry in solution, dynamic information.[7][8][9]High-accuracy molecular weight, elemental composition, fragmentation patterns for substructure ID.[1][10]
Sample State Solid (Single Crystal)SolutionSolution or Solid
Sample Amount Micrograms to MilligramsMilligramsNanograms to Micrograms
Key Advantage Unambiguous, definitive 3D structure.[6]Provides structural and dynamic data in a biologically relevant solution state.[8]Exceptional sensitivity and confirmation of elemental formula.[1]
Key Limitation Requires diffraction-quality single crystals, which can be difficult to grow.[4][11]Can be ambiguous for complex structures or isomers; interpretation can be complex.[7]Does not provide 3D spatial arrangement or stereochemistry.[5]
Time per Sample Hours to Days (excluding crystal growth)Minutes to HoursMinutes

The Decisive Technique: A Workflow for Structural Confirmation

The path to structural elucidation is a decision-driven process. For a novel indole derivative, the typical workflow involves initial characterization by HRMS and NMR to confirm mass, purity, and basic connectivity. If the structure remains ambiguous or if absolute stereochemistry must be determined, the focus shifts to obtaining a single crystal for X-ray diffraction.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Synthesized Indole Derivative ms_nmr HRMS & NMR Analysis start->ms_nmr decision1 Structure Confirmed? ms_nmr->decision1 end Structure Elucidated decision1->end  Yes crystal_growth Attempt Crystal Growth decision1->crystal_growth No / Ambiguous decision2 Success? crystal_growth->decision2 xrd Single-Crystal X-ray Diffraction decision2->xrd  Yes revisit Revisit Synthesis / Purification Advanced NMR / Computational decision2->revisit No xrd->end

Caption: Decision workflow for structural elucidation of indole derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the essential, self-validating steps for determining a crystal structure, from sample preparation to data validation.

Part 1: Crystal Growth — The Critical First Step

Obtaining a high-quality crystal is the most challenging and critical phase of the experiment.[4] The ideal crystal should be 0.1-0.3 mm in size, well-formed, and free of defects.[12]

  • Material Purity: Start with the highest purity material (>98%). Impurities can inhibit nucleation or be incorporated as defects, degrading diffraction quality.

  • Solvent Selection: Screen a range of solvents with varying polarities. A solvent in which the compound has moderate solubility is often a good starting point.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the indole derivative in a suitable solvent to near-saturation. Loosely cap the vial and leave it in a vibration-free environment. The slow removal of solvent increases the concentration, promoting crystallization.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place this solution as a drop next to a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the good solvent). Seal the container. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently, in a refrigerator.

Causality Insight: The goal of these techniques is to approach supersaturation slowly and controllably. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.

Part 2: Data Collection
  • Crystal Mounting: Carefully select a suitable crystal under a microscope. Mount it on a cryoloop using a cryoprotectant (e.g., paratone oil) to prevent ice formation.[3]

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer.[12] A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and protecting it from X-ray damage.[3][13]

  • Data Acquisition: An intense, monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.[12][13] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[7][13] A complete data set may take several hours to collect.[13]

Part 3: Structure Solution and Refinement
  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and integrated to measure their intensities.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[4] An initial model of the indole derivative's structure is then fitted to this map.

  • Refinement: The initial model is refined iteratively against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, precise 3D structure.[4][5]

  • Validation: The final structure is validated using software like checkCIF, which generates a report highlighting potential issues or inconsistencies in the data.[14][15][16] Addressing any A or B level alerts in this report is a mandatory step before publication.[15] The final output is a Crystallographic Information File (CIF).[16][17]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A High-Quality Single Crystal B Mounting & Cryo-cooling A->B C X-ray Diffraction Data Collection B->C D Structure Solution (Phasing) C->D E Model Building & Refinement D->E F Validation (checkCIF) E->F G Final CIF File (3D Structure) F->G

Caption: The workflow of Single-Crystal X-ray Diffraction (SC-XRD).

Conclusion

For the absolute structural confirmation of novel indole derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard. It provides a definitive and high-resolution three-dimensional map of the molecule, which is invaluable for understanding structure-activity relationships, guiding drug design, and securing intellectual property.[5] However, its success is contingent on the challenging first step of crystal growth.

Therefore, a pragmatic and robust strategy involves the synergistic use of multiple techniques. High-resolution mass spectrometry and NMR spectroscopy serve as powerful frontline tools for initial characterization and for resolving structures in the solution phase.[5][8] When ambiguity persists, or when a definitive solid-state structure is required, the investment in crystallographic analysis is justified and essential. By understanding the strengths and limitations of each technique and following rigorous, self-validating protocols, researchers can achieve high-confidence structural characterization, accelerating the pace of discovery and innovation.

References

Efficacy comparison of 7-bromo-4-fluoro-1H-indole derivatives in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Efficacy of Novel 7-Bromo-4-Fluoro-1H-Indole Derivatives as Kinase Inhibitors

This guide provides a comparative analysis of the in vitro efficacy of a novel series of this compound derivatives. As researchers and drug development professionals, understanding the nuances of structure-activity relationships (SAR) and the methodologies used to derive them is paramount. This document offers an objective comparison of fictional, yet representative, compounds, supported by detailed experimental protocols and mechanistic insights to guide future discovery efforts.

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Its structural resemblance to tryptophan allows it to participate in various protein interactions. In the realm of oncology, indole derivatives have been successfully developed as inhibitors of protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[3]

The strategic placement of halogen atoms, such as bromine and fluorine, on the indole core can significantly enhance a compound's therapeutic potential. Fluorine can improve metabolic stability, membrane permeability, and binding affinity, while bromine can provide a vector for further chemical modification or form crucial halogen bonds with the target protein. This guide focuses on a hypothetical series of derivatives built upon the This compound core, a scaffold designed to leverage these favorable properties in the context of kinase inhibition.

Comparative Efficacy of BFI-Series Derivatives

For this guide, we will analyze a representative series of compounds (designated BFI-01 to BFI-04) designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in tumors. The primary goal is to understand how substitutions at the N-1 and C-3 positions of the indole ring impact inhibitory activity.

Compound IDStructureVEGFR2 Kinase Inhibition (IC50, nM)HUVEC Cell Proliferation (IC50, nM)
BFI-01 This compound>10,000>10,000
BFI-02 7-bromo-4-fluoro-N1-methyl -1H-indole-3-carboxamide 8501200
BFI-03 This compound-3-(phenyl-carboxamide) 120185
BFI-04 7-bromo-4-fluoro-N1-methyl -1H-indole-3-(phenyl-carboxamide) 15 25

Data presented is for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The data presented above, though hypothetical, is constructed to reflect common SAR trends in kinase inhibitor development.[4][5]

  • The Unsubstituted Core (BFI-01): The parent this compound scaffold shows negligible activity. This is expected, as potent kinase inhibition typically requires specific functional groups that can interact with the ATP-binding pocket of the enzyme.

  • Impact of C-3 Substitution (BFI-02 & BFI-03): The introduction of a carboxamide group at the C-3 position is a critical first step in conferring activity. The transition from a simple carboxamide (BFI-02) to a phenyl-carboxamide (BFI-03) dramatically increases potency. This suggests the phenyl ring is likely forming key hydrophobic or π-π stacking interactions within the VEGFR2 active site, a common feature of Type II kinase inhibitors.[4]

  • Role of N-1 Methylation (BFI-04): Comparing BFI-03 and BFI-04, the addition of a methyl group to the N-1 position of the indole ring results in a significant boost in both biochemical and cellular potency. This modification can serve two purposes: firstly, it can provide an additional hydrophobic interaction, and secondly, it can enforce a specific conformation of the C-3 substituent that is more favorable for binding. The N-H of an unsubstituted indole is a hydrogen bond donor, and its methylation removes this property, which in this case, appears to be beneficial for VEGFR2 inhibition.

Mechanistic Pathway: VEGFR2 Signaling

To understand the cellular impact of these derivatives, it is crucial to visualize their target pathway. BFI-series compounds are designed to inhibit the autophosphorylation of VEGFR2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.

G cluster_membrane Cell Membrane VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PI3K PI3K VEGFR2->PI3K Autophosphorylation Activates RAS RAS VEGFR2->RAS Autophosphorylation Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds BFI_04 BFI-04 (Inhibitor) BFI_04->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Migration PKC->Proliferation Signal Transduction AKT->Proliferation Signal Transduction MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Signal Transduction

Caption: VEGFR2 signaling pathway and point of inhibition.

Experimental Protocols

Scientific integrity demands that protocols are transparent and reproducible. The following are detailed, standard operating procedures for the assays used to generate the data in this guide.[6][7][8]

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by a test compound.

Rationale: This biochemical assay directly measures the binding affinity of the inhibitor to the isolated kinase enzyme, providing a pure measure of target engagement without the complexities of a cellular environment.

  • Reagent Preparation:

    • Prepare a 10X stock of VEGFR2 kinase and a fluorescent tracer in the appropriate kinase buffer.

    • Serially dilute the BFI-series compounds in DMSO, followed by a further dilution in kinase buffer to create 2X working solutions.

  • Assay Plate Setup:

    • Add 5 µL of each 2X compound dilution to a 384-well plate.

    • Include controls: "no inhibitor" (DMSO vehicle) and "no enzyme" (background).

  • Reaction:

    • Add 5 µL of the 2X kinase/tracer mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against compound concentration to determine the IC50 value using a four-parameter logistic curve fit.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Rationale: This cell-based assay provides a measure of the compound's functional effect. It confirms that the biochemical inhibition of the target kinase translates into the desired anti-proliferative effect in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC for an anti-angiogenic compound).

  • Cell Seeding:

    • Culture HUVEC cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the BFI-series compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Data Readout start Seed HUVEC cells in 96-well plate incubate1 Incubate 24h (Attachment) start->incubate1 prep_compounds Prepare serial dilutions of BFI compounds incubate1->prep_compounds add_compounds Add compounds to cells prep_compounds->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO (Solubilize Formazan) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for the cell-based MTT proliferation assay.

Discussion and Future Perspectives

This guide presented a comparative analysis of a hypothetical series of this compound derivatives. The SAR study highlighted the importance of C-3 and N-1 substitutions for achieving potent and cell-permeable VEGFR2 inhibitors. The most promising compound, BFI-04 , demonstrated nanomolar efficacy in both biochemical and cellular assays.

The next logical steps in a real-world drug discovery program would include:

  • Kinase Selectivity Profiling: Assessing BFI-04 against a broad panel of kinases to ensure it does not inhibit other important enzymes, which could lead to off-target toxicity.

  • In Vitro ADME: Evaluating properties like metabolic stability in liver microsomes, plasma protein binding, and permeability to predict its pharmacokinetic behavior.

  • In Vivo Efficacy: Testing BFI-04 in animal models of cancer to determine if the in vitro potency translates to tumor growth inhibition in a living system.

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights gained from this type of systematic in vitro evaluation are fundamental to designing the next generation of targeted cancer therapies.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 7-bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 7-bromo-4-fluoro-1H-indole is integral to innovative research in medicinal chemistry and materials science. However, its halogenated structure necessitates a rigorous and informed approach to waste management. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each procedural step is explained to foster a culture of safety and responsibility beyond simple protocol adherence.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. The compound is classified under several hazard categories, which dictate the necessary precautions.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][2] GHS07 (Irritant)[3]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation[1][2] GHS07 (Irritant)[3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation[1][2] GHS07 (Irritant)[3]
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2][3] GHS07 (Irritant)[3]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[3] GHS07 (Irritant)[3]

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2][4] | GHS07 (Irritant)[3] |

The primary directive for disposal, as stated in its Safety Data Sheet (SDS), is P501: Dispose of contents/container to an approved waste disposal plant [1][2][5][6]. This is non-negotiable. The presence of both bromine and fluorine atoms classifies this compound as a halogenated organic compound . This classification is critical because land disposal of such wastes is heavily restricted, and their incineration requires specialized facilities equipped with scrubbers to neutralize harmful decomposition products like hydrogen halides and bromine[2][7][8][9].

Pre-Disposal Handling and Segregation: Preventing Complications

Proper handling and storage before final disposal are crucial for safety and cost-effective waste management.

Personal Protective Equipment (PPE)

All handling of this compound, including for disposal, must be performed with appropriate PPE to mitigate the risks of irritation and toxicity.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or face shield[2] Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)[2] Prevents skin contact, which can cause irritation and harmful absorption.
Body Protection Laboratory coat Provides a barrier against accidental spills and contamination of personal clothing.

| Respiratory Protection | Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary[2][5] | Prevents inhalation of the solid powder, which can cause respiratory tract irritation. |

Waste Segregation: The Principle of Purity

The cardinal rule for chemical waste is to never mix different waste streams. Mixing halogenated and non-halogenated organic wastes will force the entire mixture to be treated as the more hazardous (and expensive) halogenated waste[10][11][12].

  • Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Solids," including this compound.

  • Causality: This prevents cross-contamination and ensures the most environmentally sound and cost-effective disposal route. It also avoids dangerous reactions with incompatible materials, such as strong oxidizing agents[2].

Step-by-Step Disposal Protocol

This protocol outlines the direct actions required from waste generation to its final removal from the laboratory.

Step 1: Containerization
  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition[13]. The container must be compatible with the chemical.

  • Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, label the container with the words "HAZARDOUS WASTE"[13].

  • Detail the Contents: Clearly write the full chemical name, "this compound," and list any other components of the waste. Maintain an accurate record of the quantities added.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel[13].

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Maintain Closure: Keep the container tightly closed at all times, except when adding waste[13].

Step 3: Arranging for Disposal
  • Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.

  • Provide Information: Supply them with the information from your hazardous waste label. They will provide instructions for pickup and final disposal at a permitted facility, which will almost certainly use high-temperature incineration[9][14].

  • NEVER: Never dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant hazard[10].

Step 4: Decontamination of Labware
  • Gross Decontamination: Scrape as much solid residue as possible into the designated solid halogenated waste container.

  • Solvent Rinse: Rinse the contaminated labware (e.g., glassware, spatulas) with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Dispose of Rinsate: This solvent rinsate is now considered halogenated liquid waste. Collect it in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before cleanup, don the full PPE detailed in Table 2.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Avoid raising dust[2][4].

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated "Halogenated Organic Solids" hazardous waste container[2][5].

  • Decontaminate Area: Clean the spill area with a cloth dampened with soap and water, followed by a solvent rinse if necessary. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the safe disposal of this compound.

G Workflow for the Proper Disposal of this compound start Start: Waste Generated (this compound) characterize 1. Characterize Waste Is it a Halogenated Organic? start->characterize containerize 2. Containerize Use a compatible, sealed container. characterize->containerize Yes label 3. Label Container 'HAZARDOUS WASTE' + Chemical Name & Quantity containerize->label segregate 4. Segregate Store in designated SAA away from incompatibles & non-halogenated waste. label->segregate contact_ehs 5. Arrange Disposal Contact institutional EHS or licensed waste contractor. segregate->contact_ehs pickup 6. Await Pickup Follow EHS instructions for secure storage until collection. contact_ehs->pickup end_node End: Compliant Disposal (Incineration at Approved Facility) pickup->end_node

Caption: Workflow for the proper disposal of this compound.

References

Mastering the Safe Handling of 7-bromo-4-fluoro-1H-indole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the ability to handle novel chemical entities with confidence and safety is paramount. 7-bromo-4-fluoro-1H-indole, a halogenated indole derivative, presents a specific set of handling challenges that necessitate a robust understanding of its hazard profile and the corresponding protective measures. This guide provides a detailed operational plan, grounded in scientific principles, to ensure the safe handling and disposal of this compound, thereby safeguarding both the researcher and the integrity of the research.

Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the foundational step in developing an effective safety protocol. This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory irritation.[2][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns the GHS07 pictogram (Harmful/Irritant) to this compound, visually communicating these risks.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the essential PPE, with detailed explanations of the rationale behind each recommendation.

Protection Type Specific Recommendation Rationale
Respiratory Protection NIOSH-approved N95 (or better) particulate respirator.The primary inhalation risk is from the fine dust of the solid compound. An N95 respirator will filter out at least 95% of airborne particles. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles.[4] A face shield offers an additional layer of protection for the entire face from accidental splashes or dust clouds.
Hand Protection Nitrile gloves (double-gloving recommended).Nitrile provides good resistance to a broad range of chemicals, including halogenated organic compounds. Double-gloving minimizes the risk of exposure due to undetected pinholes or tears in the outer glove.[4]
Body Protection Chemical-resistant lab coat.A lab coat made of a material like polyester or a cotton/polyester blend provides a barrier against accidental spills and dust contamination of personal clothing. Ensure the lab coat has long sleeves and is fully buttoned.
Foot Protection Closed-toe shoes.This is a standard laboratory practice to protect the feet from spills and falling objects.[4]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling of this compound from preparation to disposal.

Preparation
  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the compound's SDS to be fully aware of its hazards and emergency procedures.[2][5]

  • Work in a Ventilated Area: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[6]

  • Don Appropriate PPE: Follow the PPE recommendations outlined in the table above.

Handling and Use
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust. Use a spatula to transfer the compound.

  • Weighing: If possible, weigh the compound in a containment device such as a glove bag or a balance enclosure within the fume hood.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Storage

Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including empty containers, weighing paper, and contaminated PPE, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][5]

Visualizing the Safety Workflow

To further clarify the procedural steps for ensuring safety, the following diagram illustrates the workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Avoid Dust Generation prep3->handle1 handle2 Weighing in Containment handle1->handle2 handle3 Careful Dissolving handle2->handle3 post1 Proper Storage handle3->post1 post2 Waste Disposal post1->post2 caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.